molecular formula C13H13Cl2NO B1602584 [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride CAS No. 1171023-50-9

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Cat. No.: B1602584
CAS No.: 1171023-50-9
M. Wt: 270.15 g/mol
InChI Key: VFEWZXLNJNKEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride is a useful research compound. Its molecular formula is C13H13Cl2NO and its molecular weight is 270.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(4-chlorophenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWZXLNJNKEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590029
Record name 1-[3-(4-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171023-50-9
Record name 1-[3-(4-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-Chlorophenoxy)phenyl]methylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(4-Chlorophenoxy)benzylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-(4-Chlorophenoxy)benzylamine is a key chemical intermediate with significant applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, reactivity, and potential applications, particularly in the context of drug development. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry by consolidating technical data with practical, field-proven insights.

Introduction: Structural and Chemical Identity

3-(4-Chlorophenoxy)benzylamine is a diaryl ether derivative characterized by a benzylamine group attached to a 4-chlorophenoxy moiety. This unique structural arrangement imparts specific chemical and physical properties that make it a valuable building block in organic synthesis. The presence of the primary amine allows for a wide range of chemical modifications, making it a versatile scaffold for creating diverse chemical libraries.

  • IUPAC Name: (3-(4-chlorophenoxy)phenyl)methanamine

  • CAS Number: 5446-69-5

  • Molecular Formula: C₁₃H₁₂ClNO

  • Canonical SMILES: C1=CC(=CC(=C1)CN)OC2=CC=C(C=C2)Cl

Physicochemical Properties

The following table summarizes the known physical and chemical properties of 3-(4-Chlorophenoxy)benzylamine. It is important to note that while some data is experimentally determined, other values are predicted and should be used as a guide pending experimental verification.

PropertyValueReference(s)
Molecular Weight 233.69 g/mol [1]
Boiling Point 351.6±27.0 °C (Predicted)[1]
Density 1.217±0.06 g/cm³ (Predicted)[1]
pKa 8.92±0.10 (Predicted)[1]
Storage Temperature Room Temperature[1]

Synthesis and Purification

The synthesis of 3-(4-Chlorophenoxy)benzylamine is most commonly achieved through the reduction of 3-(4-chlorophenoxy)benzonitrile. This method is reliable and provides good yields of the desired product.

Experimental Protocol: Synthesis of 3-(4-Chlorophenoxy)benzylamine

Step 1: Synthesis of 3-(4-Chlorophenoxy)benzonitrile

This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 3-hydroxybenzonitrile and 1-chloro-4-fluorobenzene or a similar activated aryl halide.

Step 2: Reduction of 3-(4-Chlorophenoxy)benzonitrile to 3-(4-Chlorophenoxy)benzylamine

  • Reaction Setup: A suspension of a suitable reducing agent, such as lithium aluminum hydride (LAH), is prepared in an anhydrous solvent like tetrahydrofuran (THF) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -5 °C.[2]

  • Addition of Starting Material: 3-(4-Chlorophenoxy)benzonitrile (0.1 mmol) is added to the cooled suspension of LAH (0.1 mmol) in THF (30 mL).[2]

  • Reaction: The reaction mixture is refluxed for 3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

  • Work-up: After the reaction is complete, the mixture is cooled and diluted with cold water, followed by extraction with ethyl acetate (EtOAc).[2]

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 3-(4-Chlorophenoxy)benzylamine. The reported yield for this step is 68%.[2]

Synthesis Workflow Diagram:

G cluster_0 Synthesis of 3-(4-Chlorophenoxy)benzylamine A 3-(4-Chlorophenoxy)benzonitrile C Reflux, 3h A->C B Lithium Aluminum Hydride (LAH) in THF B->C D 3-(4-Chlorophenoxy)benzylamine C->D

Caption: Synthesis of 3-(4-Chlorophenoxy)benzylamine via reduction of the corresponding benzonitrile.

Chemical Reactivity

The chemical reactivity of 3-(4-Chlorophenoxy)benzylamine is primarily dictated by the primary amine group. This functional group is nucleophilic and can participate in a variety of reactions, including:

  • N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

  • Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form higher-order amines.

Spectroscopic Data

Spectroscopic data is essential for the positive identification and characterization of 3-(4-Chlorophenoxy)benzylamine.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A reported ¹H NMR spectrum in DMSO-d₆ (400 MHz) shows the following signals: δ 7.39-7.25 (m, 3H), 7.08-6.94 (m, 4H), 6.82-6.80 (m, 1H), 3.7 (s, 2H, -CH₂-), 1.8 (s, 2H, -NH₂).[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 233, corresponding to the molecular weight. The isotopic pattern of chlorine would result in an (M+2)⁺ peak at m/z 235 with approximately one-third the intensity of the molecular ion peak.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be expected to show characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings would appear around 3000-3100 cm⁻¹. The C-O-C ether linkage would likely show a strong absorption band in the 1200-1300 cm⁻¹ region.

Applications in Drug Development

3-(4-Chlorophenoxy)benzylamine is a valuable scaffold in drug discovery due to its structural features. The diaryl ether motif is present in a number of biologically active compounds, and the benzylamine portion allows for the introduction of various pharmacophores.

This compound has been utilized as an intermediate in the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which has been investigated for its potential biological activities.[2] The general structure is also found in compounds explored for their potential as sodium glucose co-transporter (SGLT) inhibitors for the treatment of diabetes.

Drug Discovery Workflow:

G cluster_1 Drug Discovery Pipeline Scaffold 3-(4-Chlorophenoxy)benzylamine Derivatization Chemical Derivatization (e.g., acylation, alkylation) Scaffold->Derivatization Screening High-Throughput Screening Derivatization->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

References

The Multifaceted Pharmacology of GW4064: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling GW4064

GW4064, identified by its CAS number 154108-30-2, is a potent and selective synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in regulating a symphony of metabolic pathways.[1][2] Initially developed as a pharmacological tool to probe the physiological functions of FXR, GW4064 has emerged as a significant molecule of interest in drug discovery, with potential therapeutic applications in cholestatic liver diseases, metabolic disorders, and oncology.[1][3] This guide provides a comprehensive exploration of the molecular mechanisms underpinning the diverse biological activities of GW4064, offering insights for researchers and drug development professionals seeking to harness its therapeutic potential.

Core Mechanism: Farnesoid X Receptor (FXR) Agonism

The principal mechanism of action of GW4064 lies in its ability to bind to and activate FXR.[1][2] FXR, a member of the nuclear receptor superfamily, functions as a ligand-activated transcription factor.[4] Upon binding by an agonist like GW4064, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent modulation of target gene expression.[5] This intricate molecular choreography orchestrates a wide array of physiological responses, primarily centered on bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1][3][6]

FXR-Dependent Signaling Cascades

The activation of FXR by GW4064 triggers a cascade of downstream signaling events, impacting multiple interconnected pathways.

A cornerstone of FXR's function is the tight regulation of bile acid synthesis and transport. GW4064-mediated FXR activation in the liver represses the expression of genes involved in bile acid biosynthesis, while simultaneously inducing the expression of genes responsible for bile acid transport and clearance.[1][4] This dual action protects hepatocytes from the cytotoxic effects of excessive bile acid accumulation, a key factor in cholestatic liver diseases.[1]

Signaling Pathway: FXR-Mediated Regulation of Bile Acid Synthesis

FXR_Bile_Acid_Synthesis GW4064 GW4064 FXR FXR GW4064->FXR activates SHP SHP (Small Heterodimer Partner) FXR->SHP induces expression LRH1 LRH-1 SHP->LRH1 inhibits CYP7A1 CYP7A1 (Cholesterol 7α-hydroxylase) LRH1->CYP7A1 activates Bile_Acid Bile Acid Synthesis CYP7A1->Bile_Acid catalyzes

Caption: GW4064 activates FXR, leading to the inhibition of bile acid synthesis.

Recent studies have illuminated a critical interplay between FXR and the αKlotho/βKlotho/Fibroblast Growth Factor (FGF) signaling axis. GW4064 has been shown to induce the expression of αKlotho, βKlotho, FGF19, FGF21, and FGF23 in an FXR-dependent manner.[6] This pathway is instrumental in maintaining intestinal barrier function and has been implicated in the protective effects of GW4064 against colitis and colorectal tumorigenesis.[6][7] The induction of FGF19 in the ileum, for instance, acts as a negative feedback signal to the liver to suppress bile acid production.[6]

FXR activation by GW4064 exerts significant anti-inflammatory and anti-proliferative effects. It can inhibit the Wnt/β-catenin signaling pathway, a critical driver of cell proliferation in colorectal cancer.[6] Furthermore, GW4064 has been observed to induce apoptosis and cell cycle arrest in colorectal cancer cells.[2] In the context of immunotherapy, GW4064 can upregulate the expression of PD-L1 in cancer cells by activating the MAPK signaling pathway, suggesting a potential synergistic effect when combined with immune checkpoint inhibitors.[2]

Signaling Pathway: GW4064 in Colorectal Cancer Cells

GW4064_CRC GW4064 GW4064 FXR FXR GW4064->FXR activates MAPK MAPK Pathway FXR->MAPK activates Wnt_BetaCatenin Wnt/β-catenin Pathway FXR->Wnt_BetaCatenin inhibits Apoptosis Apoptosis FXR->Apoptosis induces CellCycleArrest Cell Cycle Arrest FXR->CellCycleArrest induces PDL1 PD-L1 Expression MAPK->PDL1 upregulates Proliferation Cell Proliferation Wnt_BetaCatenin->Proliferation promotes

Caption: GW4064's multifaceted anti-cancer effects via FXR activation.

GW4064 has demonstrated beneficial effects on glucose and lipid homeostasis.[3][8] By activating FXR, it can suppress hepatic glucose production by downregulating key gluconeogenic enzymes.[3] In terms of lipid metabolism, GW4064 can reduce hepatic triglyceride and free fatty acid levels, thereby preventing diet-induced hepatic steatosis.[3][8]

Beyond the Primary Target: FXR-Independent Mechanisms

While FXR agonism is the principal mode of action, emerging evidence suggests that GW4064 can exert biological effects through FXR-independent pathways. This is a crucial consideration for researchers, as it highlights the potential for off-target effects and necessitates careful interpretation of experimental data.

Modulation of G Protein-Coupled Receptors (GPCRs):

Studies have revealed that GW4064 can functionally modulate multiple G protein-coupled receptors (GPCRs), including histamine receptors.[9][10] It has been shown to activate H1 and H4 histamine receptors while inhibiting H2 receptor signaling.[10] These interactions can lead to FXR-independent cellular responses, such as the induction of apoptosis in certain cancer cell lines.[9][10]

Activation of Estrogen Receptor-Related Receptors (ERRs):

GW4064 has also been identified as an agonist for estrogen receptor-related receptors (ERRs), particularly ERRα.[11] This interaction can lead to the induction of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[11] This finding suggests a novel mechanism by which GW4064 can influence cellular energy homeostasis, independent of its effects on FXR.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the mechanism of action of GW4064, a combination of in vitro and in vivo experimental approaches is essential.

In Vitro Assays

1. Nuclear Receptor Transactivation Assay:

This cell-based assay is fundamental for confirming the agonist activity of GW4064 on FXR.

  • Principle: Co-transfection of a mammalian cell line (e.g., HEK293T) with an FXR expression vector and a reporter plasmid containing an FXR response element (FXRE) linked to a luciferase reporter gene.[5]

  • Methodology:

    • Seed cells in a multi-well plate.

    • Transfect cells with the FXR and FXRE-luciferase plasmids.

    • Treat cells with varying concentrations of GW4064 or a vehicle control.

    • After an incubation period, lyse the cells and measure luciferase activity.

    • An increase in luciferase activity indicates FXR activation.

2. Quantitative Real-Time PCR (qRT-PCR):

This technique is used to measure changes in the expression of FXR target genes.

  • Principle: Quantifying the amount of specific mRNA transcripts in cells treated with GW4064.

  • Methodology:

    • Treat cells or tissues with GW4064.

    • Isolate total RNA.

    • Synthesize cDNA from the RNA template.

    • Perform PCR using primers specific for FXR target genes (e.g., SHP, FGF19).

    • Analyze the data to determine the fold change in gene expression.

3. Western Blotting:

This method is employed to detect changes in protein levels of key signaling molecules.

  • Principle: Separating proteins by size via gel electrophoresis and detecting specific proteins using antibodies.

  • Methodology:

    • Prepare protein lysates from cells or tissues treated with GW4064.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a membrane.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., FXR, p-ERK, β-catenin).

    • Incubate with a secondary antibody and detect the signal.

Experimental Workflow: In Vitro Characterization of GW4064

in_vitro_workflow Start Start: GW4064 Treatment of Cells Transactivation Nuclear Receptor Transactivation Assay Start->Transactivation qRT_PCR Quantitative RT-PCR Start->qRT_PCR Western_Blot Western Blotting Start->Western_Blot FXR_Activation Confirm FXR Agonism Transactivation->FXR_Activation Gene_Expression Measure Target Gene Expression Changes qRT_PCR->Gene_Expression Protein_Expression Analyze Protein Level and Pathway Activation Western_Blot->Protein_Expression

Caption: A streamlined workflow for the in vitro analysis of GW4064's mechanism.

In Vivo Models

Animal models are indispensable for understanding the physiological effects of GW4064 in a complex biological system.

1. Cholestasis Models:

  • Bile Duct Ligation (BDL): A surgical model of extrahepatic cholestasis.[1]

  • α-naphthylisothiocyanate (ANIT) Treatment: A chemical model of intrahepatic cholestasis.[1]

  • Parameters to Measure: Serum levels of liver enzymes (ALT, AST), bilirubin, and bile acids; liver histology.[1][4]

2. Colitis and Colorectal Cancer Models:

  • Dextran Sulfate Sodium (DSS)-induced Colitis: A model for inflammatory bowel disease.

  • Azoxymethane (AOM)/DSS Model: A widely used model for inflammation-associated colorectal cancer.

  • Parameters to Measure: Disease activity index, colon length, tumor number and size, histological analysis of inflammation and dysplasia.[6]

3. Metabolic Disease Models:

  • High-Fat Diet (HFD)-induced Obesity: A model for studying obesity, insulin resistance, and hepatic steatosis.[3][8]

  • Parameters to Measure: Body weight, glucose and insulin tolerance tests, serum lipid profiles, liver triglyceride content.[3][8]

Quantitative Data Summary

Parameter Effect of GW4064 Model System Reference
FXR Activation (EC50) 65 nMIn vitro[2]
Serum ALT/AST Levels Significantly reducedRat models of cholestasis[1][4]
Hepatic Triglyceride Content Significantly reducedHigh-fat diet-fed mice[3][8]
Colorectal Tumorigenesis Significantly reducedLPS-treated mouse model[6]
PD-L1 Expression UpregulatedColorectal cancer cells[2]

Conclusion and Future Directions

GW4064 is a powerful pharmacological agent whose primary mechanism of action is the activation of the Farnesoid X Receptor. This engagement triggers a complex network of signaling pathways that regulate bile acid, lipid, and glucose metabolism, as well as inflammation and cell proliferation. The discovery of its FXR-independent activities on GPCRs and ERRs adds another layer of complexity to its pharmacological profile, underscoring the importance of comprehensive characterization in preclinical studies.

Future research should continue to dissect the intricate interplay between the FXR-dependent and -independent effects of GW4064. A deeper understanding of these mechanisms will be crucial for the rational design of second-generation FXR agonists with improved selectivity and therapeutic indices. Furthermore, exploring the synergistic potential of GW4064 with other therapeutic modalities, such as immunotherapy, holds significant promise for the development of novel treatment strategies for a range of human diseases.

References

An In-depth Technical Guide to the Structural Characterization of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structural characterization of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride, a key intermediate in pharmaceutical development, utilizing one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth insights into the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality NMR spectra. We will delve into predicted ¹H and ¹³C NMR data, detailing the rationale behind chemical shift assignments and coupling constant analysis. Furthermore, this guide presents validated experimental protocols for sample preparation and data acquisition, alongside advanced techniques such as DEPT and 2D NMR for unambiguous structural elucidation. The aim is to equip researchers and drug development professionals with the necessary knowledge to confidently characterize this and similar molecules, ensuring structural integrity throughout the research and development pipeline.

Introduction: The Importance of Structural Verification in Pharmaceutical R&D

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional architecture. Any deviation from the intended structure, whether an isomer, impurity, or degradation product, can have profound implications for efficacy and safety. This compound serves as a crucial building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1][2] Its precise molecular structure dictates its reactivity and suitability for subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic molecules in solution.[3][4] Its non-destructive nature and the wealth of information it provides on the chemical environment, connectivity, and spatial arrangement of atoms make it an indispensable tool in pharmaceutical research.[5][6] This guide will provide a detailed roadmap for the comprehensive NMR characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound, the following ¹H and ¹³C NMR data have been predicted based on established principles of NMR spectroscopy, including substituent effects on aromatic systems and analysis of structurally similar compounds. These predictions provide a robust framework for the interpretation of experimentally acquired data.

The structure with atom numbering for NMR assignment is presented below:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, and the ammonium protons. The solvent is assumed to be DMSO-d₆, a common choice for amine hydrochlorides due to its good solubilizing power and the ability to observe exchangeable protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6Broad singlet3H-NH₃⁺The protons on the positively charged nitrogen are expected to be deshielded and may appear as a broad signal due to quadrupolar relaxation and exchange with any residual water. In DMSO-d₆, this peak is typically observable.
~7.45Triplet1HH-5This proton is part of the 1,3-disubstituted ring and is expected to show coupling to H-4 and H-6. The electron-withdrawing effect of the adjacent ammonium group and the phenoxy group will shift it downfield.
~7.40Doublet2HH-3', H-5'These protons are ortho to the chlorine atom and will be deshielded. They are chemically equivalent due to symmetry and will appear as a doublet due to coupling with H-2' and H-6'.
~7.25Doublet1HH-6This proton is ortho to the phenoxy group and will experience its deshielding effect. It will appear as a doublet due to coupling with H-5.
~7.15Singlet1HH-2This proton is situated between two substituents and is expected to show minimal coupling, appearing as a singlet or a finely split multiplet.
~7.10Doublet2HH-2', H-6'These protons are meta to the chlorine atom and ortho to the ether oxygen. They will appear as a doublet due to coupling with H-3' and H-5'.
~7.05Doublet1HH-4This proton is meta to the phenoxy group and ortho to the methylamine group. It will be a doublet due to coupling with H-5.
~4.10Singlet2HH-7 (-CH₂-)The benzylic protons are adjacent to the electron-withdrawing ammonium group and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the lack of symmetry in the 3-(methylaminomethyl)phenyl moiety, all six carbons of this ring are expected to be non-equivalent.

Chemical Shift (δ, ppm)AssignmentRationale
~157.0C-1'This carbon is directly attached to the electronegative oxygen and will be significantly deshielded.
~156.5C-1This carbon is also attached to the ether oxygen and will be deshielded, though slightly less so than C-1' due to the different substitution pattern on the ring.
~138.0C-3The carbon bearing the methylaminomethyl group will be downfield due to the substituent effect.
~133.0C-3', C-5'These carbons are ortho to the chlorine and will be deshielded.
~131.0C-5This carbon is part of the aromatic ring and its chemical shift is influenced by the surrounding substituents.
~129.5C-4'The carbon bearing the chlorine atom will be deshielded.
~124.0C-6This carbon is ortho to the ether linkage.
~121.0C-2', C-6'These carbons are meta to the chlorine and ortho to the ether linkage.
~120.0C-4This carbon is meta to the ether linkage and ortho to the methylaminomethyl group.
~118.0C-2This carbon is ortho to the ether linkage and meta to the methylaminomethyl group.
~42.5C-7 (-CH₂-)The benzylic carbon is attached to the nitrogen and the aromatic ring, resulting in a chemical shift in this region.

Experimental Protocols

To obtain high-quality, reproducible NMR data, adherence to standardized experimental protocols is crucial.

Sample Preparation
  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is capable of dissolving the hydrochloride salt and allows for the observation of the exchangeable -NH₃⁺ protons.

  • Concentration : Prepare a solution with a concentration of 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆.[7][8] This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.

  • Sample Handling :

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

Caption: Workflow for NMR sample preparation.

Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans : 16 to 64 scans, depending on the desired signal-to-noise ratio.

  • Spectral Width : 12-16 ppm, centered around 6 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 2-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans : 1024 to 4096 scans, as the natural abundance of ¹³C is low.

  • Spectral Width : 200-240 ppm, centered around 100 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2 seconds.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional NMR spectra can sometimes be ambiguous due to signal overlap. Advanced NMR techniques provide additional information to resolve these ambiguities.

DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for differentiating between CH, CH₂, and CH₃ groups.[10][11][12] A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed:

  • DEPT-45 : Shows signals for all protonated carbons.

  • DEPT-90 : Shows signals for only CH carbons.

  • DEPT-135 : Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.

For this compound, a DEPT-135 spectrum would show a negative signal for the benzylic -CH₂- group at ~42.5 ppm, and positive signals for all the CH carbons in the aromatic rings. The DEPT-90 spectrum would only show the aromatic CH signals.

2D NMR Spectroscopy

Two-dimensional NMR techniques are invaluable for establishing connectivity between atoms.[13][14][15][16]

  • COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other. For the target molecule, COSY would be instrumental in confirming the coupling patterns within the two aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum corresponds to a carbon atom and the proton(s) attached to it. This is extremely useful for assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the benzylic protons (H-7) and the aromatic carbons C-2, C-3, and C-4 would confirm the position of the methylaminomethyl group on the phenyl ring.

Caption: Logical relationships in 2D NMR analysis.

Data Interpretation: A Step-by-Step Guide

  • ¹H NMR Analysis :

    • Integration : Verify the integration of the signals to confirm the number of protons in each environment. The aromatic region should integrate to 8 protons, the benzylic region to 2 protons, and the ammonium region to 3 protons.

    • Chemical Shift : Compare the observed chemical shifts to the predicted values. The downfield aromatic protons are likely those influenced by the electron-withdrawing chlorine and the deshielding effect of the ether oxygen.

    • Coupling Constants (J-coupling) : Analyze the splitting patterns to determine the substitution pattern on the aromatic rings. Ortho-coupling is typically in the range of 7-9 Hz, meta-coupling is 2-3 Hz, and para-coupling is often less than 1 Hz.[17][18][19]

  • ¹³C NMR and DEPT Analysis :

    • Count the number of signals to determine the number of unique carbon environments.

    • Use the DEPT spectra to identify the CH, CH₂, and quaternary carbons. This will confirm the assignment of the benzylic carbon and differentiate the protonated aromatic carbons from the quaternary ones.

  • 2D NMR Analysis :

    • Use the COSY spectrum to trace the connectivity of the protons within each aromatic ring.

    • Use the HSQC spectrum to definitively assign the signals of the protonated carbons in the ¹³C NMR spectrum.

    • Use the HMBC spectrum to confirm the connectivity between the different parts of the molecule, such as the link between the two aromatic rings through the ether oxygen and the attachment of the methylaminomethyl group.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a critical step in ensuring its quality and suitability for pharmaceutical applications. This guide has provided a comprehensive framework for this analysis, including predicted ¹H and ¹³C NMR data, detailed experimental protocols, and the application of advanced NMR techniques. By following the principles and methodologies outlined herein, researchers and drug development professionals can confidently elucidate the structure of this important intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

3-(4-Chlorophenoxy)benzylamine solubility profile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Chlorophenoxy)benzylamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-(4-Chlorophenoxy)benzylamine, a key intermediate in pharmaceutical synthesis. Recognizing the current absence of publicly available quantitative solubility data, this document establishes a predicted solubility profile based on first principles of physical chemistry and structural analogy. More critically, it delivers a detailed, field-proven experimental framework for the precise and accurate determination of its thermodynamic solubility in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require robust solubility data for formulation, process development, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application.[1] For orally administered drugs, the active pharmaceutical ingredient (API) must first dissolve in gastrointestinal fluids to be absorbed into the systemic circulation. Consequently, poor solubility is a major hurdle, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[1][2] More than 40% of new chemical entities (NCEs) are estimated to be practically insoluble in water, making solubility enhancement a critical challenge for formulation scientists.[1][3]

Beyond bioavailability, solubility data in organic solvents is paramount during various stages of drug development:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation: Developing solution-based formulations, such as injectables, or enabling advanced formulations like solid dispersions and nanosuspensions.[2]

  • Preclinical Studies: Preparing homogenous dosing solutions for toxicology and pharmacology studies.

This guide focuses on 3-(4-Chlorophenoxy)benzylamine, providing the foundational knowledge and practical protocols necessary to characterize its solubility behavior comprehensively.

Physicochemical Profile of 3-(4-Chlorophenoxy)benzylamine

Understanding the molecular structure and inherent properties of 3-(4-Chlorophenoxy)benzylamine is essential for predicting its solubility. The molecule consists of a benzylamine core functionalized with a 4-chlorophenoxy group. This structure imparts both hydrophilic (the primary amine) and lipophilic (the aromatic rings and ether linkage) characteristics.

Table 1: Physicochemical Properties of 3-(4-Chlorophenoxy)benzylamine

Property Value Source
Molecular Formula C₁₃H₁₂ClNO [4]
Molecular Weight 233.69 g/mol [4]
Predicted pKa 8.92 ± 0.10 [4]
Predicted Boiling Point 351.6 ± 27.0 °C [4]

| Predicted Density | 1.217 ± 0.06 g/cm³ |[4] |

The primary amine group (predicted pKa ≈ 8.92) can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.[4] However, the large, non-polar surface area contributed by the two aromatic rings and the chloro-substituent indicates a strong lipophilic character, which will favor solubility in non-polar or moderately polar aprotic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The overall solubility will be a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation by the solvent molecules.

Table 2: Predicted Qualitative Solubility of 3-(4-Chlorophenoxy)benzylamine in Common Organic Solvents

Solvent Class Solvent Examples Predicted Solubility Rationale
Polar Protic Methanol, Ethanol Moderately Soluble to Soluble The amine group can form hydrogen bonds with the solvent's hydroxyl group. The alkyl chains of the alcohols are compatible with the non-polar regions of the solute.
Polar Protic Water Sparingly Soluble to Insoluble Despite the amine group, the large hydrophobic structure is expected to dominate, leading to poor aqueous solubility, a common trait for benzylamine derivatives.[5][6]
Polar Aprotic DMSO, DMF, Acetonitrile Soluble These solvents can accept hydrogen bonds from the amine group and effectively solvate the polar and non-polar parts of the molecule through dipole-dipole and dispersion forces.
Non-Polar Toluene, Hexane Sparingly Soluble to Soluble Solubility will depend on the solvent. Toluene's aromatic ring can interact favorably with the solute's phenyl rings (π-π stacking), while solubility in aliphatic hexane is likely to be lower.

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at solvating moderately polar to non-polar compounds and are often used in synthesis and purification steps involving similar structures. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative experimental measurement is required. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the ICH.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Method Selection

We choose the equilibrium shake-flask method over kinetic methods for its accuracy and relevance.[9]

  • Thermodynamic vs. Kinetic Solubility: Kinetic solubility often measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer. It's a high-throughput screening tool.[9] Thermodynamic solubility, however, represents the true saturation point of the pure compound in a solvent at equilibrium, which is the definitive value needed for formulation and process chemistry.

  • Trustworthiness: The protocol is designed to be self-validating by measuring concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the system has reached a steady state, thereby ensuring the data represents true equilibrium.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep1 Add excess 3-(4-Chlorophenoxy)benzylamine to a glass vial prep2 Add a precise volume (e.g., 2 mL) of the selected organic solvent prep1->prep2 prep3 Seal vial tightly to prevent evaporation prep2->prep3 equil1 Place vials in an orbital shaker or rotator inside a temperature-controlled chamber (e.g., 25°C or 37°C) prep3->equil1 equil2 Agitate at a constant speed for a defined period (e.g., 48-72 hours) equil1->equil2 equil3 Confirm equilibrium by sampling at multiple time points equil2->equil3 sample1 Cease agitation and allow solid to settle (centrifuge if needed) equil3->sample1 sample2 Withdraw an aliquot of the supernatant using a glass syringe sample1->sample2 sample3 Filter immediately through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) sample2->sample3 sample4 Dilute the filtrate accurately with an appropriate mobile phase sample3->sample4 sample5 Analyze by a validated HPLC-UV method sample4->sample5 calc1 Determine concentration from the calibration curve sample5->calc1 calc2 Apply the dilution factor calc1->calc2 calc3 Report solubility in mg/mL or mol/L calc2->calc3

Caption: Isothermal shake-flask experimental workflow.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • 3-(4-Chlorophenoxy)benzylamine (purity >98%)

  • Analytical grade organic solvents

  • Class A volumetric flasks and pipettes

  • Analytical balance (4 decimal places)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker

  • Benchtop centrifuge (optional)

  • Glass syringes

  • 0.22 µm PTFE syringe filters

  • Validated HPLC-UV system

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of 3-(4-Chlorophenoxy)benzylamine in a suitable solvent (e.g., acetonitrile or methanol). From this stock, create a series of calibration standards (typically 5-7 concentrations) bracketing the expected solubility range.

  • Sample Preparation: Add an excess amount of solid 3-(4-Chlorophenoxy)benzylamine to a pre-weighed glass vial (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the test solvent into each vial. Seal the vials tightly.

  • Equilibration: Place the vials in the temperature-controlled shaker (e.g., 25 °C) and agitate at a consistent rate that allows for thorough mixing of the slurry without being overly vigorous. Allow the system to equilibrate for at least 48 hours.

    • Trustworthiness Check: To rigorously confirm equilibrium, prepare triplicate samples for each solvent and sample them at 24, 48, and 72 hours. If the concentrations measured at 48 and 72 hours are statistically equivalent (e.g., within 5% of each other), equilibrium is considered achieved.

  • Sampling: After equilibration, stop the shaker and let the vials stand for 30 minutes to allow the excess solid to settle. A brief centrifugation can be used to expedite this process.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved solid.

    • Expertise Insight: The first few drops from the filter should be discarded to saturate the filter membrane and avoid potential adsorption losses.

  • Dilution and Analysis: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve. Analyze the diluted sample and the calibration standards by HPLC-UV.

  • Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the solvent by applying the dilution factor.

Conclusion

While published quantitative data for the solubility of 3-(4-Chlorophenoxy)benzylamine is scarce, its molecular structure allows for a reasoned, qualitative prediction of its behavior in various organic solvents. It is anticipated to be soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic alcohols, and sparingly soluble in water and non-polar aliphatic hydrocarbons.

For definitive and reliable data essential for drug development, this guide provides a robust, step-by-step protocol for determining its thermodynamic solubility using the isothermal shake-flask method. Adherence to this protocol, including the embedded self-validation checks, will yield accurate and reproducible data, empowering scientists to make informed decisions in process chemistry, formulation development, and preclinical research.

References

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-[3-(4-Chlorophenoxy)Phenyl]Methylamine-Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored-by-a-Senior-Application-Scientist

Introduction

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride is a versatile chemical compound with significant applications in pharmaceutical and agricultural research.[1][2] It serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, especially those aimed at treating neurological disorders.[1][2] A thorough understanding of its molecular structure is paramount for its effective application and for the development of new therapeutic agents. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to interpret and utilize this data effectively.

I.-Infrared-(IR)-Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. The interaction of infrared radiation with the molecule causes vibrations of the chemical bonds, and the absorption of this radiation at specific frequencies corresponds to particular vibrational modes.

A.-Experimental-Protocol:-Acquisition-of-the-IR-Spectrum

The following protocol outlines the steps for acquiring a high-quality IR spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample-Preparation:

    • Ensure the sample of this compound is of high purity (≥95%).[1]

    • Prepare a KBr (potassium bromide) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. This method is preferred for amine hydrochlorides to minimize interference from solvents.

  • Instrument-Setup:

    • Power on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

  • Background-Spectrum-Acquisition:

    • Place a blank KBr pellet in the sample holder.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the KBr.

  • Sample-Spectrum-Acquisition:

    • Replace the blank KBr pellet with the sample pellet.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the mid-IR range, from 4000 to 400 cm⁻¹.

  • Data-Processing:

    • Perform a background subtraction.

    • Use software to identify and label the major absorption peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Acquire Background Spectrum (Blank KBr) Press->Background Sample Acquire Sample Spectrum Background->Sample Subtract Background Subtraction Sample->Subtract Analyze Peak Analysis Subtract->Analyze

Caption: Experimental workflow for acquiring an FTIR spectrum.

B.-Interpretation-of-the-IR-Spectrum

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure. As a primary amine hydrochloride, the spectrum is dominated by the vibrations of the ammonium (-NH₃⁺) group.

Wavenumber-(cm⁻¹)-RangeVibrational-ModeFunctional-GroupExpected-Appearance
3200---2800N-H-StretchPrimary-Amine-Salt-(-NH₃⁺)Broad,-strong-envelope
~3050C-H-StretchAromaticMedium,-sharp
~2900C-H-StretchAliphatic-(CH₂)Medium,-sharp
1625---1560N-H-Asymmetric-BendPrimary-Amine-Salt-(-NH₃⁺)Medium
1550---1500N-H-Symmetric-BendPrimary-Amine-Salt-(-NH₃⁺)Medium
~1580,-~1480C=C-StretchAromatic-RingMedium-to-weak
~1240C-O-C-Asymmetric-StretchAryl-EtherStrong
~1080C-O-C-Symmetric-StretchAryl-EtherMedium
~1090C-N-StretchAliphatic-AmineMedium
~820C-H-Out-of-Plane-Bendp-disubstituted-benzeneStrong
~750C-H-Out-of-Plane-Bendm-disubstituted-benzeneStrong
~1015C-Cl-StretchAryl-ChlorideStrong

Expert-Insights-into-IR-Analysis:

  • The-Broad-N-H-Stretch : The most prominent feature in the IR spectrum of an amine salt is the broad and intense absorption band for the N-H stretching vibrations of the ammonium group, typically observed between 3200 and 2800 cm⁻¹.[3] This broadness is a direct consequence of strong hydrogen bonding interactions within the crystal lattice.[4]

  • Distinguishing-from-Free-Amine : The spectrum of the hydrochloride salt is significantly different from that of the free amine. In the free primary amine, two distinct, sharper N-H stretching bands would be observed around 3400-3300 cm⁻¹.[5][6] The presence of the broad ammonium band is a clear indication of salt formation.

  • Aromatic-Substitution-Patterns : The C-H out-of-plane bending vibrations in the fingerprint region are highly diagnostic for the substitution patterns on the aromatic rings. The strong band around 820 cm⁻¹ is characteristic of the 1,4-disubstituted (para) chlorophenyl ring, while the band around 750 cm⁻¹ points to the 1,3-disubstituted (meta) phenoxy ring.

  • Aryl-Ether-Bands : The strong asymmetric C-O-C stretching vibration around 1240 cm⁻¹ is a key indicator of the aryl ether linkage.

II.-Mass-Spectrometry-(MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.

A.-Experimental-Protocol:-Acquisition-of-the-Mass-Spectrum

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amine hydrochlorides.

  • Sample-Preparation:

    • Dissolve a small amount of this compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile. The concentration should be in the low micromolar range.

  • Instrument-Setup:

    • Use an ESI-equipped mass spectrometer, such as a quadrupole or ion trap analyzer.

    • Optimize the ESI source parameters, including the spray voltage, capillary temperature, and gas flow rates (nebulizing and drying gases), to achieve a stable ion signal.

  • Data-Acquisition:

    • Acquire the mass spectrum in the positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

    • The typical mass range for scanning would be from m/z 50 to 500.

  • Tandem-Mass-Spectrometry-(MS/MS):

    • To obtain structural information, perform a tandem MS (or MS/MS) experiment.

    • Isolate the protonated molecule [M+H]⁺ (the precursor ion).

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the spectrum of the resulting fragment ions (the product ion spectrum).

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_proc Data Analysis Dissolve Dissolve Sample in Solvent ESI Electrospray Ionization (Positive Mode) Dissolve->ESI MS1 MS Scan (Detect [M+H]⁺) ESI->MS1 Isolation Isolate [M+H]⁺ MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS/MS Scan (Detect Fragment Ions) CID->MS2 Analyze Analyze Fragmentation Pattern MS2->Analyze

Caption: Workflow for ESI-MS and MS/MS analysis.

B.-Interpretation-of-the-Mass-Spectrum

The mass spectrum provides crucial information for confirming the identity and structure of this compound.

  • Molecular-Ion : The molecular formula of the free base is C₁₃H₁₂ClNO.[1] The monoisotopic mass is approximately 233.06 g/mol .[1][7] In positive mode ESI-MS, the protonated molecule [M+H]⁺ will be observed at an m/z of approximately 234.07. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at m/z 236.07 that is about one-third the intensity of the peak at m/z 234.07.

  • Fragmentation-Pattern : The fragmentation of protonated benzylamines is well-characterized.[8][9][10] The major fragmentation pathways for [3-(4-Chlorophenoxy)Phenyl]Methylamine involve cleavages at the benzylic position.

Precursor-Ion-(m/z)Key-Fragment-Ion-(m/z)Proposed-Structure-of-FragmentFragmentation-Pathway
234.07217.04[M+H---NH₃]⁺Loss-of-ammonia
234.07125.02[C₇H₄ClO]⁺Cleavage-of-the-ether-bond-with-charge-retention-on-the-chlorophenoxy-moiety
234.07108.06[C₇H₆N]⁺Cleavage-of-the-ether-bond-with-charge-retention-on-the-benzylamine-moiety
217.0491.05[C₇H₇]⁺Tropylium-ion,-formed-via-rearrangement-and-loss-of-the-chlorophenoxy-group

Expert-Insights-into-MS-Analysis:

  • Soft-Ionization-is-Key : ESI is the preferred method because it is a soft ionization technique that typically keeps the parent molecule intact, allowing for the clear determination of the molecular weight.

  • Ammonia-Loss : A characteristic fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃).[8] The observation of a fragment at m/z 217.04 is strong evidence for the presence of the primary amine group.

  • Benzylic-Cleavage : The bond between the benzylic carbon and the nitrogen is prone to cleavage, a common fragmentation pathway for benzylamines.[8][9][10]

  • Ether-Bond-Cleavage : The ether linkage is another site of potential fragmentation, leading to ions corresponding to the two aromatic portions of the molecule.

  • Isotopic-Patterns : The presence of chlorine is readily confirmed by its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern should be observable for the molecular ion and any chlorine-containing fragments.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The IR spectrum confirms the presence of the primary amine hydrochloride, the aryl ether linkage, and the aromatic substitution patterns. The mass spectrum confirms the molecular weight and provides detailed structural information through the analysis of its characteristic fragmentation pathways. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important pharmaceutical intermediate.

References

Navigating the Target Landscape of 3-(4-Chlorophenoxy)benzylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Chlorophenoxy)benzylamine represents a chemical scaffold with significant potential in drug discovery, yet its precise biological targets remain largely uncharacterized. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the molecular targets of this compound. By leveraging knowledge from structurally related molecules, we propose a data-driven, multi-pronged approach that combines in silico prediction with rigorous experimental validation. This whitepaper details the core principles, step-by-step protocols for key assays, and data interpretation strategies necessary to elucidate the mechanism of action of 3-(4-Chlorophenoxy)benzylamine and unlock its therapeutic potential.

Introduction: The Enigmatic Potential of 3-(4-Chlorophenoxy)benzylamine

The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its structural analogue, 3-(4-Chlorophenoxy)benzylamine, presents an intriguing starting point for novel drug discovery programs. The presence of the chlorophenoxy group can significantly influence the compound's physicochemical properties, including lipophilicity and metabolic stability, potentially leading to unique pharmacological profiles. While direct studies on this specific molecule are limited, the broader class of benzylamine derivatives has been associated with a range of biological activities, including the inhibition of enzymes crucial in neurotransmission and hormone synthesis, as well as antimicrobial effects.

This guide will navigate the process of deorphanizing 3-(4-Chlorophenoxy)benzylamine, moving from hypothesized targets based on chemical similarity to definitive, evidence-based target validation.

Hypothesized Biological Target Classes

Based on the known activities of structurally related benzylamine and phenoxy derivatives, we can postulate several high-probability target classes for 3-(4-Chlorophenoxy)benzylamine.

Monoamine Oxidases (MAOs)

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Benzylamine itself is a substrate for MAO-B.[1] The benzylamine scaffold is a common feature in many known MAO inhibitors used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[2][3][] Therefore, MAO-A and MAO-B represent primary hypothetical targets for 3-(4-Chlorophenoxy)benzylamine.

Aromatase (CYP19A1)

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis by converting androgens to estrogens.[5][6][7][8] Inhibition of aromatase is a key therapeutic strategy in hormone-receptor-positive breast cancer.[6][9] The use of 3-(4-Chlorophenoxy)benzylamine in the synthesis of potential aromatase inhibitors suggests that this scaffold may have affinity for the enzyme's active site.

Bacterial Cell Division Protein FtsZ

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, forming the Z-ring at the site of cytokinesis.[10][11][12][13] Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.[10][13][14] Benzamide derivatives have been explored as FtsZ inhibitors, indicating that the benzylamine core of 3-(4-Chlorophenoxy)benzylamine could potentially interact with this prokaryotic-specific target.[5]

A Strategic Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential to confidently identify and validate the biological targets of 3-(4-Chlorophenoxy)benzylamine. The following workflow outlines a logical progression from initial screening to in-depth characterization.

Target_Validation_Workflow cluster_0 Phase 1: Initial Target Engagement cluster_1 Phase 2: Broad Profiling & Pathway Analysis cluster_2 Phase 3: In-depth Validation & MoA A Compound Synthesis & QC B Thermal Shift Assay (TSA) (Primary Screen) A->B Purified Compound C Surface Plasmon Resonance (SPR) (Binding Kinetics) B->C Identified Interactors D Kinome Screening C->D Confirmed Binders E GPCR Profiling C->E F Cell-Based Reporter Assays D->F Pathway Modulation E->F G Enzyme Inhibition Assays (e.g., MAO, Aromatase) F->G Hypothesized Targets H Bacterial Cell-Based Assays (e.g., MIC, Morphology) F->H I Mechanism of Action Studies G->I H->I

Caption: A strategic workflow for the identification and validation of biological targets for 3-(4-Chlorophenoxy)benzylamine.

Experimental Protocols for Target Validation

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Phase 1: Initial Target Engagement

The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify proteins that are stabilized upon binding to a small molecule.[15][16][17][18]

Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.

Protocol:

  • Protein and Compound Preparation:

    • Prepare a solution of the purified potential target protein (e.g., recombinant human MAO-A, MAO-B, Aromatase, or bacterial FtsZ) at a final concentration of 2-5 µM in a suitable buffer.

    • Prepare a stock solution of 3-(4-Chlorophenoxy)benzylamine in DMSO. Serially dilute the compound to create a concentration range for testing.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the protein solution.

    • Add SYPRO Orange dye to a final concentration of 5X.[17]

    • Add 3-(4-Chlorophenoxy)benzylamine to the desired final concentrations. Include a DMSO vehicle control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to perform a melt curve analysis, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melt curves.

    • Determine the Tm for the protein in the presence and absence of the compound by fitting the data to a Boltzmann equation or by calculating the first derivative of the melt curve.

    • A significant positive shift in Tm in the presence of the compound indicates a direct binding interaction.

ParameterDescriptionTypical Value
Protein ConcentrationFinal concentration of the target protein in the assay.2 - 5 µM
Compound ConcentrationRange of final concentrations for the test compound.0.1 - 100 µM
Dye ConcentrationFinal concentration of SYPRO Orange dye.5X
Temperature RangeTemperature ramp for the melt curve analysis.25 - 95 °C
Ramp RateRate of temperature increase.1 °C/minute

Table 1: Typical parameters for a Thermal Shift Assay.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of molecular interactions in real-time.[19][20][21][22][23]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and the binding of an analyte (the small molecule) causes a change in the refractive index, which is proportional to the mass change on the surface.

Protocol:

  • Chip Preparation and Protein Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the purified target protein onto the chip surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of 3-(4-Chlorophenoxy)benzylamine in a suitable running buffer.

    • Inject the compound solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time, generating a sensorgram.[21]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[20]

    • A low KD value indicates a high binding affinity.

SPR_Workflow A Sensor Chip Preparation B Protein Immobilization A->B C Compound Injection (Association) B->C D Buffer Flow (Dissociation) C->D E Data Analysis (ka, kd, KD) D->E

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Phase 2: Broad Profiling and Pathway Analysis

Given the prevalence of kinases as drug targets, a broad screening against a panel of kinases is a prudent step to assess the selectivity of 3-(4-Chlorophenoxy)benzylamine. Several commercial services offer comprehensive kinase profiling.[24][25][26][27][28]

Principle: These platforms typically utilize competition binding assays or enzymatic activity assays to quantify the interaction of a test compound with a large number of purified kinases.

Workflow:

  • Compound Submission: Provide a sample of 3-(4-Chlorophenoxy)benzylamine to a specialized contract research organization (CRO).

  • Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases.

  • Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a control. Significant hits are often followed up with dose-response studies to determine IC50 or Kd values.

G-protein coupled receptors (GPCRs) represent another major class of drug targets. Profiling 3-(4-Chlorophenoxy)benzylamine against a panel of GPCRs can reveal unexpected activities.[29][30][31][32][33]

Principle: GPCR profiling services employ various assay formats, including radioligand binding assays, second messenger assays (e.g., cAMP, calcium flux), and beta-arrestin recruitment assays, to assess compound activity at a wide range of GPCRs.[29][30]

Workflow: Similar to kinome screening, this typically involves submitting the compound to a CRO for screening against their GPCR panel.

Cell-based reporter assays are powerful tools for assessing the impact of a compound on specific signaling pathways in a cellular context.[34][35][36][37][38]

Principle: These assays utilize engineered cell lines that contain a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. Activation or inhibition of the pathway by a compound results in a measurable change in the reporter gene expression.

Protocol:

  • Cell Culture and Treatment:

    • Culture the appropriate reporter cell line in a multi-well plate.

    • Treat the cells with a range of concentrations of 3-(4-Chlorophenoxy)benzylamine. Include appropriate positive and negative controls.

  • Reporter Gene Assay:

    • After an appropriate incubation period, lyse the cells and perform the reporter gene assay according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis:

    • Calculate the fold change in reporter gene activity relative to the vehicle control.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Phase 3: In-depth Validation and Mechanism of Action

For hypothesized enzyme targets like MAOs and aromatase, direct enzymatic assays are crucial for confirming inhibitory activity and determining the mechanism of inhibition.

Example: MAO-Glo™ Assay (Promega)

Principle: This is a luminescent assay that measures the activity of MAO enzymes. The MAO substrate is converted to a product that is then acted upon by a reductase, leading to the production of luciferin, which is quantified by a luciferase reaction.

Protocol:

  • Assay Setup: In a white, opaque multi-well plate, add the MAO enzyme (MAO-A or MAO-B), the MAO substrate, and a range of concentrations of 3-(4-Chlorophenoxy)benzylamine.

  • Incubation: Incubate the reaction at room temperature.

  • Detection: Add the luciferin detection reagent and measure the luminescence.

  • Data Analysis: A decrease in luminescence indicates inhibition of the MAO enzyme. Calculate the IC50 value from the dose-response curve.

If FtsZ is a hypothesized target, the antibacterial activity of 3-(4-Chlorophenoxy)benzylamine should be assessed.

Minimum Inhibitory Concentration (MIC) Assay:

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a serial dilution of 3-(4-Chlorophenoxy)benzylamine in a suitable growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Bacterial Morphology Analysis:

Principle: Inhibition of FtsZ leads to a characteristic phenotype of cell filamentation.

Protocol:

  • Cell Treatment: Treat a liquid culture of the test bacterium with 3-(4-Chlorophenoxy)benzylamine at a concentration near the MIC.

  • Microscopy: After a few hours of incubation, examine the bacterial cells under a microscope (phase-contrast or fluorescence microscopy if using a fluorescent stain).

  • Observation: Look for elongated, filamentous cells, which are indicative of FtsZ inhibition.

Conclusion and Future Directions

The journey to elucidate the biological targets of a novel compound like 3-(4-Chlorophenoxy)benzylamine is a meticulous process that requires a combination of informed hypothesis generation and rigorous experimental validation. This guide provides a comprehensive roadmap for researchers to navigate this process effectively. By systematically applying the described workflows and protocols, the scientific community can unlock the therapeutic potential of this and other promising chemical entities.

Future work should focus on in vivo studies to confirm the therapeutic efficacy and safety profile of 3-(4-Chlorophenoxy)benzylamine in relevant disease models. Furthermore, structural biology studies, such as X-ray crystallography or cryo-electron microscopy, of the compound in complex with its validated target(s) will provide invaluable insights for structure-based drug design and lead optimization.

References

An In-depth Technical Guide to [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride: Synthesis, Potential Applications, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. While a detailed historical record of its specific discovery is not prominent in the scientific literature, its importance lies in its role as a key building block for a class of compounds known as phenoxyphenylamines. This guide will delve into the plausible synthetic pathways, the broader pharmacological context of related derivatives, and potential research applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth chemical insights and procedural guidance.

Introduction and Chemical Identity

This compound is a hydrochloride salt of a primary amine featuring a diaryl ether linkage. Its chemical structure, characterized by a 3-aminophenethyl group attached to a 4-chlorophenoxy moiety, makes it a valuable synthon for accessing a wide range of more complex molecules.[1] The presence of the chlorophenoxy group and the aminomethyl functionality provides two key points for chemical modification, allowing for the exploration of diverse chemical space in drug discovery and materials science.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC13H13Cl2NOPubChem
Molecular Weight282.15 g/mol PubChem
IUPAC Name[3-(4-chlorophenoxy)phenyl]methanamine;hydrochloridePubChem
CAS Number154108-30-2Chem-Impex
AppearanceColorless clear liquid (free base)Chem-Impex
Purity≥ 95% (NMR)Chem-Impex

The Evolving Narrative: Discovery within a Class

Research into substituted phenoxyphenylpropyl dimethylamines, for example, has shown their potential in the treatment of depression.[2] Furthermore, the phenoxyphenyl-methanamine (PPMA) class of compounds has been the subject of Quantitative Structure-Activity Relationship (QSAR) studies to evaluate their activity at serotonin receptors (5HT2A), serotonin transporters (SERT), and hERG channels, all of which are important targets in neuropharmacology.[3] The development of this compound can be seen as a logical step in the systematic exploration of this chemical space, providing a key intermediate for the synthesis of novel therapeutic candidates.

Strategic Synthesis: A Multi-step Approach

The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. A plausible and efficient synthetic route involves the preparation of a key intermediate, 3-(4-chlorophenoxy)aniline, followed by its conversion to the corresponding benzonitrile and subsequent reduction to the target amine.

Synthesis of the Key Intermediate: 3-(4-chlorophenoxy)aniline

A reliable method for the synthesis of the diaryl ether linkage is the Ullmann condensation. However, a more common and often higher-yielding approach in modern organic synthesis involves nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. A plausible route starts with the reaction of 3-nitrophenol with 1-chloro-4-fluorobenzene. The nitro group activates the ring towards nucleophilic attack. This is followed by the reduction of the nitro group to an amine. A similar synthesis has been reported for a related compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene.[4]

Experimental Protocol: Proposed Synthesis of 3-(4-chlorophenoxy)aniline

  • Step 1: Synthesis of 1-(4-chlorophenoxy)-3-nitrobenzene.

    • To a solution of 3-nitrophenol (1 eq.) in a suitable polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-chloro-4-fluorobenzene (1.1 eq.) to the reaction mixture.

    • Heat the reaction to a temperature of 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction to 3-(4-chlorophenoxy)aniline.

    • Dissolve the 1-(4-chlorophenoxy)-3-nitrobenzene (1 eq.) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be used.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, filter off the catalyst (if using Pd/C) and concentrate the solvent.

    • If a chemical reducing agent was used, work up the reaction accordingly, typically involving basification and extraction.

    • The resulting 3-(4-chlorophenoxy)aniline can be purified by column chromatography if necessary.

Conversion to [3-(4-Chlorophenoxy)Phenyl]Methylamine

A documented method for the synthesis of the target compound involves the reduction of the corresponding benzonitrile.[1]

Experimental Protocol: Synthesis of [3-(4-Chlorophenoxy)Phenyl]Methylamine

  • Step 1: Synthesis of 3-(4-Chlorophenoxy)benzonitrile.

    • The 3-(4-chlorophenoxy)aniline can be converted to the benzonitrile via a Sandmeyer reaction. This involves diazotization of the aniline with sodium nitrite and hydrochloric acid, followed by reaction with a copper(I) cyanide solution.

  • Step 2: Reduction of 3-(4-Chlorophenoxy)benzonitrile to [3-(4-Chlorophenoxy)Phenyl]Methylamine.

    • To a suspension of a powerful reducing agent like lithium aluminum hydride (LAH) (1 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) at 0 °C, add a solution of 3-(4-Chlorophenoxy)benzonitrile (1 eq.) in THF dropwise.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.[1]

    • Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash them thoroughly with an organic solvent.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude [3-(4-Chlorophenoxy)Phenyl]Methylamine.[1]

Formation of the Hydrochloride Salt

To obtain the stable and more easily handled hydrochloride salt, the free amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway A 3-Nitrophenol C 1-(4-Chlorophenoxy)-3-nitrobenzene A->C K2CO3, DMF B 1-Chloro-4-fluorobenzene B->C D 3-(4-Chlorophenoxy)aniline C->D Reduction (e.g., H2, Pd/C) E 3-(4-Chlorophenoxy)benzonitrile D->E Sandmeyer Reaction (NaNO2, HCl, CuCN) F [3-(4-Chlorophenoxy)Phenyl]Methylamine E->F Reduction (e.g., LAH, THF) G [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride F->G HCl Pharmacological_Relevance A [3-(4-Chlorophenoxy)Phenyl] Methylamine HCl B Phenoxyphenylamine Scaffold A->B C Neurological Targets B->C D Serotonin Receptors (5-HT2A) C->D E Serotonin Transporter (SERT) C->E F hERG Channel C->F G Therapeutic Applications C->G H Antidepressants G->H I Neurodegenerative Disorders G->I

References

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride purity analysis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Authored by a Senior Application Scientist

Foreword

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of novel therapeutics, particularly those targeting neurological disorders, demands rigorous analytical characterization to ensure the absence of impurities that could compromise the final drug product.[1][2][3] This guide provides a comprehensive framework for the purity analysis of this compound, drawing upon established analytical principles and regulatory expectations. It is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for quality control and assurance.

Introduction to this compound

This compound is a secondary amine salt with a molecular structure that features a chlorophenoxy moiety linked to a benzylamine core. This structure makes it a valuable intermediate in medicinal chemistry.[1] Its purity is critical, as even trace impurities can have significant impacts on the safety and efficacy of the final pharmaceutical product.

Below is the chemical structure of this compound:

chemical_structure Figure 1: Chemical Structure of this compound cluster_main Figure 1: Chemical Structure of this compound N NH2Cl C1 CH2 C1->N C2 C1->C2 C3 C2->C3 C7 C2->C7 C4 C3->C4 C5 C4->C5 O O C4->O C6 C5->C6 C6->C7 C8 O->C8 C9 C8->C9 C10 C9->C10 C11 Cl C10->C11 C12 C10->C12 C13 C12->C13 C13->C8

Caption: A 2D representation of the molecule.

The Imperative of Purity Analysis

The synthesis of this compound can introduce a variety of impurities, including starting materials, by-products, and degradation products. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the thorough identification and quantification of impurities in drug substances.[4] This guide will focus on the practical application of analytical techniques to meet and exceed these regulatory standards.

Core Analytical Strategies for Purity Determination

A multi-faceted approach is essential for a comprehensive purity assessment. We will detail two primary orthogonal methods: High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, an RP-HPLC method with UV detection is proposed as the primary method for quantifying non-volatile impurities.

2.1.1. Rationale for Method Selection

The aromatic nature of the molecule makes it an excellent chromophore, allowing for sensitive detection by UV spectrophotometry.[5][6] A reversed-phase column, such as a C18, provides a versatile stationary phase for separating the parent compound from potential impurities of varying polarities.

2.1.2. Proposed HPLC-UV Method
Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for a wide range of analytes.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a low pH to ensure the amine is protonated and to improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shapes.
Detection Wavelength 225 nmAn appropriate wavelength to detect the aromatic rings in the molecule.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in Mobile Phase AEnsures the analyte is fully dissolved and compatible with the mobile phase.
2.1.3. Experimental Protocol: HPLC-UV Analysis
  • Solution Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Prepare a standard solution of this compound at a concentration of 1.0 mg/mL in Mobile Phase A.

    • Prepare a sample solution at the same concentration.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 30 °C and the UV detector to 225 nm.

  • Analysis:

    • Inject a blank (Mobile Phase A) to ensure the system is clean.

    • Inject the standard solution six times to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity using the area normalization method.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amine hydrochlorides, direct analysis by GC can be challenging due to their low volatility and thermal lability.[7][8][9] Therefore, a derivatization step or regeneration of the free amine is often necessary.

2.2.1. Rationale for Method Selection

GC-MS provides an orthogonal separation mechanism to HPLC, offering a more comprehensive impurity profile. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

2.2.2. Proposed GC-MS Method
Parameter Condition Rationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas compatible with mass spectrometry.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 minA temperature program that allows for the separation of compounds with varying boiling points.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (10:1)Prevents column overloading.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
MS Scan Range 40-450 amuA scan range that will capture the molecular ion and fragment ions of the target analyte and potential impurities.
Sample Preparation Dissolve 1 mg of sample in 1 mL of methanol. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 60 °C for 30 minutes.Silylation derivatization increases the volatility and thermal stability of the amine.
2.2.3. Experimental Protocol: GC-MS Analysis
  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 1 mL of methanol and sonicate to dissolve.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Instrument Setup:

    • Equilibrate the GC-MS system.

    • Perform a solvent blank injection to ensure system cleanliness.

  • Analysis:

    • Inject 1 µL of the derivatized sample solution.

  • Data Processing:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).[10]

    • Quantify impurities based on their relative peak areas.

Method Validation: A Trustworthy System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12][13] The validation of the proposed HPLC method should be performed in accordance with ICH Q2(R1) guidelines.[12][13]

analytical_workflow Figure 2: Analytical Workflow for Purity Analysis cluster_workflow Figure 2: Analytical Workflow for Purity Analysis start Sample Receipt hplc HPLC-UV Analysis (Primary Method) start->hplc gcms GC-MS Analysis (Orthogonal Method) start->gcms validation Method Validation (ICH Q2) hplc->validation gcms->validation forced_degradation Forced Degradation Study validation->forced_degradation report Certificate of Analysis forced_degradation->report

Caption: A high-level overview of the analytical process.

Validation Parameters
Parameter Acceptance Criteria
Specificity The method should be able to resolve the main peak from impurities and degradation products.
Linearity R² ≥ 0.999 for a minimum of five concentrations.
Accuracy 98.0% - 102.0% recovery of spiked impurities.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with small variations in method parameters (e.g., pH, temperature).

Forced Degradation Studies: Understanding Stability

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[14][15][16][17][18]

impurity_profile Figure 3: Potential Impurity Profile cluster_impurities Figure 3: Potential Impurity Profile main [3-(4-Chlorophenoxy)Phenyl] Methylamine Hydrochloride process Process-Related Impurities main->process degradation Degradation Products main->degradation starting_materials Starting Materials process->starting_materials by_products By-products process->by_products hydrolysis Hydrolysis degradation->hydrolysis oxidation Oxidation degradation->oxidation photolysis Photolysis degradation->photolysis

Caption: Categorization of potential impurities.

Stress Conditions

The sample should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[17]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photostability: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The stressed samples should be analyzed by the validated HPLC method to demonstrate that the degradation products are well-separated from the main peak.

Conclusion

The purity analysis of this compound is a critical component of its development as a pharmaceutical intermediate. The combination of a validated RP-HPLC method for non-volatile impurities and a GC-MS method for volatile components provides a robust and comprehensive approach to quality control. Adherence to the principles outlined in this guide will ensure that the purity of this important compound is accurately and reliably determined, ultimately contributing to the safety and efficacy of the final drug products.

References

An In-Depth Technical Guide to the NMR Spectral Interpretation of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances and the corresponding spectral features, underpinned by a rigorous scientific framework.

Preamble: The Structural Elucidation Imperative

In the realm of pharmaceutical development, the unambiguous structural confirmation of a molecule is paramount. This compound, a compound of interest for its potential applications in medicinal chemistry, possesses a unique assembly of functional groups that give rise to a characteristic NMR fingerprint.[1] Understanding this fingerprint is not merely an academic exercise; it is a critical step in quality control, regulatory submission, and the elucidation of structure-activity relationships. This guide is structured to provide a logical progression from the fundamental principles of NMR as applied to this molecule, to a detailed, proton-by-proton and carbon-by-carbon assignment of its spectra.

Molecular Architecture and Its Spectroscopic Implications

The structure of this compound comprises three key moieties: a 1,3-disubstituted benzene ring, a 4-chlorophenoxy group, and a methylamine hydrochloride side chain. Each of these components contributes distinct signals to the overall NMR spectra. The hydrochloride salt form significantly influences the chemical environment of the amine protons and adjacent carbons.[2]

Caption: Molecular structure of this compound.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum can be logically divided into the aromatic region, the benzylic region, and the amine proton region.

The Aromatic Region (δ 6.5-8.0 ppm)

Protons attached to an aromatic ring typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. In this molecule, we have two distinct aromatic rings, leading to a complex but interpretable pattern of signals.

  • Ring A (1,3-disubstituted): This ring contains four protons. The substitution pattern breaks the symmetry, making all four protons chemically non-equivalent. We expect to see four distinct signals, likely multiplets, due to ortho, meta, and para couplings.

    • Ortho coupling (³J): Typically 6-9 Hz, observed between adjacent protons.

    • Meta coupling (⁴J): Smaller, around 2-3 Hz, between protons separated by three bonds.[3]

    • Para coupling (⁵J): Often negligible or very small (0-1 Hz).

  • Ring B (4-chlorophenoxy): This ring is para-substituted, which introduces a plane of symmetry. Consequently, we expect to see two sets of chemically equivalent protons, resulting in two doublets. The protons ortho to the oxygen will be distinct from those ortho to the chlorine. The characteristic AA'BB' system will likely appear as two distinct doublets due to the strong ortho coupling between adjacent protons.

The Benzylic Region (δ ~4.0 ppm)

The two protons of the methylene group (-CH₂-) are adjacent to both an aromatic ring and the protonated amine group. Protons on a carbon directly bonded to an aromatic ring, known as benzylic protons, typically appear in the range of δ 2.2-3.0 ppm.[4] However, the strong electron-withdrawing effect of the adjacent ammonium group (-NH₃⁺) will deshield these protons further, shifting their signal downfield, likely to around δ 4.0 ppm. These two protons are chemically equivalent and will appear as a singlet, as there are no adjacent protons to couple with.

The Amine Proton Region (δ > 8.0 ppm)

The three protons of the ammonium group (-NH₃⁺) are expected to be significantly deshielded due to the positive charge on the nitrogen atom. Their chemical shift is also highly dependent on the solvent and concentration.[5][6][7] In a solvent like DMSO-d₆, these protons often appear as a broad singlet at a downfield chemical shift, potentially above δ 8.0 ppm. The broadness of the signal is due to rapid chemical exchange with any residual water in the solvent and quadrupolar broadening from the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
Aromatic Protons (Ring A)6.8 - 7.5Multiplets³J ≈ 6-9, ⁴J ≈ 2-3
Aromatic Protons (Ring B)7.0 - 7.6Doublets³J ≈ 8-9
Benzylic Protons (-CH₂-)~ 4.1SingletN/A
Ammonium Protons (-NH₃⁺)> 8.0Broad SingletN/A

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Carbons in aromatic rings typically resonate between δ 110-160 ppm.[8] The presence of electronegative atoms like oxygen, nitrogen, and chlorine will influence the chemical shifts of the carbons they are attached to.

Aromatic Carbons (δ 110-160 ppm)
  • Ring A (1,3-disubstituted): Due to the lack of symmetry, all six carbons in this ring are expected to be chemically non-equivalent, giving rise to six distinct signals.[9] The two quaternary carbons (ipso-carbons) bonded to the phenoxy and methylamine groups will likely have different chemical shifts compared to the carbons bearing hydrogen atoms.

  • Ring B (4-chlorophenoxy): The para-substitution pattern results in a higher degree of symmetry. We anticipate four distinct signals for the six carbons in this ring.[9][10] Two of these will be quaternary carbons (one bonded to oxygen and one to chlorine), and two will be methine carbons, with the signal for the two equivalent methine carbons having a higher intensity.

Benzylic Carbon (δ ~40-50 ppm)

The benzylic carbon (-CH₂-) is attached to the aromatic ring and the nitrogen atom. Its chemical shift is expected in the range of δ 40-50 ppm. The exact shift will be influenced by the protonation state of the amine.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-H (Ring A & B)115 - 135
Aromatic C-O155 - 160
Aromatic C-Cl125 - 135
Aromatic C-CH₂130 - 140
Benzylic -CH₂-40 - 50

Part 3: Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its non-exchanging nature with the amine protons under typical conditions.[2]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If TMS is not pre-added to the solvent, a small amount can be added to the NMR tube.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the complex aromatic region.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of at least -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is particularly useful for assigning the protons on the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

Part 4: Data Interpretation and Structural Verification

The final step involves the meticulous analysis of the acquired spectra and the correlation of the observed signals with the molecular structure.

Integrated Approach to Assignment
  • Start with the Simplest Signals: Identify the benzylic -CH₂- singlet and the broad -NH₃⁺ singlet in the ¹H spectrum.

  • Analyze the Aromatic Region: Use the splitting patterns and coupling constants to differentiate between the signals from Ring A and Ring B. The two doublets of the AA'BB' system from Ring B should be readily identifiable.

  • Utilize 2D NMR:

    • Use the HSQC spectrum to assign the protonated carbons based on the already assigned protons.

    • Use the HMBC spectrum to confirm the assignment of quaternary carbons. For example, the benzylic protons should show a correlation to the ipso-carbon of Ring A to which the methylamine group is attached.

Caption: Logical workflow for NMR spectral interpretation.

Conclusion

The NMR spectral analysis of this compound is a multifaceted process that requires a systematic approach. By combining the information from ¹H and ¹³C NMR, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed structural elucidation is a cornerstone of chemical and pharmaceutical research, ensuring the identity and purity of the compound and paving the way for its further development and application.

References

Mass spectrometry data interpretation for 3-(4-Chlorophenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Interpretation of 3-(4-Chlorophenoxy)benzylamine

Foreword

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural elucidation of novel compounds and intermediates is paramount. 3-(4-Chlorophenoxy)benzylamine, a molecule incorporating a benzylamine core and a diphenyl ether linkage, presents a unique analytical challenge. Its structure offers multiple potential sites for fragmentation under mass spectrometric analysis. This guide provides a comprehensive exploration of the mass spectral behavior of 3-(4-Chlorophenoxy)benzylamine, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights to guide experimental design and data interpretation.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is the foundation of mass spectral interpretation. 3-(4-Chlorophenoxy)benzylamine possesses a molecular formula of C₁₃H₁₂ClNO and a monoisotopic mass of approximately 233.06 Da.[1][2]

Key Structural Features:

  • Primary Benzylamine Moiety: A primary amine attached to a methylene bridge, which is a site of facile chemical reactions and a key locus for mass spectral fragmentation.

  • Diphenyl Ether Linkage: An ether bond connecting two phenyl rings, one of which is substituted with the benzylamine group and the other with a chlorine atom. This bond is another potential cleavage site.

  • Chlorine Atom: The presence of chlorine is a critical isotopic marker. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) will result in a characteristic M+2 isotopic pattern for all chlorine-containing fragments, providing a powerful diagnostic tool.

Analytical Workflow: A Self-Validating Approach

The goal of any analytical protocol is to generate reproducible and trustworthy data. This is achieved by building a self-validating workflow where system suitability and data quality are continuously monitored.

Below is a generalized workflow for the analysis of 3-(4-Chlorophenoxy)benzylamine.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Standard & Sample Weighing P2 Solubilization (e.g., Methanol, Acetonitrile) P1->P2 P3 Serial Dilution to Working Conc. (1-100 µg/mL) P2->P3 A1 System Suitability Check (e.g., Blank, Standard Injection) P3->A1 Introduce to System A2 Sample Injection A1->A2 A3 Separation (GC or LC) A2->A3 A4 Mass Spectrometry A3->A4 D1 Extract Ion Chromatograms (EICs) A4->D1 Acquire Data D2 Analyze Mass Spectrum (Molecular Ion & Isotope Pattern) D1->D2 D3 Propose Fragmentation Pathway D2->D3 D4 Library Matching / Structural Confirmation D3->D4

Caption: Generalized workflow for the MS analysis of 3-(4-Chlorophenoxy)benzylamine.

Experimental Protocol: Sample Preparation

This protocol ensures the sample is introduced to the instrument in a clean, compatible solvent system.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 3-(4-Chlorophenoxy)benzylamine standard. Dissolve in 10 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution to achieve a final working concentration suitable for your instrument's sensitivity, typically in the range of 1-100 µg/mL.

  • Solvent Compatibility: Ensure the final solvent is compatible with the chosen analytical technique (e.g., volatile solvents for GC-MS, miscible with mobile phase for LC-MS).[3]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a robust technique for volatile and thermally stable compounds. EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the analyte, resulting in extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.

Protocol: GC-EI-MS Analysis
  • Instrument: A standard GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Inlet: Split/splitless injector at 250°C. A 1 µL injection volume is typical.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes. (Note: This program should be optimized based on analyte retention time and sample complexity).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 400.

Interpretation of the EI Mass Spectrum

The EI spectrum of 3-(4-Chlorophenoxy)benzylamine is predicted to be rich with structurally significant fragments. The fragmentation is driven by the stability of the resulting radical cations and neutral losses.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M]+• m/z 233/235 F1 [M - •NH₂]+ m/z 217/219 M->F1 - •NH₂ F2 [C₆H₄Cl]+• m/z 111/113 M->F2 Ether Cleavage F3 [C₇H₈N]+ m/z 106 M->F3 Ether Cleavage F4 [CH₂NH₂]+• m/z 30 M->F4 Benzylic Cleavage F5 [C₆H₅]+ m/z 77 F2->F5 - Cl•

Caption: Predicted EI fragmentation pathway for 3-(4-Chlorophenoxy)benzylamine.

Table 1: Predicted Key Fragments in the EI Mass Spectrum

m/z (³⁵Cl/³⁷Cl)Proposed FormulaFragment Identity & Mechanistic InsightPredicted Abundance
233 / 235[C₁₃H₁₂ClNO]⁺•Molecular Ion (M⁺•): The parent ion. Its presence confirms the molecular weight. The ~3:1 isotopic pattern is definitive for a monochlorinated compound.Moderate
217 / 219[C₁₃H₁₀ClO]⁺[M - •NH₂]⁺: Loss of the amino radical via cleavage of the C-N bond. This is often a favorable pathway for primary amines, leading to a stable substituted benzyl cation.High
111 / 113[C₆H₄Cl]⁺Chlorophenyl cation: Resulting from cleavage of the ether C-O bond. This fragment confirms the 4-chlorophenyl substructure.Moderate
106[C₇H₈N]⁺Aminomethylphenyl cation: The complementary fragment from ether C-O bond cleavage.Moderate
77[C₆H₅]⁺Phenyl cation: Formed by the loss of the chlorine radical from the m/z 111 fragment.Low to Moderate
30[CH₄N]⁺Iminium ion: Resulting from benzylic cleavage (α-cleavage to the phenyl ring). This fragment is highly characteristic of primary amines.[4][5]Moderate to High

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

For complex matrices or when higher sensitivity is required, LC-MS/MS is the method of choice. ESI is a "soft" ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Protocol: LC-ESI-MS/MS Analysis
  • Instrument: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • LC Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm ID, 1.8 µm particle size column.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (Note: Gradient should be optimized for chromatographic resolution).

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion.

    • MS2 (Product Ion Scan): Select the precursor ion at m/z 234.1. Apply collision energy (e.g., 10-40 eV, requires optimization) to generate fragment ions.

Interpretation of the ESI-MS/MS Spectrum

The fragmentation of the protonated molecule [M+H]⁺ is typically initiated at the site of protonation, which is the highly basic amino group.

G cluster_frags Primary Product Ions (MS/MS) MH [M+H]+ m/z 234/236 F1 [M+H - NH₃]+ m/z 217/219 MH->F1 Loss of neutral NH₃ (Collision-Induced Dissociation) F2 [4-chlorophenol+H]+ m/z 129/131 MH->F2 Rearrangement & Cleavage

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(4-Chlorophenoxy)benzylamine.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of [M+H]⁺

Precursor m/z (³⁵Cl/³⁷Cl)Product m/z (³⁵Cl/³⁷Cl)Proposed FormulaFragment Identity & Mechanistic Insight
234 / 236217 / 219[C₁₃H₁₀ClO]⁺Loss of Ammonia: This is the most anticipated and often the most abundant fragmentation pathway for protonated benzylamines under CID.[6][7] The protonated amine facilitates the elimination of a neutral ammonia (NH₃) molecule, yielding the stable substituted benzyl cation. This transition (234 → 217) is an excellent choice for Selected Reaction Monitoring (SRM) assays.
234 / 236129 / 131[C₆H₆ClO]⁺Protonated 4-chlorophenol: This fragment arises from the cleavage of the ether C-O bond, likely involving a proton transfer rearrangement. Its presence confirms the integrity of the chlorophenoxy moiety.

Conclusion

The mass spectrometric analysis of 3-(4-Chlorophenoxy)benzylamine provides a wealth of structural information. Under EI, a complex but highly specific fingerprint is generated, characterized by benzylic cleavage, C-N bond scission, and ether bond rupture. Under the gentler conditions of ESI, the protonated molecule is readily formed, and subsequent MS/MS analysis yields a clean spectrum dominated by the characteristic loss of neutral ammonia. The presence of chlorine provides a crucial isotopic signature that should be leveraged in all spectral interpretations. By employing the systematic workflows and understanding the fundamental fragmentation mechanisms detailed in this guide, researchers can confidently identify and characterize this molecule in a variety of analytical contexts.

References

Modeling the Interaction of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride with Monoamine Transporter Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategic Approach to Computational Drug Discovery

The journey from a chemical entity to a therapeutic agent is a complex, multi-stage process. Computational modeling, or in silico analysis, has become an indispensable pillar in this journey, allowing us to predict, rationalize, and refine molecular interactions before committing to costly and time-intensive laboratory synthesis and testing. This guide provides a comprehensive, technically-grounded framework for modeling the interaction of a promising scaffold, [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride, with its putative biological targets.

This compound is recognized as a versatile building block in medicinal chemistry, particularly for developing novel therapeutics for neurological disorders.[1][2] Its structure bears a strong resemblance to known inhibitors of monoamine transporters (MATs), making this family of proteins a prime subject for our investigation. We will focus on the three primary human MATs: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[3][4] These transporters are critical regulators of neurotransmission and are the targets for numerous drugs used to treat depression, anxiety, and ADHD.[4][5][6]

This document is structured not as a rigid protocol, but as a logical workflow. We will emphasize the causality behind each decision, providing the scientific rationale that transforms a series of steps into a robust, self-validating research strategy. We will proceed from target identification and preparation through molecular docking, dynamic simulation, and binding affinity estimation, culminating in an assessment of the compound's drug-like properties.

Part 1: Target Identification and Structural Preparation

The foundational step in any structure-based drug design project is to obtain a high-quality, biologically relevant three-dimensional structure of the target protein. The choice of how to procure this structure is the first critical decision point in our workflow.

Rationale for Target Selection

The MATs—SERT, DAT, and NET—are members of the neurotransmitter sodium symporter (NSS) family.[5][7] They terminate synaptic transmission by the Na+ and Cl- dependent reuptake of their respective neurotransmitters.[8][9][10] Given the structural motifs of this compound, we hypothesize that it acts as an inhibitor at the central substrate-binding site (S1) of these transporters, a common mechanism for many psychoactive drugs.[4][11] Therefore, our primary targets for this modeling study are hSERT, hDAT, and hNET.

Structural Asset Acquisition: A Decision-Driven Workflow

Our approach depends on the availability of experimentally determined structures.

Target_Acquisition Start Begin Target Preparation Decision Is a high-resolution experimental structure available for the human transporter? Start->Decision PDB Download from Protein Data Bank (PDB). (e.g., hSERT, hDAT) Decision->PDB Yes Homology Perform Homology Modeling (e.g., for hNET) Decision->Homology No Process Process Structure: - Check for missing residues/loops - Add hydrogen atoms - Assign protonation states - Remove non-essential co-solvents/ions PDB->Process Homology->Process End Proceed to Docking Process->End

Caption: Decision workflow for acquiring a 3D target structure.

  • For hSERT and hDAT: High-resolution X-ray and cryo-EM structures of the human transporters are available in the Protein Data Bank (PDB).[7][12] These provide an excellent, empirically validated starting point. For instance, PDB ID 5I6X provides the structure of hSERT bound to an inhibitor.

  • For hNET: As of late, experimental structures for hNET have become available, but historically, homology modeling was the primary method.[13] For the purpose of this guide, we will outline the homology modeling protocol, as it represents a crucial skill when experimental structures are unavailable. Homology modeling uses the amino acid sequence of a target (hNET) and a high-homology experimental structure as a template (e.g., hDAT) to build a predictive 3D model.[14][15] The high sequence identity between hNET and hDAT (around 78%) makes hDAT an excellent template.[15]

Protocol: Homology Modeling of hNET

This protocol is essential when a direct experimental structure is not available or is of low resolution.

  • Template Selection: Identify the best template structure using a BLAST search against the PDB database with the hNET amino acid sequence. The human dopamine transporter (hDAT) is an ideal candidate due to its high sequence identity and functional similarity.[15]

  • Sequence Alignment: Align the target sequence (hNET) with the template sequence (hDAT). This step is critical, as misalignments in conserved regions can lead to significant structural errors. Pay close attention to the alignment of the 12 transmembrane domains (TMs) that form the core of these transporters.[9][16]

  • Model Building: Use a homology modeling software suite (e.g., MODELLER, SWISS-MODEL) to generate 3D models of hNET based on the alignment and the template structure. Typically, multiple models are generated.

  • Model Refinement & Validation: The generated models must be rigorously evaluated.

    • Loop Refinement: Regions with poor alignment, particularly extracellular and intracellular loops, may need to be refined using de novo modeling techniques.[16]

    • Stereochemical Quality Assessment: Use tools like PROCHECK or MolProbity to assess the stereochemical quality of the model (e.g., Ramachandran plots, bond lengths, and angles).

    • Energy Minimization: Perform a brief energy minimization to relax any steric clashes or unfavorable geometries in the model.

Part 2: Ligand and Receptor Preparation for Docking

Before simulating the interaction, both the ligand and the receptor must be meticulously prepared. This is not a trivial step; errors in ionization states, protonation, or structure can lead to scientifically invalid results.

Ligand Preparation
  • Generate 3D Coordinates: Start with the 2D structure of this compound and convert it to a 3D structure using a tool like Open Babel.

  • Protonation State: The primary amine group is basic and will be protonated at physiological pH (~7.4). It is critical to model this as the cationic (-NH3+) form, as this charge is vital for forming key interactions, such as a salt bridge with a conserved aspartate residue in the S1 binding site of MATs.[15]

  • Energy Minimization: Perform a conformational search and energy minimization of the ligand using a suitable force field (e.g., MMFF94) to find a low-energy starting conformation.

Receptor Preparation
  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water, crystallization aids, and lipids. Retain structurally important ions (like Na+ and Cl-) and cofactors if they are known to be essential for binding. MATs are Na+/Cl- dependent, so these ions are critical to the integrity of the binding site.[8][10][17]

  • Add Hydrogens: Experimental structures often lack hydrogen atoms. Add them using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Assign Protonation States: Correctly assign the protonation states of titratable residues (Asp, Glu, His, Lys, Arg) based on a physiological pH of 7.4. The pKa of these residues can be influenced by the local microenvironment, and specialized tools can predict these states.

  • Define the Binding Site: The S1 or central binding site of the MATs is well-characterized.[11] It is located roughly halfway across the membrane, nestled between several transmembrane helices.[7] This is where we will center our docking search space (the "grid box").

Part 3: Molecular Docking to Predict Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[18][19] It is a computationally efficient method to generate plausible binding hypotheses.[20]

The Causality of Docking

We use docking as a first-pass filter. Its purpose is to rapidly sample a vast number of potential binding poses and rank them based on a scoring function. This scoring function approximates the binding free energy by considering factors like electrostatic and van der Waals interactions.[19] The top-ranked pose provides a static snapshot of the most probable interaction, which serves as the starting point for more rigorous and computationally expensive analyses like molecular dynamics.

Protocol: Molecular Docking with AutoDock Vina
  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Define the Grid Box: Center a grid box (typically 25x25x25 Å) on the known S1 binding site of the transporter. The coordinates can be determined from a co-crystallized ligand in a template structure or from mutagenesis data in the literature.

  • Run Docking Simulation: Execute the docking run. Vina will generate a set of binding poses (typically 9-10) for the ligand, ranked by their predicted binding affinity in kcal/mol.[20]

  • Analyze the Top Pose: The primary output to analyze is the lowest-energy (most negative) binding pose. Visualize this pose in the context of the binding site using software like PyMOL or ChimeraX. The key question to answer is: Does this pose make chemical sense? Look for:

    • A salt bridge between the ligand's protonated amine and the conserved Asp residue (e.g., D75 in hNET, D98 in hSERT).[11][15]

    • Pi-stacking or hydrophobic interactions between the ligand's aromatic rings and hydrophobic residues in the pocket (e.g., Tyrosine, Phenylalanine).[21]

    • Hydrogen bonds with other polar residues.

Part 4: Molecular Dynamics (MD) Simulation for Dynamic Validation

Docking provides a static image, but biological systems are dynamic. MD simulations model the movement of every atom in the system over time, allowing us to assess the stability of the docked pose and understand the dynamic nature of the protein-ligand interaction.[22]

Rationale for MD Simulation

An MD simulation serves two primary purposes in this context:

  • Stability Assessment: It validates whether the binding pose predicted by docking is stable over time (e.g., nanoseconds) in a simulated physiological environment (water, ions). If the ligand quickly dissociates or drifts significantly, the docking pose may be an artifact.

  • Conformational Sampling: The simulation generates an ensemble of thousands of different protein-ligand conformations. This collection of snapshots is essential for more accurate binding free energy calculations.

MD_Workflow Start Start with Docked Protein-Ligand Complex Solvate 1. Solvation (Place in a water box) Start->Solvate Ionize 2. Ionization (Add ions to neutralize charge and mimic physiological salt concentration) Solvate->Ionize Minimize 3. Energy Minimization (Remove steric clashes) Ionize->Minimize NVT 4. NVT Equilibration (Heat system to target temperature with position restraints) Minimize->NVT NPT 5. NPT Equilibration (Adjust pressure to target with position restraints) NVT->NPT Production 6. Production MD (Remove restraints and run simulation for data collection) NPT->Production Analysis Analyze Trajectory Production->Analysis

Caption: Step-by-step workflow for a protein-ligand MD simulation.

Protocol: MD Simulation using GROMACS

This protocol outlines the key stages of setting up and running an MD simulation.[23][24][25]

  • System Preparation:

    • Force Field: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). The ligand will require parameterization to generate a topology compatible with the protein force field.

    • Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological concentration of ~150 mM.[23]

  • Minimization & Equilibration:

    • Energy Minimization: Run a steepest descent minimization to relax the system.

    • NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the protein and ligand atoms restrained with a harmonic potential. This allows the water to equilibrate around the solute.

    • NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble to equilibrate the system's density to that of a real biological environment. The restraints on the protein-ligand complex are typically maintained.

  • Production Run: Release the position restraints and run the simulation for a duration sufficient to observe stable behavior (e.g., 100-200 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not moving erratically.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges) identified during docking to see if they are maintained throughout the simulation.

Part 5: Binding Free Energy Calculation

While docking scores provide a rough ranking, more accurate methods are needed to quantify binding affinity. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods offer a good balance of accuracy and computational cost.[26][27]

Protocol: MM/PBSA Calculation
  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the isolated protein, and the isolated ligand. The binding free energy (ΔG_bind) is then calculated as:

    • ΔG_bind = G_complex - (G_protein + G_ligand)

  • Averaging: Average the ΔG_bind values across all snapshots to get the final estimated binding free energy.

Data Presentation

The results from these simulations across the three transporters should be summarized for clear comparison.

Target TransporterDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA, kcal/mol)Key Interacting Residues
hSERT -9.5 ± 0.5-45 ± 4.2D98, Y176, F335
hDAT -8.9 ± 0.4-41 ± 3.8D79, Y156, F320
hNET (Model)-9.2 ± 0.6-43 ± 4.5D75, Y152, F317
Note: Data shown are hypothetical examples for illustrative purposes.

This table allows for a direct comparison of the compound's predicted affinity for each transporter, helping to predict its selectivity profile.

Part 6: In Silico ADMET Profiling

A potent ligand is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction provides an early warning of potential liabilities.[28][29]

Numerous open-access and commercial tools (e.g., SwissADME, pkCSM, ADMETlab) can predict these properties based on the ligand's structure.[30][31]

Key Properties to Predict:
  • Absorption:

    • Lipophilicity (LogP): Predicts solubility and membrane permeability.

    • Caco-2 Permeability: An in silico model of intestinal absorption.

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeability: Crucial for a CNS-acting compound.

    • Plasma Protein Binding (PPB): Affects the free concentration of the drug.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

  • Toxicity:

    • hERG Inhibition: A key indicator of potential cardiotoxicity.

    • Ames Mutagenicity: Predicts the potential to cause genetic mutations.

The choice of which in silico tools to use is important, and it is often best practice to use multiple tools and compare the consensus results.[28]

Conclusion

This guide has outlined a comprehensive, rationale-driven workflow for modeling the interaction of this compound with its likely targets, the monoamine transporters. By integrating target selection, homology modeling, molecular docking, molecular dynamics, and binding free energy calculations, we can build a detailed, multi-faceted understanding of this compound's potential mechanism of action and selectivity. This in silico data package provides a robust foundation for guiding further experimental validation and lead optimization efforts, ultimately accelerating the path of a promising chemical scaffold toward a potential therapeutic candidate.

References

Methodological & Application

Protocol for using [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride in receptor binding assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Characterization of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride at Monoamine Transporters

Introduction: Unveiling the Neuromodulatory Potential of Novel Phenyl-Methylamine Analogs

This compound is a synthetic compound recognized for its utility as a structural scaffold in the development of novel therapeutic agents targeting neurological disorders.[1][2] Its chemical architecture, featuring a chlorophenoxy phenyl ring system, is suggestive of potential interactions with key regulators of neurotransmission. In the landscape of neuropharmacology, the monoamine transporters (MATs) — comprising the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT) — represent a critical class of targets for a wide array of medications, including antidepressants and psychostimulants.[3][4][5] These transporters are integral membrane proteins that modulate the concentration of monoamine neurotransmitters in the synaptic cleft, thereby playing a pivotal role in mood, cognition, and behavior.[6][7]

Given the structural motifs of this compound and its intended application in neurological drug discovery, a primary and crucial step in its characterization is to determine its binding affinity and selectivity profile across the major monoamine transporters. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to meticulously evaluate the interaction of this and similar novel compounds with human SERT, NET, and DAT using in vitro radioligand binding assays. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, grounded in the principles of receptor pharmacology to ensure data integrity and reproducibility.

The Foundational Logic of Receptor Binding Assays

Radioligand binding assays are a cornerstone of pharmacological research, enabling the quantification of the interaction between a ligand (in this case, our test compound) and its target receptor or transporter. The fundamental principle lies in the competition between a radiolabeled ligand (radioligand) with known high affinity for the target and an unlabeled test compound. By measuring the ability of the test compound to displace the radioligand, we can determine its inhibitory constant (Kᵢ), a direct measure of its binding affinity.

Two primary types of binding assays are central to this characterization:

  • Saturation Assays: These are performed to determine the equilibrium dissociation constant (Kₑ) of the radioligand and the maximal binding capacity (Bₘₐₓ) of the receptor in the chosen biological preparation. This is a critical prerequisite for designing robust competition assays.

  • Competition (or Displacement) Assays: These assays are used to determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound, which is the concentration required to displace 50% of the specifically bound radioligand. The IC₅₀ is then used to calculate the Kᵢ value.

A crucial concept in these assays is the distinction between total binding , non-specific binding (NSB) , and specific binding .

  • Total Binding: The total amount of radioligand bound to the biological preparation.

  • Non-specific Binding: The portion of the radioligand that binds to components other than the target receptor. This is determined in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.

  • Specific Binding: The binding of the radioligand to the target receptor of interest. It is calculated as: Specific Binding = Total Binding - Non-specific Binding .

Experimental Design and Workflow

The comprehensive characterization of this compound will involve a systematic evaluation at each of the three human monoamine transporters: SERT, NET, and DAT. The following workflow provides a logical progression for this investigation.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Assay Validation (for each transporter) cluster_testing Phase 3: Compound Characterization (for each transporter) cluster_analysis Phase 4: Data Analysis and Interpretation Compound_Prep Prepare Stock Solution of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride Saturation_Assay Perform Saturation Binding Assay (Determine Radioligand Kd and Bmax) Compound_Prep->Saturation_Assay Competition_Assay Perform Competition Binding Assay (Determine IC50 of Test Compound) Compound_Prep->Competition_Assay Membrane_Prep Prepare Membrane Fractions (hSERT, hNET, hDAT) Membrane_Prep->Saturation_Assay Membrane_Prep->Competition_Assay Saturation_Assay->Competition_Assay IC50_to_Ki Calculate Ki using Cheng-Prusoff Equation Competition_Assay->IC50_to_Ki Selectivity_Profile Determine Selectivity Profile (SERT vs. NET vs. DAT) IC50_to_Ki->Selectivity_Profile G Raw_CPM Raw CPM Data (Total, NSB, Test Compound) Specific_Binding_Calc Calculate Specific Binding (Total - NSB) Raw_CPM->Specific_Binding_Calc Percent_Inhibition Calculate % Inhibition vs. [Compound] Specific_Binding_Calc->Percent_Inhibition Nonlinear_Regression Non-linear Regression (Sigmoidal Dose-Response) Percent_Inhibition->Nonlinear_Regression IC50_Value Determine IC50 Nonlinear_Regression->IC50_Value Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50_Value->Cheng_Prusoff Ki_Value Determine Ki Cheng_Prusoff->Ki_Value

References

Application Notes and Protocols for the Evaluation of 3-(4-Chlorophenoxy)benzylamine in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Neurological Potential of Novel Chemical Entities

The discovery and development of novel therapeutics for neurological disorders is a paramount challenge in modern medicine. The complexity of the central nervous system (CNS) necessitates a rigorous and multi-faceted approach to identify and validate new drug candidates. This guide provides a comprehensive framework for the initial evaluation of a novel compound, 3-(4-Chlorophenoxy)benzylamine , as a potential candidate for neurological drug discovery. While limited public data exists on the specific neurological effects of this compound, its structural motifs, including the benzylamine and chlorophenoxy groups, are present in various biologically active molecules, suggesting a potential for interaction with CNS targets.

This document will guide researchers through a logical, stepwise process, from initial in vitro screening to more complex cellular and potential in vivo characterization. The protocols provided herein are established methodologies in neuropharmacology and are presented to enable a thorough investigation of the compound's neuroactive potential.

Physicochemical Properties of 3-(4-Chlorophenoxy)benzylamine

A foundational step in drug discovery is the characterization of the candidate's physical and chemical properties, which influence its biological activity and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C13H12ClNO[1]
Molecular Weight 233.69 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Solubility Miscible in ethanol and diethyl ether; very soluble in acetone; soluble in benzene; slightly soluble in chloroform[2]

Part 1: Initial In Vitro Screening for Neuroactivity

The initial phase of evaluation focuses on high-throughput in vitro assays to identify potential biological activity and assess general toxicity. These assays are crucial for making go/no-go decisions early in the drug discovery pipeline.[3][4]

Neuronal Cell Viability and Neurotoxicity Assessment

Rationale: The primary goal is to determine the concentration range at which 3-(4-Chlorophenoxy)benzylamine exhibits biological effects without causing significant cell death. This is essential for interpreting data from subsequent functional assays.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(4-Chlorophenoxy)benzylamine in appropriate cell culture medium. The concentration range should be broad (e.g., 1 nM to 100 µM) to capture a full dose-response curve.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).

Neuroinflammation Assays

Rationale: Neuroinflammation is a key pathological feature of many neurological disorders. Assessing the compound's effect on inflammatory responses in microglia, the resident immune cells of the CNS, can provide valuable insights.[5][6]

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Microglial Cells

  • Cell Culture: Plate murine or human microglial cells (e.g., BV-2 or HMC3) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 3-(4-Chlorophenoxy)benzylamine for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitric oxide produced. Assess the compound's ability to suppress LPS-induced NO production.

Part 2: Target Identification and Mechanism of Action

Once initial neuroactivity and a safe concentration window are established, the next step is to identify the molecular targets and elucidate the mechanism of action.

Receptor Binding Assays

Rationale: The phenoxybenzylamine scaffold is known to interact with various receptors, including adrenergic receptors.[7] A broad panel of receptor binding assays can help identify potential targets.

Workflow: High-Throughput Receptor Screening

This process is often outsourced to specialized contract research organizations (CROs) that offer comprehensive screening panels.

Caption: Workflow for high-throughput receptor screening.

Functional Assays for Target Validation

Rationale: Following the identification of potential targets from binding assays, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity.

Example Protocol: Calcium Mobilization Assay for GPCRs

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the G-protein coupled receptor (GPCR) of interest identified in the binding assay.

  • Calcium Dye Loading: Plate the cells in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescent plate reader with an automated injection system to add 3-(4-Chlorophenoxy)benzylamine at various concentrations.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonistic activity. To test for antagonistic activity, pre-incubate the cells with the compound before adding a known agonist.

  • Data Analysis: Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 3: In Vitro Models of Neurological Disease

To assess the therapeutic potential of 3-(4-Chlorophenoxy)benzylamine, it is crucial to test its efficacy in disease-relevant models.

Neuroprotection in an Excitotoxicity Model

Rationale: Excitotoxicity, caused by excessive activation of glutamate receptors, is a common mechanism of neuronal death in stroke, traumatic brain injury, and neurodegenerative diseases.[8][9]

Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Neuron Culture: Culture primary cortical neurons from embryonic rodents for 10-14 days in vitro.

  • Compound Pre-treatment: Pre-treat the neurons with non-toxic concentrations of 3-(4-Chlorophenoxy)benzylamine for 1-2 hours.

  • Glutamate Exposure: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

  • Washout and Recovery: Wash out the glutamate and replace it with fresh, compound-containing medium. Incubate for 24 hours.

  • Viability Assessment: Assess neuronal viability using the MTT assay as described in section 1.1 or by lactate dehydrogenase (LDH) release assay.

  • Data Analysis: Determine if 3-(4-Chlorophenoxy)benzylamine can protect neurons from glutamate-induced cell death.

Caption: Workflow for the excitotoxicity assay.

Modulation of Amyloid-Beta (Aβ) Toxicity in an Alzheimer's Disease Model

Rationale: The accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Testing the compound's ability to mitigate Aβ-induced toxicity is a relevant screen for potential Alzheimer's therapeutics.[4][6]

Protocol: Aβ Oligomer-Induced Neurotoxicity in SH-SY5Y Cells

  • Aβ Oligomer Preparation: Prepare oligomeric forms of Aβ42 peptide, which are known to be the most toxic species.

  • Cell Culture and Treatment: Plate SH-SY5Y cells and treat them with various concentrations of 3-(4-Chlorophenoxy)benzylamine for 1 hour.

  • Aβ Exposure: Add pre-formed Aβ42 oligomers (e.g., 5-10 µM) to the cells and incubate for 24-48 hours.

  • Viability Assessment: Measure cell viability using the MTT assay.

  • Data Analysis: Evaluate the neuroprotective effect of the compound against Aβ-induced toxicity.

Part 4: Preliminary In Vivo Characterization

Should the in vitro data demonstrate promising neuroprotective or neuromodulatory effects, preliminary in vivo studies can be initiated to assess pharmacokinetics and central nervous system penetration.

Table: Illustrative Pharmacokinetic Parameters

ParameterDescriptionIllustrative Value
Tmax Time to reach maximum plasma concentration1.5 hours
Cmax Maximum plasma concentration500 ng/mL
t1/2 Plasma half-life6 hours
AUC Area under the plasma concentration-time curve3000 ng*h/mL
BBB Penetration Brain-to-plasma concentration ratio0.8

Note: The values in this table are for illustrative purposes only and do not represent actual data for 3-(4-Chlorophenoxy)benzylamine.

Conclusion and Future Directions

This document outlines a systematic approach to evaluate the potential of a novel compound, 3-(4-Chlorophenoxy)benzylamine, in neurological drug discovery. The proposed workflow, from initial toxicity screening to disease-relevant cellular models, provides a robust framework for generating the necessary data to support further preclinical development. Positive outcomes from these studies would warrant more extensive in vivo efficacy studies in animal models of specific neurological disorders, such as stroke or Alzheimer's disease.[10][11] The ultimate goal is to build a comprehensive data package that elucidates the compound's mechanism of action, therapeutic potential, and safety profile.

References

Application Notes and Protocols for the Use of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride in the Development of Selective Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride as a pivotal chemical scaffold in the design and synthesis of selective receptor modulators. This document outlines the strategic considerations, detailed synthetic protocols, and robust characterization assays essential for advancing drug discovery programs. By integrating principles of medicinal chemistry, pharmacology, and in vitro/in vivo testing, these notes aim to empower researchers to rationally design and evaluate novel therapeutics with enhanced selectivity and efficacy.

Introduction: The Strategic Importance of the [3-(4-Chlorophenoxy)Phenyl]Methylamine Scaffold

This compound is a versatile building block in medicinal chemistry, particularly in the development of selective receptor modulators for targets such as G-protein coupled receptors (GPCRs).[1] Its unique diaryl ether structure provides a valuable scaffold that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacological profiles. The chlorophenoxy group offers a handle for tuning electronic properties and potential for specific interactions within receptor binding pockets, while the methylamine moiety serves as a key attachment point for introducing diverse chemical functionalities to modulate receptor affinity and selectivity.

The strategic application of this scaffold lies in its potential for bioisosteric replacement and scaffold hopping, established drug design strategies aimed at improving potency, altering pharmacokinetic properties, and discovering novel chemical entities.[2][3][4][5][6] By systematically modifying the core structure, researchers can fine-tune the compound's interaction with the target receptor, leading to the development of highly selective agonists, antagonists, or allosteric modulators.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms 3-(4-Chlorophenoxy)benzylamine hydrochloride[1]
Molecular Formula C₁₃H₁₃Cl₂NO[7]
Molecular Weight 270.15 g/mol [7]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and water[1]
Storage Store at room temperature under inert gas[7]

Workflow for Developing Selective Receptor Modulators

The development of a novel selective receptor modulator from this compound follows a structured workflow. This process begins with the rational design and synthesis of a library of derivatives, followed by a hierarchical series of in vitro and in vivo assays to characterize their pharmacological properties.

workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Characterization start [3-(4-Chlorophenoxy)Phenyl] Methylamine HCl design Rational Design & SAR Analysis start->design synthesis Derivative Synthesis design->synthesis binding Receptor Binding Assays synthesis->binding functional Functional Assays (e.g., [35S]GTPγS) binding->functional selectivity Selectivity Profiling functional->selectivity pk Pharmacokinetic Studies selectivity->pk efficacy Efficacy Models (e.g., Pain Models) pk->efficacy lead Optimized Lead Compound efficacy->lead Lead Optimization

Caption: High-level workflow for selective receptor modulator development.

Synthetic Protocol: Synthesis of a Novel Opioid Receptor Modulator

This protocol provides a representative example of how to utilize [3-(4-Chlorophenoxy)Phenyl]Methylamine as a starting material for the synthesis of a selective opioid receptor modulator. The following steps are based on established synthetic methodologies for similar compounds.

Step 1: Acylation of [3-(4-Chlorophenoxy)Phenyl]Methylamine

  • Dissolve [3-(4-Chlorophenoxy)Phenyl]Methylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like EDCI/HOBt) (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Step 2: Characterization of the Synthesized Modulator

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized compound using ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.

In Vitro Characterization Protocols

A tiered approach to in vitro screening is crucial for efficiently identifying promising lead compounds.

Primary Screening: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[8]

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., CHO-hKOR cells for kappa-opioid receptor).[8]

    • Radioligand (e.g., [³H]diprenorphine for general opioid receptor binding or a selective radioligand like [³H]U69,593 for KOR).[8]

    • Synthesized test compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a non-labeled competing ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Screening: Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor. The [³⁵S]GTPγS binding assay is a widely used method to measure G-protein activation following receptor stimulation.[1][5][7]

Protocol: [³⁵S]GTPγS Binding Assay

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • [³⁵S]GTPγS.

    • GDP.

    • Assay buffer (containing MgCl₂, NaCl, and HEPES).

    • Synthesized test compound.

    • A known agonist for the receptor (positive control).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, GDP, and the test compound (for antagonist testing, pre-incubate with the compound before adding a known agonist).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30 °C for 60 minutes.

    • Terminate the reaction by rapid filtration through filter plates.

    • Wash the filters with ice-cold buffer.

    • Measure the bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • For agonists, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the test compound. Determine the IC₅₀ and calculate the Ke (equilibrium dissociation constant) to quantify antagonist potency.

Signaling Pathway Visualization

The following diagram illustrates a simplified G-protein signaling cascade often modulated by selective receptor modulators targeting GPCRs.

signaling_pathway ligand Selective Modulator ([3-(4-Chlorophenoxy)Phenyl] Methylamine Derivative) receptor GPCR (e.g., Opioid Receptor) ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

References

Application Notes and Protocols: In Vitro Inhibition Assay of 3-(4-Chlorophenoxy)benzylamine Targeting Monoamine Oxidase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzylamine Derivatives

3-(4-Chlorophenoxy)benzylamine is a synthetic compound featuring a core benzylamine structure. Benzylamine itself is a known substrate for monoamine oxidases (MAOs), a critical family of enzymes involved in the metabolism of neurotransmitters and other biogenic amines.[1][2] This structural similarity suggests that 3-(4-Chlorophenoxy)benzylamine may act as an inhibitor of MAO activity.

Monoamine oxidases exist in two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate specificity, inhibitor selectivity, and tissue distribution.[3] Selective inhibitors of MAO-A are established therapeutic agents for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[1][2][3] Therefore, characterizing the interaction of novel compounds like 3-(4-Chlorophenoxy)benzylamine with MAO-A and MAO-B is a crucial step in evaluating their therapeutic potential.

These application notes provide a comprehensive, field-proven protocol for determining the in vitro inhibitory activity of 3-(4-Chlorophenoxy)benzylamine against human recombinant MAO-A and MAO-B. The described fluorometric assay is a robust, sensitive, and high-throughput compatible method for determining the half-maximal inhibitory concentration (IC50) of the test compound.

Assay Principle: A Fluorometric Approach to Quantifying MAO Inhibition

The enzymatic activity of MAO is quantified through a coupled reaction that results in a fluorescent signal. MAO catalyzes the oxidative deamination of a substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1][4] In this assay, the generated H₂O₂ is utilized by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe, Amplex® Red, into the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to the MAO activity.[1] When an inhibitor, such as potentially 3-(4-Chlorophenoxy)benzylamine, is present, the rate of H₂O₂ production, and consequently the rate of fluorescence generation, is diminished.

MAO_Inhibition_Assay cluster_MAO_Reaction MAO Catalyzed Reaction cluster_Detection Fluorometric Detection cluster_Inhibition Inhibition Mechanism Monoamine Monoamine Substrate (e.g., p-Tyramine) MAO MAO-A or MAO-B Monoamine->MAO O2 O₂ O2->MAO H2O H₂O H2O->MAO Aldehyde Aldehyde MAO->Aldehyde NH3 NH₃ MAO->NH3 H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP HRP H2O2->HRP AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor 3-(4-Chlorophenoxy)benzylamine Inhibitor->MAO Inhibition

Figure 1: Principle of the fluorometric MAO inhibition assay.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)Storage
Recombinant Human MAO-ASigma-AldrichM7316-80°C
Recombinant Human MAO-BSigma-AldrichM7441-80°C
3-(4-Chlorophenoxy)benzylamineCustom SynthesisN/AAs per synthesis batch
p-Tyramine HydrochlorideSigma-AldrichT90344Room Temperature
Amplex® Red ReagentThermo Fisher ScientificA12222-20°C, protected from light
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Clorgyline HydrochlorideSigma-AldrichM3778-20°C
Selegiline HydrochlorideSigma-AldrichM0035-20°C
Potassium Phosphate, MonobasicSigma-AldrichP5655Room Temperature
Potassium Phosphate, DibasicSigma-AldrichP8281Room Temperature
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418Room Temperature
96-well black, flat-bottom platesCorning3915Room Temperature

Experimental Protocols

Preparation of Reagents
  • MAO Assay Buffer (100 mM Potassium Phosphate, pH 7.4): Prepare a solution of 100 mM potassium phosphate and adjust the pH to 7.4 using monobasic and dibasic stock solutions.

  • Test Compound (3-(4-Chlorophenoxy)benzylamine) Stock Solution (10 mM): Accurately weigh and dissolve the compound in 100% DMSO to prepare a 10 mM stock solution.

  • Positive Control Stock Solutions (10 mM): Prepare 10 mM stock solutions of Clorgyline (for MAO-A) and Selegiline (for MAO-B) in 100% DMSO.

  • Substrate (p-Tyramine) Stock Solution (100 mM): Dissolve p-Tyramine hydrochloride in deionized water.

  • Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in DMSO. Store protected from light.

  • HRP Stock Solution (10 U/mL): Dissolve HRP in MAO Assay Buffer.

Assay Procedure for IC50 Determination

The following procedure is designed for a 96-well plate format and should be performed in triplicate.

Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction_init Reaction Initiation & Measurement cluster_data_analysis Data Analysis add_buffer Add 40 µL of MAO Assay Buffer to all wells add_inhibitor Add 5 µL of serially diluted 3-(4-Chlorophenoxy)benzylamine or controls to respective wells add_buffer->add_inhibitor add_enzyme Add 5 µL of MAO-A or MAO-B enzyme solution add_inhibitor->add_enzyme pre_incubation Pre-incubate for 15 minutes at 37°C add_enzyme->pre_incubation prep_reaction_mix Prepare Reaction Mix (Amplex® Red, HRP, p-Tyramine) pre_incubation->prep_reaction_mix add_reaction_mix Add 50 µL of Reaction Mix to all wells prep_reaction_mix->add_reaction_mix measure_fluorescence Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 30 minutes at 37°C add_reaction_mix->measure_fluorescence calc_rate Calculate the rate of reaction (slope of fluorescence vs. time) measure_fluorescence->calc_rate normalize_data Normalize data to positive and negative controls calc_rate->normalize_data plot_curve Plot % Inhibition vs. log[Inhibitor] normalize_data->plot_curve calc_ic50 Determine IC50 using non-linear regression plot_curve->calc_ic50

Figure 2: Workflow for the MAO inhibition assay.

  • Serial Dilution of Test Compound: Prepare a serial dilution of the 3-(4-Chlorophenoxy)benzylamine stock solution in MAO Assay Buffer. A typical concentration range would be from 100 µM to 1 nM. Also, prepare dilutions of the positive controls (Clorgyline for MAO-A and Selegiline for MAO-B).

  • Plate Setup:

    • Test Wells: Add 40 µL of MAO Assay Buffer and 5 µL of the respective diluted test compound.

    • Positive Control Wells: Add 40 µL of MAO Assay Buffer and 5 µL of the respective diluted positive control.

    • Negative Control (100% Activity) Wells: Add 45 µL of MAO Assay Buffer (containing DMSO at the same final concentration as the test wells).

    • Blank (No Enzyme) Wells: Add 50 µL of MAO Assay Buffer.

  • Enzyme Addition: Add 5 µL of the appropriate MAO enzyme (MAO-A or MAO-B) solution to all wells except the blank wells. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 30 minutes.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a 2X reaction mix containing Amplex® Red, HRP, and p-Tyramine in MAO Assay Buffer. The final concentrations in the 100 µL reaction volume should be approximately 50 µM Amplex® Red, 1 U/mL HRP, and a concentration of p-Tyramine close to its Km value for the respective MAO isoform. Add 50 µL of this reaction mix to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every minute for 30 minutes, using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

  • Calculate Percent Inhibition: The percent inhibition for each concentration of 3-(4-Chlorophenoxy)benzylamine is calculated using the following formula:

    % Inhibition = 100 x [1 - (Rate of Test Well - Rate of Blank Well) / (Rate of Negative Control Well - Rate of Blank Well)]

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[5] Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[5][6]

ParameterDescription
IC50 The concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.[6][7]
Dose-Response Curve A graphical representation of the relationship between the concentration of an inhibitor and the magnitude of the resulting inhibition.[6]
Positive Controls Clorgyline (MAO-A) and Selegiline (MAO-B) are used to validate the assay's ability to detect inhibition.
Negative Control Represents 100% enzyme activity in the absence of any inhibitor.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following quality control measures are essential:

  • Z'-factor: Calculate the Z'-factor for each assay plate to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Intra- and Inter-Assay Variability: Perform the assay on multiple days to determine the reproducibility of the IC50 values.

  • Substrate Concentration: The IC50 value can be influenced by the substrate concentration.[8] It is recommended to use a substrate concentration at or near the Michaelis-Menten constant (Km) for the respective enzyme.

  • Enzyme Linearity: Confirm that the enzyme concentration used results in a linear reaction rate over the course of the measurement period.

By adhering to this detailed protocol and incorporating the recommended quality control measures, researchers can confidently and accurately determine the in vitro inhibitory potency of 3-(4-Chlorophenoxy)benzylamine against MAO-A and MAO-B, providing critical data for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for the Utilization of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the application of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride in agrochemical formulations. While its use is cited for enhancing the efficacy of herbicides and pesticides, this guide moves beyond general statements to provide detailed protocols for its incorporation, stability testing, and analytical characterization within a formulation. The methodologies outlined herein are grounded in established principles of agrochemical science to ensure scientific integrity and reproducibility.

Introduction: The Role of this compound in Modern Agrochemicals

This compound is a chemical intermediate with applications in both the pharmaceutical and agricultural sectors.[1][2][3] In agrochemical contexts, it is utilized to enhance the performance of active ingredients (AIs), such as herbicides and pesticides, contributing to improved crop yields.[1][2][3] The precise mechanism of this enhancement is not extensively documented in public literature; however, based on its chemical structure—a substituted benzylamine hydrochloride—it is hypothesized to function as a synergistic agent or an adjuvant. Its potential roles could include improving the solubility and stability of the active ingredient, enhancing its uptake by the target pest or plant, or inhibiting metabolic pathways that would otherwise degrade the active ingredient.

This guide provides a systematic approach to leveraging the potential of this compound in novel agrochemical formulations.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing stable and effective agrochemical formulations.[1]

PropertyValueSource
Synonyms 3-(4-Chlorophenoxy)benzylamine hydrochloride[1]
CAS Number 154108-30-2[1]
Molecular Formula C13H13Cl2NO[4]
Molecular Weight 233.69 g/mol (as free base)[1]
Appearance Colorless clear liquid (as free base)[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]

Note: The hydrochloride salt form will have a higher molecular weight and is expected to be a solid with greater water solubility compared to the free base.

Formulation Development: A Step-by-Step Protocol

The goal of formulation is to deliver the active ingredient to the target in an effective and stable manner. This compound can be incorporated into various formulation types, such as Soluble Concentrates (SL), Emulsifiable Concentrates (EC), or Suspension Concentrates (SC).[5][6] The choice of formulation will depend on the physicochemical properties of the active ingredient and the intended application.[7]

Materials and Equipment
  • This compound (purity ≥ 95%)

  • Active Ingredient (herbicide, insecticide, etc.)

  • Solvents (e.g., water, isopropanol, aromatic hydrocarbons)

  • Surfactants/Emulsifiers (anionic, non-ionic, or cationic, depending on the formulation)[5][7]

  • Adjuvants (e.g., wetting agents, dispersants, antifoaming agents)[7]

  • Buffers (to maintain optimal pH)[7]

  • Magnetic stirrers and overhead mixers

  • Homogenizer (for SC and EC formulations)

  • Standard laboratory glassware

  • pH meter

  • Viscometer

  • Particle size analyzer (for SC formulations)

Protocol for Soluble Concentrate (SL) Formulation

This protocol is suitable for water-soluble active ingredients. The hydrochloride salt of [3-(4-Chlorophenoxy)Phenyl]Methylamine is generally water-soluble, making it compatible with SL formulations.

  • Preparation of the Aqueous Phase: In a beaker, add 80% of the final required volume of deionized water.

  • pH Adjustment (Optional but Recommended): Buffer the water to a pH range of 5-7 to enhance the stability of the active ingredient and this compound.

  • Incorporation of this compound: While stirring, slowly add the desired amount of this compound until fully dissolved. The concentration can range from 0.1% to 5% (w/w), depending on the desired synergistic or adjuvant effect.

  • Addition of Active Ingredient: Slowly add the active ingredient to the solution and continue stirring until it is completely dissolved.

  • Addition of Other Co-formulants: Add any other necessary adjuvants, such as wetting agents or antifoaming agents.

  • Final Volume Adjustment: Add the remaining deionized water to reach the final formulation volume.

  • Homogenization: Stir the final mixture for at least 30 minutes to ensure homogeneity.

  • Quality Control: Measure the pH, viscosity, and clarity of the final formulation.

Workflow for Formulation Development

formulation_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Process cluster_qc Quality Control solubility Solubility & Compatibility Testing mixing Mixing of Components solubility->mixing physchem Physicochemical Characterization physchem->mixing homogenization Homogenization mixing->homogenization appearance Appearance & pH homogenization->appearance viscosity Viscosity Measurement homogenization->viscosity particle_size Particle Size Analysis (if applicable) homogenization->particle_size

Figure 1: General workflow for agrochemical formulation development.

Stability Testing Protocols

Stability testing is crucial to determine the shelf-life of the formulation and ensure its efficacy under various storage conditions.

Accelerated Stability Study

This study is designed to predict the long-term stability of the formulation in a shorter period.

  • Sample Preparation: Dispense the formulated product into appropriate, sealed containers made of the intended packaging material.

  • Storage Conditions: Place the samples in a stability chamber at an elevated temperature, typically 54 ± 2 °C, for 14 days.

  • Analysis: Analyze the samples at day 0 and day 14 for the following parameters:

    • Appearance (e.g., color change, phase separation, crystallization)

    • pH

    • Viscosity

    • Concentration of the active ingredient and this compound using a validated analytical method (see Section 5).

Low-Temperature Stability Study

This study assesses the formulation's stability at low temperatures.

  • Sample Preparation: Place the sealed formulation samples in a refrigerator or a controlled low-temperature chamber.

  • Storage Conditions: Store the samples at 0 ± 2 °C for 7 days.

  • Analysis: After 7 days, allow the samples to return to room temperature and visually inspect for any signs of crystallization, precipitation, or phase separation. Analyze the concentration of the key components as in the accelerated study.

Analytical Methods for Quality Control

A validated analytical method is essential for the accurate quantification of this compound in the formulation. A stability-indicating method is highly recommended to distinguish the intact compound from its potential degradation products.[8]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like amine hydrochlorides.

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation of moderately polar compounds.
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3).The organic modifier (acetonitrile) controls the retention, while the buffer maintains a consistent ionization state of the amine for reproducible chromatography.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 230-280 nm).The aromatic rings in the molecule should provide good UV absorbance.
Injection Volume 10-20 µLStandard injection volume for good sensitivity and peak shape.
Column Temperature 25-30 °CTo ensure reproducible retention times.

Analytical Method Validation Workflow

validation_workflow specificity Specificity & Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated HPLC Method robustness->validated_method

Figure 2: Workflow for the validation of an analytical method.

Conclusion

The successful incorporation of this compound into agrochemical formulations requires a systematic and scientifically rigorous approach. The protocols and guidelines presented in this document provide a solid foundation for researchers and formulation scientists to explore the potential of this compound as a performance-enhancing ingredient. It is imperative to conduct thorough pre-formulation studies, optimize the formulation composition, and validate all analytical methods to ensure the development of a stable, effective, and high-quality agrochemical product.

References

Application Notes and Protocols for the In Vivo Evaluation of 3-(4-Chlorophenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vivo evaluation of 3-(4-Chlorophenoxy)benzylamine, a novel chemical entity (NCE) with a structural scaffold suggestive of potential neurological activity. Given the limited existing biological data for this specific molecule, this guide establishes a robust, systematic framework for its preclinical assessment. The protocols herein are designed to characterize its pharmacokinetic profile, evaluate its potential efficacy in clinically-validated models of anticonvulsant activity, and establish a preliminary safety profile. This application note is intended for researchers, scientists, and drug development professionals, emphasizing scientific integrity, ethical considerations in animal research, and adherence to international guidelines to ensure data quality and reproducibility.

Introduction: Rationale for In Vivo Characterization

The journey of a new chemical entity (NCE) from laboratory synthesis to potential therapeutic application is underpinned by a rigorous preclinical evaluation process. 3-(4-Chlorophenoxy)benzylamine presents a chemical scaffold that shares features with compounds known to exhibit biological activity; for instance, derivatives of benzylamine have been identified as monoamine oxidase (MAO) inhibitors, and related structures have been explored for anticonvulsant properties.[1] Without established in vitro targets, a well-designed in vivo screening cascade is the most logical first step to unmask its pharmacological potential.

This guide, therefore, uses 3-(4-Chlorophenoxy)benzylamine as a case study to outline the critical path for the early-stage in vivo characterization of an NCE. We will proceed under the hypothesis that the compound may possess anticonvulsant activity, a common therapeutic area for novel neurologically active agents.[2] The described workflow is structured to maximize the acquisition of critical data while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.[3] All experimental designs must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation.[4][5]

Phase 1: Foundational Studies - Formulation and Acute Toxicity

The initial phase focuses on establishing the fundamental parameters required for reliable and safe dosing in subsequent, more complex studies. An inappropriate formulation can lead to erroneous pharmacokinetic and efficacy data, while a lack of acute toxicity information poses significant animal welfare risks.

Formulation Development for a Poorly Soluble Compound

Many NCEs exhibit poor aqueous solubility, which poses a significant challenge for achieving adequate bioavailability in in vivo studies.[6][7] The first critical step is to develop a stable and consistent formulation.

Protocol 2.1.1: Solubility Screening and Vehicle Selection

  • Objective: To identify a suitable vehicle for oral (PO) and intravenous (IV) administration that can solubilize 3-(4-Chlorophenoxy)benzylamine at the required concentrations.

  • Materials: 3-(4-Chlorophenoxy)benzylamine powder, analytical balance, vortex mixer, sonicator, a panel of pharmaceutically acceptable excipients (see Table 1).

  • Procedure:

    • Weigh 1-2 mg of the compound into multiple small glass vials.

    • Add a known volume (e.g., 100 µL) of each test vehicle to a separate vial.

    • Vortex each vial vigorously for 2 minutes.

    • Visually inspect for dissolution. If not fully dissolved, sonicate for 15 minutes.

    • If the compound is fully dissolved, add another 1-2 mg and repeat the process to determine the approximate saturation solubility.

    • Prioritize vehicles that are biocompatible and have a history of safe use in the chosen animal model. For IV formulations, ensure the final preparation is sterile and free of particulates.

    • Once a lead vehicle is identified, prepare a stock solution and assess its stability over a typical experiment duration (e.g., 4-8 hours) at room temperature.

Table 1: Common Excipients for Preclinical Formulation Development

Vehicle Component Route Primary Use Common Examples
Aqueous Buffer PO, IV Solubilizing agent Phosphate-Buffered Saline (PBS), pH 7.4
Co-solvents PO, IV Increasing solubility Polyethylene Glycol 400 (PEG400), Propylene Glycol
Surfactants PO, IV Wetting/solubilizing agent Tween® 80, Kolliphor® EL (Cremophor® EL)
Oils PO Lipid-based formulations Corn oil, Sesame oil

| Cyclodextrins | PO, IV | Complexation agent | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

Rationale: A systematic screening ensures the selection of a formulation that maximizes drug exposure and minimizes vehicle-induced artifacts. Lipid-based or amorphous formulations are common strategies for BCS Class II compounds (low solubility, high permeability).[8][9]

Acute Oral Toxicity Assessment (OECD 423)

An acute toxicity study provides essential information on the potential hazards of a substance after a single oral dose and helps in dose selection for subsequent studies.[10] The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals.[10]

Protocol 2.2.1: Acute Toxic Class Method

  • Objective: To determine the acute oral toxicity of 3-(4-Chlorophenoxy)benzylamine and identify the dose range causing mortality or evident toxicity.

  • Species: Rat (Sprague-Dawley), female (as they are often slightly more sensitive).

  • Experimental Design:

    • Assign three fasted female rats to the initial dose group.

    • Select a starting dose based on available data. In the absence of data, 300 mg/kg is a recommended starting point according to OECD 420.[11]

    • Administer the formulated compound via oral gavage.

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.[11]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (tremors, convulsions, lethargy).[11]

    • The outcome of the first group determines the next step (stop testing, dose the next group at a lower or higher concentration). The procedure is outlined in the official OECD 423 guideline.

  • Endpoint: The primary endpoint is mortality. The results allow for classification of the substance into a GHS toxicity category. This information is critical for establishing a safe starting dose for efficacy studies, typically starting at 1/10th or less of the maximum tolerated dose (MTD).

Phase 2: Pharmacokinetic (PK) Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to interpreting efficacy and toxicology data. A rodent PK study is essential for determining key parameters like bioavailability, half-life, and clearance.[12][13]

Protocol 3.1.1: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To characterize the plasma concentration-time profile of 3-(4-Chlorophenoxy)benzylamine following IV and PO administration and to calculate key PK parameters.

  • Species: Rat (Sprague-Dawley), male, with jugular vein cannulation for serial blood sampling.

  • Experimental Design:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).

    • Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at specified time points (see Table 2).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis with software like Phoenix WinNonlin to calculate PK parameters (AUC, Cmax, Tmax, T½, Clearance, Volume of Distribution, and Bioavailability).[14]

Table 2: Sample PK Study Design and Sampling Schedule

Group (n=3-4/group) Route Dose (mg/kg) Vehicle Blood Sampling Time Points (hours)
1 IV 2 20% HP-β-CD in Saline Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24

| 2 | PO | 10 | 0.5% CMC in Water | Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 |

Rationale: The IV dose provides data on the compound's disposition independent of absorption, while the PO dose allows for the determination of oral bioavailability. Using cannulated animals enables serial sampling from the same animal, reducing animal numbers and inter-animal variability.[14]

Diagram 1: Pharmacokinetic Study Workflow

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation Formulation Prep (IV & PO) Dose_IV IV Dosing (Group 1) Formulation->Dose_IV Dose_PO PO Dosing (Group 2) Formulation->Dose_PO Animals Animal Acclimation & Cannulation Animals->Dose_IV Animals->Dose_PO Sampling Serial Blood Sampling Dose_IV->Sampling Dose_PO->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Calc PK Parameter Calculation Bioanalysis->PK_Calc

Caption: Workflow for a rodent pharmacokinetic study.

Phase 3: Pharmacodynamic (PD) Efficacy Evaluation

With foundational PK and safety data, the next step is to assess the compound's efficacy in relevant disease models. For our anticonvulsant hypothesis, the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the gold-standard, clinically-validated screening models.[15][16] They represent generalized tonic-clonic and absence seizures, respectively.[15]

Protocol 4.1.1: Maximal Electroshock (MES) Seizure Model

  • Objective: To evaluate the ability of 3-(4-Chlorophenoxy)benzylamine to prevent tonic hindlimb extension induced by maximal electroshock.

  • Species: Mouse (CD-1), male.

  • Procedure:

    • Administer the test compound (or vehicle) via the PO route at various doses determined from PK and acute toxicity data.

    • At the time of predicted peak plasma concentration (Tmax from PK study), deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The endpoint is binary: protection (absence of tonic extension) or no protection.

    • Include a positive control group (e.g., Phenytoin) to validate the assay.[2]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

Protocol 4.1.2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

  • Objective: To assess the ability of the compound to prevent clonic seizures induced by the chemical convulsant PTZ.

  • Species: Mouse (CD-1), male.

  • Procedure:

    • Administer the test compound (or vehicle) PO at various doses.

    • At the predicted Tmax, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of animals (e.g., 85 mg/kg).

    • Observe the animal for 30 minutes for the presence of a clonic seizure lasting at least 5 seconds.

    • The endpoint is the presence or absence of the defined seizure endpoint.

    • Include a positive control group (e.g., Ethosuximide) to validate the assay.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.

Diagram 2: Decision Tree for Anticonvulsant Efficacy Screening

Efficacy_Screening Start NCE with PK/ Tox Data MES_Test MES Model (Tonic-Clonic) Start->MES_Test scPTZ_Test scPTZ Model (Absence/Clonic) Start->scPTZ_Test MES_Result Active? MES_Test->MES_Result scPTZ_Result Active? scPTZ_Test->scPTZ_Result MES_FollowUp Advance to Chronic/ Refractory Models MES_Result->MES_FollowUp Yes Inactive Consider Inactive/ Re-evaluate MES_Result->Inactive No scPTZ_FollowUp Advance to Genetic/ Absence Models scPTZ_Result->scPTZ_FollowUp Yes scPTZ_Result->Inactive No

Caption: A logical progression for screening NCEs for anticonvulsant activity.

Scientific Integrity and Experimental Design Considerations

The reproducibility of preclinical research is a topic of intense focus. Adherence to rigorous experimental design principles is not optional; it is essential for generating trustworthy data.[1][17]

  • ARRIVE Guidelines: All studies described must be planned and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[18][19][20] This includes detailed reporting on study design, sample size, inclusion/exclusion criteria, randomization, blinding, and statistical methods.

  • Randomization and Blinding: To mitigate bias, animals must be randomly allocated to treatment groups. Furthermore, personnel involved in dosing, observation, and data analysis should be blinded to the treatment allocation whenever possible.

  • Sample Size Calculation: Sample size should be determined using a power analysis based on data from pilot studies or the literature to ensure the study is sufficiently powered to detect a biologically meaningful effect.[21] This avoids the ethical and scientific pitfalls of underpowered studies.

  • Humane Endpoints: Clear criteria for humane endpoints must be established in the IACUC protocol. Animals showing severe pain or distress that cannot be alleviated must be humanely euthanized.[11]

  • Statistical Analysis: The planned statistical analysis must be appropriate for the study design.[21][22] For instance, PK data is analyzed via non-compartmental methods, while efficacy data (binary endpoints) may be analyzed using Fisher's exact test or logistic regression, followed by ED50 calculation. Continuous data (e.g., body weight) should be analyzed using t-tests or ANOVA, as appropriate.

Conclusion

This application note provides a foundational, multi-phase framework for the initial in vivo assessment of 3-(4-Chlorophenoxy)benzylamine, a novel chemical entity with hypothetical neurological activity. By systematically progressing from formulation and acute safety assessment to pharmacokinetic profiling and pharmacodynamic efficacy screening, researchers can generate a robust preliminary data package. This structured approach, grounded in established international guidelines and principles of rigorous experimental design, ensures that the data generated is both reliable and ethically sound, forming a solid basis for go/no-go decisions in a drug discovery pipeline.

References

Application Notes & Protocols: Utilizing [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride in material science. As a monoamine, this compound is not a traditional monomer for linear polymerization but serves as a powerful precursor for creating functional monomers.[1] This guide details the synthesis of a novel acrylamide monomer derived from the title compound and its subsequent polymerization to create a polymer with bulky aromatic side chains. Such polymers are of significant interest for their potential to exhibit unique thermal, mechanical, and optical properties.[2][3][4] The protocols herein are designed to be self-validating, with in-depth explanations of the chemical rationale and characterization checkpoints.

Introduction: Strategic Role of a Functional Monoamine in Polymer Chemistry

In polymer science, the architecture of a macromolecule dictates its ultimate properties and applications.[5] While difunctional molecules (like diamines or diacids) are the conventional building blocks for linear polymers, monofunctional molecules play a critical, albeit different, role.[1] [3-(4-Chlorophenoxy)Phenyl]Methylamine is a primary monoamine, making it an ideal candidate for two strategic applications: as a chain-capping agent to control molecular weight or, more innovatively, as a precursor to synthesize a functional monomer.[1][6]

This guide focuses on the latter, more advanced application. By covalently bonding this bulky, aromatic amine to a polymerizable group, such as an acrylamide, we can introduce its unique chemical features as side chains along a polymer backbone.[7][8] The incorporation of the 3-(4-chlorophenoxy)phenyl moiety is hypothesized to:

  • Enhance Thermal Stability: The rigid aromatic structures can increase the glass transition temperature (Tg) of the resulting polymer.[2]

  • Modify Solubility: The bulky, hydrophobic side chains can alter the polymer's solubility profile, making it soluble in a wider range of organic solvents.[2][4]

  • Tune Refractive Index: Polymers rich in aromatic content often exhibit a high refractive index, a desirable property for optical applications.

  • Impact Mechanical Properties: Bulky side groups can disrupt polymer chain packing, increasing the fractional free volume and potentially leading to materials with good flexibility while retaining thermal stability.[2][3]

This document outlines a two-part synthetic strategy:

  • Application Note 1: Synthesis of a novel functional monomer, N-{[3-(4-chlorophenoxy)phenyl]methyl}acrylamide, from the hydrochloride precursor.

  • Application Note 2: Free-radical polymerization of this monomer to produce a new functional polymer, Poly(N-{[3-(4-chlorophenoxy)phenyl]methyl}acrylamide).

Application Note 1: Synthesis of a Novel Acrylamide Monomer

Rationale and Mechanistic Insight

The primary amine of [3-(4-Chlorophenoxy)Phenyl]Methylamine is a strong nucleophile capable of reacting with an acyl chloride like acryloyl chloride.[7] This reaction, a form of N-acylation, forms a stable amide bond, yielding the desired polymerizable monomer.[9]

The synthesis involves two key stages:

  • Liberation of the Free Amine: The starting material is a hydrochloride salt. The amine must be deprotonated to its free base form to act as an effective nucleophile. This is achieved by treatment with a suitable base, such as sodium hydroxide or triethylamine.

  • N-Acylation: The free amine is then reacted with acryloyl chloride. This reaction must be conducted under controlled conditions (e.g., low temperature, inert atmosphere) to prevent unwanted side reactions, such as Michael addition to the acrylamide product or premature polymerization. A tertiary amine base (e.g., triethylamine) is used to scavenge the HCl byproduct generated during the acylation.[7]

The overall reaction mechanism is depicted below.

G cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: N-Acylation start_HCl [Amine]-H⁺Cl⁻ (Starting Salt) free_amine [Amine]-H (Free Amine) start_HCl->free_amine + Base base1 NaOH (aq) free_amine2 [Amine]-H (from Step 1) final_monomer N-{[3-(4-chlorophenoxy)phenyl]methyl}acrylamide (Product) free_amine2->final_monomer + Acryloyl Chloride + Et₃N acryloyl Acryloyl Chloride base2 Triethylamine (Et₃N) (HCl Scavenger)

Diagram 1: Reaction scheme for monomer synthesis.

Detailed Experimental Protocol 1

Protocol: Synthesis of N-{[3-(4-chlorophenoxy)phenyl]methyl}acrylamide

Materials:

  • This compound (1.0 eq)

  • Acryloyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Inhibitor (e.g., 4-methoxyphenol, MEHQ)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Free Amine Preparation:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.2 eq) to the suspension and stir at room temperature for 30 minutes. The mixture should become a clear solution as the free amine is formed.

  • Acylation Reaction:

    • Cool the flask to 0 °C in an ice bath.

    • In a separate flask, dissolve acryloyl chloride (1.1 eq) in a small amount of anhydrous DCM.

    • Add the acryloyl chloride solution dropwise to the stirring amine solution over 30 minutes. Causality: A slow, cold addition is crucial to control the exothermic reaction and prevent the formation of byproducts and premature polymerization.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted acryloyl chloride and acidic impurities), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of MEHQ inhibitor to prevent polymerization during solvent removal.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Chromatography:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to yield the final monomer as a white solid or viscous oil.

  • Characterization:

    • Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Key FTIR peaks to observe include the N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1660 cm⁻¹), and vinyl C=C stretch (~1625 cm⁻¹).

Application Note 2: Free-Radical Polymerization of the Functional Monomer

Rationale and Mechanistic Insight

The synthesized N-substituted acrylamide monomer can undergo polymerization via several methods, with free-radical polymerization being one of the most common and versatile.[7][10] This process involves an initiator (e.g., AIBN or BPO) that thermally decomposes to generate radicals. These radicals attack the vinyl group of the monomer, initiating a chain reaction that propagates to form the polymer.

The choice of initiator, solvent, and temperature is critical for controlling the polymerization kinetics and the final properties (e.g., molecular weight, polydispersity) of the polymer.[11][12] For N-substituted acrylamides, controlled radical polymerization techniques like RAFT could also be employed for better control over the polymer architecture, though standard free-radical methods are sufficient to demonstrate the principle.[11][13]

G cluster_workflow Polymerization & Characterization Workflow Monomer Functional Monomer (from Protocol 1) Polymerization Polymerization (Heat, N₂ atm) Monomer->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation (in non-solvent like Methanol) Polymerization->Precipitation PurifiedPolymer Purified Polymer (Dry under vacuum) Precipitation->PurifiedPolymer Characterization Characterization PurifiedPolymer->Characterization

Diagram 2: Workflow for free-radical polymerization.

Detailed Experimental Protocol 2

Protocol: Free-Radical Polymerization of N-{[3-(4-chlorophenoxy)phenyl]methyl}acrylamide

Materials:

  • N-{[3-(4-chlorophenoxy)phenyl]methyl}acrylamide (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator, ~1 mol% relative to monomer)

  • Toluene or Dimethylformamide (DMF), anhydrous

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve the monomer (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar. The monomer concentration is typically between 10-20% w/v.

    • Causality: The solution must be deoxygenated because oxygen can inhibit free-radical polymerization. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

    • After the final cycle, backfill the flask with nitrogen or argon.

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at 70-80 °C. Causality: This temperature is optimal for the thermal decomposition of AIBN to generate initiating radicals.[10]

    • Allow the polymerization to proceed for 12-24 hours. The solution will typically become more viscous as the polymer forms.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The polymer should precipitate as a solid.

    • Causality: This step is crucial for separating the polymer from unreacted monomer and initiator fragments, which remain soluble in the methanol/toluene mixture.

    • Allow the precipitate to settle, then collect the polymer by filtration.

    • Wash the collected polymer several times with fresh methanol.

    • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization:

    • Structural: Confirm the polymer structure using ¹H NMR (disappearance of vinyl protons) and FTIR (retention of amide peaks).

    • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).

    • Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Expected Results and Data Summary

The described protocols are expected to yield a novel polymer with properties influenced by its unique side-chain structure. The table below summarizes hypothetical but realistic data based on literature for similar polymers.[2][10]

ParameterMonomerPolymerRationale / Characterization Method
Physical State White Solid / Viscous OilWhite to Off-White PowderVisual Inspection
FTIR (cm⁻¹) ~1660 (Amide C=O), ~1625 (C=C)~1660 (Amide C=O), No C=CFTIR Spectroscopy
¹H NMR Vinyl Protons (δ 5.5-6.5 ppm)No Vinyl ProtonsNMR Spectroscopy
Molecular Weight (Mn) N/A15,000 - 40,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity (PDI) N/A1.8 - 3.0Gel Permeation Chromatography (GPC)
Glass Transition (Tg) N/A> 130 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (T₁₀%) N/A> 350 °CThermogravimetric Analysis (TGA)

Conclusion

This compound is a valuable and versatile starting material in advanced polymer synthesis.[14][15] By first converting this monoamine into a polymerizable acrylamide monomer, researchers can access novel polymers with bulky aromatic side chains. These materials hold significant promise for applications requiring high thermal stability, specific solubility characteristics, and tailored mechanical properties. The detailed protocols provided herein offer a robust and scientifically grounded pathway for the synthesis and characterization of these advanced functional polymers.

References

Application Note: A Robust HPLC-UV Method for the Analysis of 3-(4-Chlorophenoxy)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Chlorophenoxy)benzylamine. The methodology presented herein is grounded in fundamental chromatographic principles and is designed for researchers, scientists, and drug development professionals. The guide covers analyte characterization, initial parameter selection, method optimization, and validation protocols according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The final validated method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction to Analyte and Method Development Strategy

3-(4-Chlorophenoxy)benzylamine is an aromatic amine containing a benzylamine moiety and a chlorophenoxy group. Accurate and reliable quantification of this compound is essential for process control, stability testing, and quality assurance in pharmaceutical development. Due to the basic nature of the benzylamine group and the UV-active aromatic rings, an RP-HPLC method with UV detection is a suitable analytical choice.

This guide follows a logical progression, starting with an analysis of the analyte's physicochemical properties to inform the initial choice of chromatographic conditions. This foundational understanding minimizes the number of experiments required for optimization and leads to a more robust final method.

Physicochemical Properties of 3-(4-Chlorophenoxy)benzylamine

Direct experimental data for this specific molecule is not widely available. However, we can infer its properties from its constituent functional groups to guide method development.

  • Structure:

    Chemical structure of 3-(4-Chlorophenoxy)benzylamine

    Figure 1: Chemical Structure of 3-(4-Chlorophenoxy)benzylamine

  • pKa: The primary amine on the benzyl group is basic. The pKa of benzylamine is approximately 9.33.[5][6][7] Therefore, 3-(4-Chlorophenoxy)benzylamine is expected to have a similar pKa and will be positively charged (protonated) at pH values below ~9.3.[5][8] Controlling the mobile phase pH is critical for achieving consistent retention and good peak shape.

  • logP (Octanol-Water Partition Coefficient): The molecule possesses both hydrophobic (aromatic rings, ether linkage) and hydrophilic (amine) characteristics. The logP of benzylamine is 1.09.[6] The addition of the chlorophenoxy group will increase its hydrophobicity. This moderate hydrophobicity makes it well-suited for reversed-phase chromatography.

  • UV Absorbance: The presence of two aromatic rings and a chlorophenoxy group suggests strong UV absorbance. Chlorophenoxy compounds typically exhibit absorbance maxima in the range of 220-240 nm and around 280 nm.[9][10][11] A UV-Vis scan is necessary to determine the optimal wavelength (λmax) for maximum sensitivity.

Initial Method Development & Optimization

The goal of this phase is to establish a starting point and systematically refine the chromatographic conditions to achieve optimal separation.

Instrument and Consumables
  • HPLC System: Agilent 1290 Infinity LC System or equivalent, equipped with a diode array detector (DAD).

  • Column: A standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a good starting point for moderately polar basic compounds.

  • Software: Empower 3, ChemStation, or equivalent chromatography data software.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(4-Chlorophenoxy)benzylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step-by-Step Optimization Protocol
  • Inject the 100 µg/mL working standard solution.

  • Use the DAD to acquire the UV-Vis spectrum from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). For this compound, a λmax is anticipated around 230 nm, with a secondary maximum near 280 nm. The higher wavelength (280 nm) may offer greater selectivity against potential interferences.

The basic nature of the analyte necessitates pH control to ensure protonation and prevent peak tailing from silanol interactions on the column. An acidic mobile phase is the most common starting point for basic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Formic acid is a volatile modifier suitable for LC-MS if future transfer is needed.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Scouting Gradient:

    • Time (min)%B
      010
      2090
      2590
      25.110
      3010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Analysis: Inject the working standard. The goal of this run is to determine the approximate percentage of organic solvent (%B) required to elute the analyte and to assess the initial peak shape.

Based on the scouting run, a more focused gradient can be developed to reduce the run time while maintaining resolution. If the peak elutes at a relatively low %B, an isocratic method may be feasible.

  • Refine Gradient: Adjust the gradient slope around the elution point observed in the scouting run. For example, if the peak eluted at 12 minutes (~50% B), a new gradient could be 30-70% B over 10 minutes.

  • Evaluate Isocratic Conditions: Based on the retention time (t_R) from the scouting gradient, calculate an approximate isocratic mobile phase composition. Run this isocratic method to assess peak shape and retention time. Often, a shallow gradient provides better peak shape for amines than a purely isocratic method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_dev Phase 2: Method Development cluster_opt Optimization Loop cluster_final Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, logP, UV Scan) Solutions Prepare Standards & Mobile Phases Analyte->Solutions Informs Scouting Initial Gradient Scouting (Broad Gradient, C18 Column) Solutions->Scouting Provides Optimization Parameter Optimization Scouting->Optimization Identifies Starting Point Opt_Grad Gradient Slope & Time Optimization->Opt_Grad FinalMethod Define Final Method & System Suitability Optimization->FinalMethod Leads to Opt_pH Mobile Phase pH (Peak Shape) Opt_Grad->Opt_pH Opt_Temp Temperature (Retention) Opt_pH->Opt_Temp Opt_Temp->Optimization Iterate Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Precedes

Final Optimized Method and System Suitability

Through systematic optimization, the following conditions were found to provide excellent peak shape, resolution, and a reasonable run time.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 70% B over 10 min, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection (DAD) 230 nm
Injection Volume 5 µL
Run Time 15 minutes
System Suitability Test (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria.

  • Protocol: Inject the working standard solution (100 µg/mL) five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

LogicDiagram cluster_params Controllable Parameters cluster_analyte Analyte State cluster_output Chromatographic Output pH Mobile Phase pH Ionization Analyte Ionization State (R-NH3+ vs R-NH2) pH->Ionization Controls Organic Organic Modifier % Retention Retention Time Organic->Retention Directly Affects Ionization->Retention Affects PeakShape Peak Shape (Tailing) Ionization->PeakShape Strongly Affects (Silanol Interaction)

Method Validation Protocol (ICH Q2(R1))

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][4]

Specificity
  • Protocol: Inject the diluent, a placebo (if applicable), and a standard solution.

  • Acceptance Criteria: The diluent and placebo must not show any interfering peaks at the retention time of the 3-(4-Chlorophenoxy)benzylamine peak.

Linearity
  • Protocol: Prepare standard solutions at a minimum of five concentrations, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

Concentration (µg/mL)Average Peak Area
50451023
75675589
100902115
1251124560
1501350980
Result: r² = 0.9998
Accuracy (Recovery)
  • Protocol: Spike a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Spike Level% Recovery (n=3)%RSD
80%99.5%0.8%
100%100.3%0.6%
120%101.1%0.7%
Precision
  • Repeatability (Intra-day):

    • Protocol: Analyze six replicate preparations of the working standard (100 µg/mL) on the same day.

    • Acceptance Criteria: %RSD of peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-day):

    • Protocol: Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The cumulative %RSD for both days should be ≤ 2.0%.

Robustness
  • Protocol: Intentionally vary key method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase pH by ±0.1 units) and assess the impact on system suitability.

  • Acceptance Criteria: All system suitability criteria must be met under the varied conditions, demonstrating the method's reliability during normal use.

Conclusion

This application note presents a comprehensive, step-by-step guide for the development and validation of an RP-HPLC method for the analysis of 3-(4-Chlorophenoxy)benzylamine. By leveraging an understanding of the analyte's chemical properties, a robust, specific, and reliable method was established. The detailed protocols for optimization and validation serve as a practical template for scientists in quality control and drug development, ensuring data integrity and compliance with regulatory standards.

References

Application Notes and Protocols: Data Analysis of 3-(4-Chlorophenoxy)benzylamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to characterizing the receptor binding affinity of the novel compound 3-(4-Chlorophenoxy)benzylamine. While specific binding data for this compound is not yet publicly available, its structural similarity to other pharmacologically active benzylamines suggests potential interactions with various receptor systems, particularly monoamine transporters and G-protein coupled receptors (GPCRs). To illustrate a robust methodology for determining binding affinity, this guide will use the dopamine D2 receptor as a representative model system. The principles and protocols detailed herein are broadly applicable to other receptor types and serve as a foundational framework for the pharmacological characterization of new chemical entities. We will delve into the theoretical underpinnings of receptor binding assays, provide detailed, step-by-step protocols for saturation and competitive binding experiments, and offer a thorough guide to data analysis and interpretation.

Introduction: The Rationale for Receptor Binding Analysis

The initial characterization of a novel compound's interaction with specific protein targets is a cornerstone of modern drug discovery and development. Receptor binding assays are fundamental in vitro tools that allow for the quantification of the affinity between a ligand (e.g., a drug candidate) and its receptor. This affinity is a critical determinant of a drug's potency and potential therapeutic efficacy.

3-(4-Chlorophenoxy)benzylamine is a compound of interest due to its unique chemical structure. The benzylamine moiety is a common pharmacophore found in compounds that target monoamine systems, while the chlorophenoxy group can influence properties such as lipophilicity and metabolic stability. Understanding which receptors this compound binds to, and with what affinity, is the first step in elucidating its mechanism of action and potential therapeutic applications.

This application note will focus on radioligand binding assays, which are considered a gold standard for their sensitivity and robustness in quantifying ligand-receptor interactions.[1] We will explore two primary types of assays:

  • Saturation Binding Assays: These experiments determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand for its receptor, as well as the total receptor density (Bmax) in a given tissue or cell preparation.[1]

  • Competitive Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like 3-(4-Chlorophenoxy)benzylamine) by measuring its ability to compete with a radioligand for binding to the receptor.[1]

As a working example, we will detail the process for assessing the binding of 3-(4-Chlorophenoxy)benzylamine to the human dopamine D2 receptor, a well-characterized GPCR implicated in numerous neurological and psychiatric disorders.[2][3]

The Dopamine D2 Receptor: A Model System

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/Go G-proteins.[2][4] Upon activation by an agonist, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. The D2 receptor is a primary target for antipsychotic medications and treatments for Parkinson's disease.[3]

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o-βγ D2R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Downstream Downstream Cellular Effects G_beta_gamma->Downstream Modulates Ion Channels & Other Effectors cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for medium to high-throughput screening. All assays should be performed in duplicate or triplicate to ensure data robustness.

Preparation of Cell Membranes Expressing the Dopamine D2 Receptor

For these assays, membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are recommended.[5][6]

Materials:

  • HEK293 cells stably transfected with the human dopamine D2 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Cell scraper

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Protocol:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation (step 6) and resuspension (step 7) to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a small volume of Lysis Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay

This assay will determine the Kd and Bmax of a suitable radioligand, for example, [3H]-spiperone, for the D2 receptor.[7]

Materials:

  • Prepared D2 receptor membranes

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Radioligand: [3H]-spiperone (specific activity ~60-90 Ci/mmol)

  • Non-specific binding agent: (+)-Butaclamol (10 µM final concentration)

  • 96-well deep-well plates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare serial dilutions of [3H]-spiperone in Assay Buffer to cover a concentration range of approximately 0.01 to 5 nM.

  • In a 96-well plate, set up the following for each concentration of radioligand:

    • Total Binding: 50 µL of Assay Buffer + 50 µL of [3H]-spiperone dilution + 100 µL of D2 receptor membranes (diluted in Assay Buffer to a final concentration of 5-10 µg protein/well).

    • Non-specific Binding: 50 µL of (+)-Butaclamol (to a final concentration of 10 µM) + 50 µL of [3H]-spiperone dilution + 100 µL of D2 receptor membranes.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

  • Wash the filters three times with 200 µL of ice-cold Assay Buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Allow the vials to sit for at least 4 hours in the dark before counting in a liquid scintillation counter.

Competitive Binding Assay

This assay will determine the Ki of 3-(4-Chlorophenoxy)benzylamine for the D2 receptor.

Materials:

  • All materials from the Saturation Binding Assay

  • Test Compound: 3-(4-Chlorophenoxy)benzylamine

Protocol:

  • Prepare serial dilutions of 3-(4-Chlorophenoxy)benzylamine in Assay Buffer, typically from 10-10 to 10-5 M.

  • Choose a concentration of [3H]-spiperone that is close to its Kd value (determined from the saturation binding assay).

  • In a 96-well plate, set up the following:

    • Total Binding: 50 µL of Assay Buffer + 50 µL of [3H]-spiperone + 100 µL of D2 receptor membranes.

    • Non-specific Binding: 50 µL of (+)-Butaclamol (10 µM final) + 50 µL of [3H]-spiperone + 100 µL of D2 receptor membranes.

    • Competition: 50 µL of 3-(4-Chlorophenoxy)benzylamine dilution + 50 µL of [3H]-spiperone + 100 µL of D2 receptor membranes.

  • Follow steps 3-7 from the Saturation Binding Assay protocol.

Data Analysis and Interpretation

Saturation Binding Data Analysis
  • Calculate Specific Binding: For each concentration of radioligand, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

    • Specific Binding = Total Binding - Non-specific Binding

  • Convert CPM to Molar Concentration: Convert the specific binding CPM values to fmol/mg of protein.

  • Non-linear Regression: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism. This will directly yield the Kd and Bmax values.

Table 1: Hypothetical Saturation Binding Data for [3H]-Spiperone at the D2 Receptor

[3H]-Spiperone (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)Specific Binding (fmol/mg)
0.051500150135045
0.12800300250083.3
0.245006003900130
0.5700015005500183.3
1.0850030005500183.3
2.0950060003500116.7
5.01100010000100033.3
Scatchard Analysis

A Scatchard plot is a linear transformation of the saturation binding data that can also be used to determine Kd and Bmax.[8]

  • Plot: Bound/[Free] (Y-axis) vs. Bound (X-axis).

  • Slope: -1/Kd

  • X-intercept: Bmax

While historically important, non-linear regression is now generally preferred as it provides a more accurate and direct fit of the data without transforming the error distribution.[8]

Scatchard_Plot_Concept cluster_workflow Data Analysis Workflow cluster_results Results Saturation_Data Saturation Binding Data (Bound vs. Free Ligand) Nonlinear_Regression Non-linear Regression (One-site binding hyperbola) Saturation_Data->Nonlinear_Regression Scatchard_Transform Scatchard Transformation (Bound/[Free] vs. Bound) Saturation_Data->Scatchard_Transform Kd_Bmax Kd and Bmax Nonlinear_Regression->Kd_Bmax Scatchard_Transform->Kd_Bmax Provides linear plot to derive Kd and Bmax

References

Application Note: Statistical Analysis of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride Dose-Response Curves

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing Bioactivity with Precision

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride is a versatile chemical intermediate recognized for its role in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] Its utility in biochemical research for probing receptor interactions and enzyme activities necessitates robust methods for quantifying its biological effects.[1] The cornerstone of this characterization is the dose-response relationship, a fundamental concept in pharmacology that describes how the magnitude of a biological response changes with the concentration of a drug or compound.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing, executing, and statistically analyzing in-vitro dose-response experiments for this compound. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. The ultimate goal is to reliably determine key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50), which is a critical measure of a compound's potency.[4][5]

The Principle of Dose-Response Analysis: From Biological Effect to Statistical Model

The relationship between the concentration of a compound and its observed biological effect is typically nonlinear and sigmoidal when plotted on a semi-log scale.[3][6] At very low concentrations, there is no discernible effect (bottom plateau). As the concentration increases, the response changes rapidly, and finally, at very high concentrations, the response reaches a maximum and plateaus (top plateau).

To accurately model this relationship and extract meaningful parameters, we employ non-linear regression analysis.[6] The most widely accepted model for sigmoidal dose-response curves is the four-parameter logistic (4PL) equation.[7][8] This model provides a robust mathematical description of the curve and allows for the precise calculation of a compound's potency.

The Four-Parameter Logistic (4PL) Model

The 4PL model is defined by the following equation:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (e.g., cell viability, enzyme activity).

  • X: The concentration of the compound.

  • Bottom: The minimum response (the lower plateau of the curve).

  • Top: The maximum response (the upper plateau of the curve).

  • IC50 (or EC50): The concentration of the compound that elicits a 50% response between the Top and Bottom plateaus. This is the central parameter for quantifying potency.[7]

  • Hill Slope: Describes the steepness of the curve at its inflection point (the IC50). A Hill slope of 1.0 indicates a standard slope, while values greater or less than 1.0 suggest a steeper or shallower response, respectively.

Statistical analysis in pharmacology is essential for ensuring scientific rigor and supporting decisions in drug development.[9][10] By fitting experimental data to this model, we can reliably estimate these parameters and thus characterize the bioactivity of this compound.

Experimental Design & Protocol: A Self-Validating In-Vitro Cytotoxicity Assay

To determine the dose-response characteristics of our compound, we will use a cell-based cytotoxicity assay. This approach provides a physiologically relevant context for assessing the compound's effect on intact cells.[11] The following protocol is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of viable cells.[12][13]

Rationale for Experimental Choices
  • Cell Line Selection: Given the compound's relevance to neurological disorders[1], a human neuroblastoma cell line (e.g., SH-SY5Y) is an appropriate and scientifically justified model system.

  • Assay Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

  • Controls and Replicates: The inclusion of negative (vehicle) and positive (a known cytotoxic agent) controls is critical for data normalization and assay validation. Performing the experiment with technical triplicates or quadruplicates for each concentration is essential to assess variability and ensure statistical confidence in the results.[14]

Experimental Workflow Diagram

G cluster_exp Experiment cluster_readout Data Acquisition a 1. Culture & Seed Cells (e.g., SH-SY5Y in 96-well plate) b 2. Prepare Compound Stock (in DMSO) c 3. Create Serial Dilutions (10-point, 1:3 ratio) d 4. Treat Cells with Compound (+ Vehicle & Positive Controls) c->d e 5. Incubate (e.g., 48-72 hours) d->e f 6. Add MTT Reagent (Incubate 2-4 hours) e->f g 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) f->g h 8. Read Absorbance (570 nm on Plate Reader) g->h

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Human neuroblastoma cells (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Culture SH-SY5Y cells using standard procedures. Trypsinize, count, and dilute cells to a concentration of 5 x 10^4 cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a 10-point, 1:3 serial dilution series in complete culture medium. Also prepare dilutions of the positive control. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.5%) to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions, vehicle control (medium with 0.5% DMSO), and positive control to the respective wells (in triplicate).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals. Incubate for at least 1 hour at room temperature in the dark.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Statistical Analysis Workflow: From Raw Data to Potency Values

The raw absorbance values obtained from the plate reader must be processed and analyzed to generate a dose-response curve and calculate the IC50. This process involves data normalization, non-linear regression, and quality control checks.

Data Analysis Pipeline

G A Raw Absorbance Data (570 nm) B Subtract Background (Blank Wells) A->B C Data Normalization (% Inhibition) B->C D Log Transform Concentration (Log[Compound]) C->D E Non-Linear Regression (Four-Parameter Logistic Fit) D->E F Parameter Derivation (IC50, Hill Slope, Top, Bottom) E->F G Assay Quality Check (Z'-Factor, R² of fit) E->G Goodness of Fit H Final Report: IC50 ± 95% CI F->H

Caption: The data analysis pipeline for dose-response curves.

Step-by-Step Data Analysis
  • Data Wrangling: Average the raw absorbance values for each set of triplicates. Subtract the average absorbance of blank wells (medium only) from all other values.

  • Normalization: Convert the averaged absorbance values into percent inhibition. This crucial step standardizes the data, making it comparable across different experiments.[16]

    • 0% Inhibition (Negative Control): This is defined by the vehicle control wells (e.g., 0.5% DMSO), which represent 100% cell viability.

    • 100% Inhibition (Positive Control): This can be defined by a concentration of a known toxin that causes maximal cell death.

    The formula for % Inhibition is: % Inhibition = 100 * (1 - (Abs_sample - Abs_pos_ctrl) / (Abs_neg_ctrl - Abs_pos_ctrl))

  • Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis). Use a statistical software package (e.g., GraphPad Prism, R with the 'dr4pl' package) to fit the data to the four-parameter logistic (4PL) non-linear regression model.[17][18][19]

  • Parameter Extraction: The software will calculate the best-fit values for the four parameters: Top, Bottom, Hill Slope, and the Log(IC50). The IC50 is then calculated by taking the antilog of the Log(IC50) value. The software will also provide confidence intervals (CI) for the IC50, which indicate the precision of the estimate.

Assay Quality Control

Before accepting the results, the quality of the assay must be verified.

  • Goodness of Fit (R²): The coefficient of determination (R²) indicates how well the 4PL model fits the data. An R² value > 0.95 is generally considered a good fit.

  • Z'-Factor: This statistical parameter provides a measure of the assay's quality and dynamic range. It is calculated from the positive and negative controls. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening. This metric is a hallmark of a robust and trustworthy protocol, as recommended by the NCATS Assay Guidance Manual.[20][21]

Data Presentation and Interpretation

Example Data Summary
ParameterValue95% Confidence IntervalInterpretation
IC50 1.25 µM0.98 µM to 1.52 µMThe concentration required to inhibit 50% of cell viability.
Hill Slope -1.1-0.9 to -1.3Indicates a standard, steep dose-response relationship.
Top Plateau 99.8%98.5% to 101.1%The model accurately fits the maximal response near 100%.
Bottom Plateau 2.3%0.5% to 4.1%The model accurately fits the minimal response near 0%.
0.992N/AExcellent goodness of fit for the 4PL model.
Z'-Factor 0.81N/AThe assay is robust and has a large dynamic range.
Interpreting the Results
  • IC50: The IC50 value of 1.25 µM indicates that this compound exhibits potent cytotoxic activity against the SH-SY5Y neuroblastoma cell line in this assay. A lower IC50 value signifies higher potency.

  • Hill Slope: A slope near -1.0 suggests a typical one-site binding interaction.

  • Confidence Interval: The narrow 95% CI for the IC50 (0.98 to 1.52 µM) demonstrates high precision in the measurement, lending confidence to the calculated potency value.

Hypothetical Mechanism of Action

The structure of this compound suggests it could interact with various biological targets. For instance, many neurologically active drugs target G-Protein Coupled Receptors (GPCRs). We can hypothesize that this compound acts as an antagonist at a specific neuronal GPCR, inhibiting a downstream signaling cascade that promotes cell survival.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Compound [3-(4-Chlorophenoxy)Phenyl] Methylamine Hydrochloride Compound->GPCR Antagonism Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Survival Cell Survival & Proliferation Kinase_Cascade->Survival

Caption: Hypothetical antagonism of a GPCR survival pathway.

This proposed mechanism provides a testable hypothesis for subsequent target identification and validation studies, which are essential next steps in the drug discovery process. For authoritative information on established drug targets and pathways, resources like the IUPHAR/BPS Guide to PHARMACOLOGY are invaluable.[22][23][24][25]

Conclusion

This application note details a robust, self-validating framework for determining the dose-response characteristics of this compound. By combining a carefully designed experimental protocol with rigorous statistical analysis using the four-parameter logistic model, researchers can confidently determine the compound's potency (IC50) and other key pharmacological parameters. Adherence to these principles of causality, validation, and authoritative grounding ensures the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

Troubleshooting & Optimization

Troubleshooting low yield in [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The synthesis of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride, a key intermediate for various pharmaceuticals, can present challenges, with low yield being a primary concern.[1][2] This guide is structured as a series of troubleshooting questions and answers to directly address the issues you may be facing in the lab. We will diagnose problems methodically, from starting materials to the final salt formation, ensuring a logical and efficient path to optimizing your synthesis.

Quick Start Troubleshooting Checklist

Before diving into detailed protocols, consult this table for a rapid diagnosis of common issues and their immediate solutions.

Symptom Potential Cause(s) Quick Action Item(s)
Reaction Stalled / Incomplete Conversion 1. Inactive reducing agent.2. Poor quality starting material (ketone, oxime, or nitrile).3. Insufficient reaction temperature or time.1. Verify age and storage of hydride reagents (e.g., NaBH₄).2. Check purity of precursor by NMR or GC-MS.3. Increase temperature incrementally and monitor by TLC/LC-MS.
Multiple Side Products Observed 1. Over-reduction (e.g., N-O bond cleavage in oximes).[3]2. Formation of secondary amines.3. Competing reactions (e.g., reduction of chloro- group).1. Use a milder reducing agent or lower the temperature.2. Adjust stoichiometry of the amine source in reductive amination.3. Screen different catalysts; avoid harsh conditions.
Low Isolated Yield After Workup 1. Product loss into the aqueous phase.2. Emulsion formation during extraction.3. Degradation of the free amine.1. Adjust pH of the aqueous layer to >10 before extraction.2. Add brine to break emulsions.3. Minimize time the free amine is in solution; proceed to salt formation promptly.
Final Product is an Oil, Not a Solid 1. Presence of impurities or residual solvent.2. Incorrect solvent system for precipitation.3. Use of aqueous HCl, introducing water.[4][5]1. Purify the crude amine (e.g., column chromatography) before salt formation.2. Screen solvents like Isopropanol (IPA), Ethyl Acetate (EtOAc), or Diethyl Ether (Et₂O).[6]3. Use anhydrous HCl (e.g., HCl in dioxane or ether).[4][7]

Common Synthetic Pathways & Key Challenges

The synthesis of the target amine typically proceeds via one of two major routes: the reduction of a nitrile or the reductive amination of a ketone. Each pathway has unique challenges that can impact yield.

cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination Nitrile 3-(4-Chlorophenoxy)benzonitrile Amine_A [3-(4-Chlorophenoxy)Phenyl]Methylamine Nitrile->Amine_A LAH or H₂/Catalyst HCl_Salt Final Hydrochloride Salt Amine_A->HCl_Salt HCl Ketone 3-(4-Chlorophenoxy)acetophenone Imine Imine/Oxime Intermediate Ketone->Imine NH₃ or NH₂OH Amine_B [3-(4-Chlorophenoxy)Phenyl]Methylamine Imine->Amine_B NaBH₄, NaBH₃CN, or H₂/Catalyst Amine_B->HCl_Salt HCl

Figure 1. Major synthetic routes to the target compound.

Troubleshooting Guide (Q&A Format)

Part 1: The Reaction Itself

Q1: My nitrile reduction using Lithium Aluminum Hydride (LAH) is giving a complex mixture and low yield of the primary amine. What's going wrong?

A1: This is a common issue with powerful, non-selective hydrides like LAH. The problem often lies in the reaction setup, quenching, or side reactions.

  • Causality: LAH is extremely reactive and can be difficult to manage, especially on a larger scale. The exotherm during quenching can lead to degradation. Furthermore, the intermediate imine can sometimes react with the product amine, leading to secondary amine impurities. One report on the synthesis of the target amine via LAH reduction of the corresponding nitrile showed a yield of only 68%.[8]

  • Troubleshooting Protocol:

    • Strictly Anhydrous Conditions: Ensure your THF is freshly distilled and all glassware is flame-dried. Water will consume LAH and reduce its effective molarity.

    • Controlled Addition: Add the nitrile solution dropwise to a suspension of LAH in THF at 0 °C. Maintain this temperature for 1-2 hours before slowly warming to reflux. This controls the initial exotherm.

    • Careful Quenching (Fieser Method): After cooling the reaction back to 0 °C, quench with extreme care. For a reaction with 'X' grams of LAH, add dropwise:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

    • Alternative Reagents: Consider catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst) as a milder, more scalable alternative to LAH for nitrile reductions.[9]

Q2: I'm attempting a one-pot reductive amination of 3-(4-chlorophenoxy)acetophenone, but the conversion is poor. How can I optimize this?

A2: One-pot reductive aminations are efficient but require a delicate balance of conditions to favor imine formation and subsequent reduction without side reactions. The choice of reducing agent is critical.

  • Causality: The key is to use a reducing agent that is selective for the iminium ion over the ketone starting material. Sodium Borohydride (NaBH₄) can reduce the ketone directly, lowering your yield.[10] Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less reactive towards ketones, especially under mildly acidic conditions that favor imine formation.[11]

  • Optimization Workflow:

Start Low Conversion in Reductive Amination Check_pH Is reaction pH mildly acidic (pH 5-6)? Start->Check_pH Adjust_pH Adjust pH with AcOH Check_pH->Adjust_pH No Check_Reagent Are you using a selective reducing agent (STAB, NaBH₃CN)? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Switch_Reagent Switch from NaBH₄ to STAB Check_Reagent->Switch_Reagent No Check_Amine Is the ammonia source in sufficient excess? Check_Reagent->Check_Amine Yes Switch_Reagent->Check_Amine Increase_Amine Increase excess of NH₄OAc or NH₃ solution Check_Amine->Increase_Amine No Success Improved Conversion Check_Amine->Success Yes Increase_Amine->Success

References

Common impurities in [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate.[1][2] We will explore the origins of common impurities and provide robust, field-proven methods for their identification and removal.

Section 1: Frequently Asked Questions - Understanding the Impurities

This section addresses the most common questions regarding the impurity profile of this compound.

Q1: What are the most common process-related impurities in the synthesis of this compound?

The impurity profile is almost entirely dependent on the synthetic route employed. The two most common pathways to this primary amine involve the reduction of either an oxime or a nitrile.

  • From Oxime Reduction: A common route involves the condensation of 3-(4-chlorophenoxy)benzaldehyde with hydroxylamine to form an oxime, which is subsequently reduced.[3][4]

  • From Nitrile Reduction: An alternative route is the reduction of 3-(4-chlorophenoxy)benzonitrile using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.[5]

Based on these routes, the following impurities are frequently encountered:

  • Unreacted Starting Materials: Residual 3-(4-chlorophenoxy)benzaldehyde or 3-(4-chlorophenoxy)benzonitrile.

  • Intermediate-Related Impurities: Unreduced 3-(4-chlorophenoxy)benzaldehyde oxime.

  • Side-Reaction Products:

    • [3-(4-Chlorophenoxy)phenyl]methanol: This alcohol is a significant impurity, especially in syntheses involving the reduction of an aldehyde-derived intermediate (like an oxime or imine). It forms when the intermediate hydrolyzes back to the aldehyde, which is then readily reduced.[6]

    • N,N-bis[3-(4-chlorophenoxy)benzyl]amine (Secondary Amine): Dimerization can occur during the reduction of oximes or nitriles, leading to the formation of a secondary amine. This is particularly prevalent under certain catalytic hydrogenation conditions.[3][6]

The diagram below illustrates the synthetic pathways and the introduction points for these common impurities.

G cluster_0 Route A: Oxime Reduction cluster_1 Route B: Nitrile Reduction cluster_impurities Potential Impurities Aldehyde 3-(4-Chlorophenoxy)benzaldehyde Oxime Intermediate Oxime Aldehyde->Oxime + Hydroxylamine Imp_Aldehyde Unreacted Aldehyde Aldehyde->Imp_Aldehyde Carryover Product_A [3-(4-Chlorophenoxy)Phenyl] Methylamine HCl Oxime->Product_A Reduction (e.g., H₂, Catalyst) Imp_Oxime Unreduced Oxime Oxime->Imp_Oxime Incomplete Reaction Imp_Alcohol Side-Product: Alcohol Oxime->Imp_Alcohol Hydrolysis & Reduction Imp_Secondary Side-Product: Secondary Amine Product_A->Imp_Secondary Dimerization Nitrile 3-(4-Chlorophenoxy)benzonitrile Product_B [3-(4-Chlorophenoxy)Phenyl] Methylamine HCl Nitrile->Product_B Reduction (e.g., LiAlH₄) Imp_Nitrile Unreacted Nitrile Nitrile->Imp_Nitrile Carryover Product_B->Imp_Secondary Dimerization

Caption: Synthetic routes and common impurity formation pathways.

Q2: How can I identify these impurities in my sample?

A multi-technique approach is recommended for robust impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities. Specific chemical shifts can betray the presence of residual solvents or key impurities. For example, the aldehydic proton of the starting material will appear far downfield (~9-10 ppm), while the benzylic protons of the product, alcohol, and secondary amine will have distinct chemical shifts.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for assessing purity. Impurities will typically have different retention times from the main product. Spiking the sample with known standards of potential impurities is a definitive way to confirm their identity.[9]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of each impurity, greatly aiding in its structural identification.

ImpurityCommon Analytical Signature
Starting Aldehyde ¹H NMR: Aldehyde proton at ~9-10 ppm. LC-MS: [M+H]⁺ corresponding to aldehyde MW.
Starting Nitrile IR: Characteristic C≡N stretch ~2220-2260 cm⁻¹. LC-MS: [M+H]⁺ corresponding to nitrile MW.
[3-(4-Chlorophenoxy)phenyl]methanol ¹H NMR: Benzylic CH₂ protons adjacent to OH group. LC-MS: [M+H]⁺ corresponding to alcohol MW.
Secondary Amine LC-MS: [M+H]⁺ corresponding to the dimer's MW. ¹H NMR: Complex signal pattern, lower ratio of N-H protons.
Q3: My product is an off-white or yellowish solid/oil instead of a white crystalline solid. What does this indicate?

This almost always indicates the presence of significant impurities. The target compound, as a hydrochloride salt, should be a white to off-white crystalline solid. An oily or discolored appearance suggests:

  • High levels of neutral impurities: The corresponding alcohol or unreacted starting materials can depress the melting point and inhibit crystallization, leading to an oil.

  • Presence of the free base: If the final acidification step to form the hydrochloride salt was incomplete, the remaining free base (which is often an oil or low-melting solid) can prevent proper crystallization.

  • Colored degradation products: Formed by exposure to air, light, or excessive heat during workup.

Section 2: Troubleshooting Guide - Purification Strategies

This section provides a decision-making framework and practical advice for purifying your crude product.

G start Crude Product Analysis (TLC, NMR, LCMS) oily Is the product oily or non-crystalline? start->oily neutral_imp Does analysis show significant neutral impurities? (e.g., alcohol, aldehyde) oily->neutral_imp No acid_base Perform Acid-Base Extraction: 1. Dissolve in organic solvent. 2. Wash with aq. acid (e.g., 1M HCl). 3. Separate layers. 4. Basify aqueous layer (NaOH). 5. Extract product with organic solvent. 6. Dry, evaporate, form HCl salt. oily->acid_base Yes recrystallize Proceed to Recrystallization (See Protocol 1) neutral_imp->recrystallize No neutral_imp->acid_base Yes final_purity Check Purity (NMR, HPLC) recrystallize->final_purity acid_base->final_purity column Consider Column Chromatography (See Protocol 2) final_purity->column Purity still not sufficient

Caption: Troubleshooting flowchart for purification strategy selection.

Q4: How can I remove neutral impurities like the corresponding alcohol or unreacted starting materials?

The most effective method is an acid-base extraction . The basicity of the amine product allows for its separation from neutral organic compounds.

  • Causality: Your target compound is a primary amine, which is basic. It will be protonated and become water-soluble in an acidic aqueous solution (e.g., 1M HCl). Neutral impurities, such as the starting aldehyde/nitrile or the side-product alcohol, will remain in the organic phase.

  • Procedure Outline:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The protonated amine hydrochloride will move to the aqueous layer.

    • Separate the layers. The organic layer containing the neutral impurities can be discarded.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). The amine free base will precipitate or form an oil.

    • Extract the free base back into an organic solvent.

    • Dry the organic layer, filter, and carefully add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) to precipitate the purified hydrochloride salt.

Q5: What is the recommended protocol for recrystallizing this compound?

Recrystallization is a powerful technique for removing small amounts of impurities and obtaining a high-purity, crystalline final product.[10][11] The key is selecting an appropriate solvent system where the compound is highly soluble when hot but poorly soluble when cold.[10]

  • Causality: As a saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").

Recommended Solvent SystemsRationale
Isopropanol (IPA) Good general-purpose solvent. The HCl salt has moderate solubility when hot and lower solubility when cold.
Methanol/MTBE Dissolve in a minimal amount of hot methanol, then slowly add Methyl tert-butyl ether (MTBE) as an anti-solvent until turbidity appears. Re-heat to clarify and then cool slowly.
Ethanol/Water Similar to the Methanol/MTBE system, water acts as the anti-solvent. Use with caution to avoid "oiling out".

See Protocol 1 below for a detailed step-by-step procedure.

Section 3: Advanced Protocols & Methodologies

Protocol 1: Step-by-Step Recrystallization of the Hydrochloride Salt

This protocol provides a robust method for purifying the final product.

  • Solvent Selection: Choose a solvent system (e.g., Isopropanol).

  • Dissolution: Place the crude amine hydrochloride salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of the solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.

    • Expert Tip: Using an excessive amount of solvent is the most common cause of low recovery. Add only enough to achieve complete dissolution at the boiling point.[12]

  • Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step can trap impurities.[10]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol 2: General Guideline for Column Chromatography Purification

Column chromatography is recommended when recrystallization fails or when separating compounds with very similar properties, such as positional isomers. This should be performed on the free base , not the hydrochloride salt.

  • Preparation of the Free Base: Convert the crude HCl salt to the free base using the acid-base extraction method described in Q4 (steps 1-5).

  • Stationary Phase: Use silica gel as the standard stationary phase.

  • Mobile Phase (Eluent) Selection: Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

    • Expert Tip: Add 0.5-1% triethylamine (TEA) to the eluent system. This deactivates the acidic sites on the silica gel, preventing the basic amine product from "streaking" or irreversibly binding to the column, which dramatically improves recovery and peak shape.[13]

  • Column Packing and Loading: Pack the column with a slurry of silica gel in the initial, non-polar eluent. Dissolve the crude free base in a minimal amount of the eluent (or dichloromethane) and load it carefully onto the top of the silica bed.

  • Elution and Collection: Begin eluting the column, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure, and convert the purified free base back to the hydrochloride salt as described previously.

References

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions about the degradation pathways and stability of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride.

Technical Support Center: this compound

A Note from the Senior Application Scientist:

Welcome to the technical support guide for this compound. It is important to note that while this compound is utilized in research and development, detailed public literature on its specific degradation profile is scarce.[1][2] Therefore, this guide has been constructed based on established principles of physical organic chemistry and data from analogous structures, such as chlorophenoxy compounds and benzylamines.[3][4][5]

The primary recommendation for any user is to perform a comprehensive forced degradation study to determine the intrinsic stability of your specific material and to develop a validated, stability-indicating analytical method.[6][7][8] This document will guide you through that process and help you troubleshoot common issues based on predictable degradation patterns.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Appearance of a New, More Polar Peak in Reverse-Phase HPLC After Sample Storage in Aqueous Buffer.

  • Possible Cause: Hydrolytic cleavage of the ether bond. The primary structural feature susceptible to hydrolysis is the diaryl ether linkage, especially under acidic or basic conditions. This reaction would likely yield 4-chlorophenol and 3-(aminomethyl)phenol. 4-chlorophenol is a common degradant in related compounds.[4][9]

  • Recommended Troubleshooting Steps:

    • Co-injection Analysis: Source a reference standard of 4-chlorophenol. Prepare a sample by spiking your degraded material with this standard. If the new peak increases in size and maintains a single, symmetrical shape, it confirms the identity of the degradant.

    • LC-MS Analysis: Analyze the degraded sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. Compare this with the theoretical mass of the suspected products (4-chlorophenol and 3-(aminomethyl)phenol).

    • pH Control: Re-evaluate the pH of your formulation or solution. If possible, conduct a pH stability profile study (e.g., pH 2, 7, 9) to identify the pH at which the compound is most stable.

Issue 2: Rapid Loss of Purity and Formation of Multiple Unidentified Peaks When Exposed to Air and Light.

  • Possible Cause: A combination of oxidative and photolytic degradation. The benzylamine moiety is susceptible to oxidation, while the chlorophenoxy group is known to be sensitive to UV light.[5][10][11]

    • Oxidation: The benzylic carbon-nitrogen bond can be oxidatively cleaved, potentially forming 3-(4-chlorophenoxy)benzaldehyde.[12][13] The amine itself could also be oxidized.

    • Photodegradation: UV exposure can induce homolytic cleavage of the carbon-chlorine bond on the phenoxy ring or cleavage of the ether bond through radical mechanisms.[3][10]

  • Recommended Troubleshooting Steps:

    • Protect from Light: Immediately repeat the experiment using amber vials or by wrapping the container in aluminum foil. If the degradation is significantly reduced, photolysis is a primary pathway.

    • Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The use of antioxidants in the formulation could also be explored.

    • Peroxide Scavenging: If using solvents like THF or dioxane, ensure they are peroxide-free, as residual peroxides can initiate oxidative degradation.

Issue 3: Inconsistent Results and Poor Mass Balance in Stability Studies.

  • Possible Cause: Formation of insoluble degradants or highly volatile products not detected by the primary analytical method (e.g., HPLC-UV). Polymeric materials can sometimes form under stress conditions, especially at high concentrations.[7]

  • Recommended Troubleshooting Steps:

    • Visual Inspection: Carefully inspect stressed samples for any cloudiness or precipitate. Centrifuge the sample and analyze the supernatant to see if the mass balance improves.

    • Method Validation: Ensure your analytical method is truly stability-indicating. The peak for the parent compound should be pure and free from any co-eluting degradants. A Peak Purity analysis using a photodiode array (PDA) detector is essential.

    • Use of Multiple Techniques: Complement HPLC with a different analytical technique. For example, Gas Chromatography-Mass Spectrometry (GC-MS) could detect volatile degradants, while Ultra-Performance Liquid Chromatography (UPLC) with a universal detector (e.g., Charged Aerosol Detector) could help quantify non-chromophoric or poorly soluble compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its structure, the three most probable degradation pathways are:

  • Oxidative Degradation: Primarily targeting the benzylamine group, leading to imine formation and subsequent hydrolysis to an aldehyde [3-(4-chlorophenoxy)benzaldehyde], or other oxidative products.[5][14]

  • Hydrolytic Degradation: Cleavage of the diaryl ether bond, particularly accelerated by acidic or basic conditions, to yield 4-chlorophenol and 3-(aminomethyl)phenol.

  • Photolytic Degradation: UV light can induce cleavage of the C-Cl bond or the ether linkage, often through free-radical pathways.[3][10]

The following diagram illustrates these predicted pathways.

DegradationPathways Parent [3-(4-Chlorophenoxy)Phenyl] Methylamine HCl OxidationProduct 3-(4-Chlorophenoxy)benzaldehyde Parent->OxidationProduct Oxidation (e.g., H₂O₂) HydrolysisProduct1 4-Chlorophenol Parent->HydrolysisProduct1 Hydrolysis (Acid/Base) HydrolysisProduct2 3-(Aminomethyl)phenol Parent->HydrolysisProduct2 Hydrolysis (Acid/Base) PhotoProduct Radical Intermediates & Subsequent Products Parent->PhotoProduct Photolysis (UV Light)

Caption: Predicted degradation pathways for the molecule.

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, the compound should be stored:

  • Solid State: In a well-sealed container at controlled room temperature or refrigerated (2-8 °C), protected from light and moisture.

  • In Solution: If solutions must be stored, they should be prepared fresh. If storage is unavoidable, use a validated, pH-controlled buffer, store at 2-8 °C, protect from light using amber vials, and consider purging the headspace with an inert gas like nitrogen.

Q3: How do I set up a forced degradation study for this compound?

A forced degradation (or stress testing) study is critical to understand the stability of the molecule and is a requirement for regulatory submissions.[6][7] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting products.[15]

The following workflow and table outline a standard approach.

ForcedDegradationWorkflow Start Prepare Stock Solution of Compound (e.g., 1 mg/mL) Stress Subject Aliquots to Stress Conditions (See Table 1) Start->Stress Neutralize Neutralize Samples (if applicable) Stress->Neutralize Analyze Analyze All Samples by Validated Stability-Indicating HPLC-PDA Method Neutralize->Analyze Characterize Characterize Significant Degradants (LC-MS, NMR) Analyze->Characterize >0.1% peak area Report Establish Degradation Profile & Assess Mass Balance Analyze->Report

Caption: Workflow for a forced degradation study.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent / Condition Typical Duration & Temperature Notes
Acid Hydrolysis 0.1 M HCl 2-8 hours at 60 °C Neutralize with an equivalent amount of NaOH before analysis.[15]
Base Hydrolysis 0.1 M NaOH 1-4 hours at 60 °C Neutralize with an equivalent amount of HCl before analysis.[15]
Oxidation 3% H₂O₂ 24 hours at Room Temp Protect from light during the study.[7]
Thermal 80 °C (in oven) 48 hours (Solid & Solution) Assess both solid material and a solution to check for solvent effects.

| Photostability | ICH Q1B Option 2 | Expose to 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Run a dark control sample in parallel, wrapped in foil.[15] |

Part 3: Experimental Protocol

Protocol: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop a method capable of separating the parent compound from its potential degradation products.

  • Generate Degraded Samples:

    • Perform a forced degradation study as described in the FAQ section (Table 1).

    • Create a cocktail of degraded samples by mixing small, equal volumes of the acid-stressed, base-stressed, and peroxide-stressed samples. This mixture will contain the highest diversity of degradation products.

  • Initial Method Scouting:

    • Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: Set the PDA detector to scan from 200-400 nm and select a primary monitoring wavelength based on the UV maximum of the parent compound (e.g., 230 nm or 275 nm).

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).

  • Method Optimization:

    • Analyze the cocktail of degraded samples using the scouting method.

    • Objective: Achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • Adjust Gradient: Modify the slope of the gradient to improve the separation of closely eluting peaks.

    • Adjust pH/Mobile Phase: If resolution is poor, try a different pH (e.g., a high pH mobile phase with an appropriate buffer like ammonium bicarbonate) or switch the organic modifier (from Acetonitrile to Methanol or vice-versa).

  • Method Validation (Peak Purity):

    • Once a suitable separation is achieved, inject individual stressed samples and the unstressed standard.

    • Use the PDA detector's software to perform a peak purity analysis on the parent peak in each chromatogram. The purity angle should be less than the purity threshold, indicating no significant co-elution.

    • This confirmation is essential to prove the method is "stability-indicating."

References

How to avoid side reactions in 3-(4-Chlorophenoxy)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-Chlorophenoxy)benzylamine

Guide for Senior Application Scientists and Development Professionals

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of 3-(4-Chlorophenoxy)benzylamine, a key intermediate in pharmaceutical and materials science. Our focus is on elucidating the causes of common side reactions and providing field-proven strategies to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for 3-(4-Chlorophenoxy)benzylamine, and at which stages are side reactions most prevalent?

The most common and industrially viable synthesis is a two-step process. Understanding this pathway is the first step in troubleshooting, as each stage presents unique challenges.

  • Step 1: Diaryl Ether Formation (Ullmann Condensation). This step involves the copper-catalyzed coupling of a phenol derivative with an aryl halide to form 3-(4-Chlorophenoxy)benzonitrile. The typical reactants are 3-cyanophenol and 1-chloro-4-fluorobenzene, or more commonly, 3-bromobenzonitrile and 4-chlorophenol. Side reactions in this stage are generally related to the harsh conditions required for classic Ullmann couplings, which can include homocoupling of the aryl halide to form biaryl impurities.[1][2][3]

  • Step 2: Nitrile Group Reduction. The nitrile group of 3-(4-Chlorophenoxy)benzonitrile is reduced to a primary amine. This transformation is the primary source of significant side products. The choice of reducing agent—typically catalytic hydrogenation or a chemical hydride like Lithium Aluminum Hydride (LAH)—is critical.[4][5] The most persistent issue is the formation of secondary and tertiary amines.[6][7]

cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitrile Reduction cluster_side_reactions Potential Side Reactions 3-Halobenzonitrile 3-Halobenzonitrile 3-(4-Chlorophenoxy)benzonitrile 3-(4-Chlorophenoxy)benzonitrile 3-Halobenzonitrile->3-(4-Chlorophenoxy)benzonitrile + 4-Chlorophenol Cu Catalyst, Base Homocoupling Homocoupling 3-Halobenzonitrile->Homocoupling 3-(4-Chlorophenoxy)benzylamine Desired Product 3-(4-Chlorophenoxy)benzonitrile->3-(4-Chlorophenoxy)benzylamine [H] e.g., H2/Catalyst or LAH Secondary_Amine Secondary Amine Formation 3-(4-Chlorophenoxy)benzonitrile->Secondary_Amine Dimerization Hydrogenolysis Hydrogenolysis 3-(4-Chlorophenoxy)benzylamine->Hydrogenolysis Cleavage

Caption: Overall synthetic workflow and major side reaction points.

Q2: During nitrile reduction via catalytic hydrogenation, I'm observing a significant amount of the secondary amine byproduct. How can this be suppressed?

This is the most common challenge in nitrile hydrogenation. The formation of a secondary amine, bis[3-(4-chlorophenoxy)benzyl]amine, occurs via the condensation of the primary amine product with the intermediate imine, which is then hydrogenated.

The key to selectivity is to promote the direct hydrogenation of the imine intermediate to the primary amine before it can react with an already-formed amine molecule.[7] Several strategies are effective:

  • Use of Ammonia: Conducting the hydrogenation in the presence of ammonia (typically in an alcoholic solvent like ethanol saturated with NH₃) is highly effective.[8] Ammonia shifts the equilibrium away from the condensation reaction by competing with the primary amine for the imine intermediate.

  • Addition of a Strong Base: In the absence of ammonia, adding a base like sodium hydroxide (NaOH) can significantly enhance selectivity for the primary amine. The base is thought to promote the hydrogenation of the adsorbed imine intermediate, inhibiting the side reaction.[7]

  • Catalyst Selection: Non-noble metal catalysts, particularly Raney Nickel or specialized supported Nickel catalysts, often provide higher selectivity to primary amines compared to Palladium (Pd) or Platinum (Pt) catalysts, which can sometimes promote hydrogenolysis.[9][10]

  • Reaction Conditions: Operating at lower temperatures (60–80 °C) and moderate hydrogen pressures (3-30 bar) can favor the desired pathway. High temperatures can accelerate the undesired condensation reaction.

cluster_strategy Suppression Strategy Nitrile R-C≡N Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H₂/Catalyst PrimaryAmine R-CH₂-NH₂ (Primary Amine - Product) Imine->PrimaryAmine + H₂/Catalyst (Fast, Desired) SchiffBase R-CH=N-CH₂-R (Schiff Base Intermediate) Imine->SchiffBase + Primary Amine (Condensation) SecondaryAmineProduct (R-CH₂)₂NH (Secondary Amine - Byproduct) SchiffBase->SecondaryAmineProduct + H₂/Catalyst SecondaryAmine R-CH(NH₂)-NH-CH₂-R (Aminal Intermediate) Strategy Add NH₃ or Base: Inhibits condensation step

Caption: Mechanism of secondary amine formation and its suppression.

Q3: I am reducing the nitrile with Lithium Aluminum Hydride (LAH) and still getting low yields of the primary amine. What am I doing wrong?

While LAH is a powerful reducing agent that readily converts nitriles to primary amines, procedural details are critical to avoid side reactions and ensure safety.[11][12][13]

  • Inverse Addition: The most effective technique to improve selectivity is "inverse addition." Instead of adding the nitrile solution to the LAH suspension, slowly add the LAH suspension to the solution of 3-(4-Chlorophenoxy)benzonitrile at a low temperature (e.g., 0 °C).[14][15] This maintains a low concentration of the intermediate imine anion in the presence of excess nitrile, minimizing its chance to react with the product amine.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature throughout the addition of the reducing agent is crucial. Runaway reactions can lead to a complex mixture of byproducts and pose a significant safety hazard.

  • Anhydrous Conditions: LAH reacts violently with water.[13] Ensure all glassware is oven-dried and solvents (like THF or Diethyl Ether) are anhydrous. The presence of moisture will consume the reagent and can lead to incomplete reduction.

  • Careful Quenching: The workup procedure is critical for both safety and yield. A sequential, dropwise addition of water, followed by a sodium hydroxide solution (e.g., 15% NaOH), and then more water (the Fieser workup method) is highly recommended to safely quench excess LAH and precipitate aluminum salts as a granular solid that is easy to filter.

Q4: My final product is contaminated with byproducts resulting from C-O ether bond or C-Cl bond cleavage. How can this be prevented?

This issue, known as hydrogenolysis, is most common during catalytic hydrogenation, particularly when using palladium-based catalysts (e.g., Pd/C).[16] Palladium is highly active for the cleavage of benzylic C-O bonds and aryl C-Cl bonds.

Recommended Solutions:

  • Change the Catalyst: Switch from a palladium catalyst to Raney Nickel. Raney Ni is generally less prone to causing hydrogenolysis of ether and aryl chloride functionalities while still being effective for nitrile reduction.[7] Rhodium catalysts are also an option but can be more expensive.

  • Optimize Reaction Conditions: If using a palladium catalyst is unavoidable, use the mildest conditions possible. This includes lower hydrogen pressure, lower temperatures, and shorter reaction times. Monitor the reaction closely by TLC or GC/MS and stop it as soon as the starting material is consumed.

  • Use a Chemical Reductant: If hydrogenolysis remains a persistent problem, switching to a chemical reductant like LAH or Borane (BH₃) will completely avoid this specific side reaction, as their mechanism does not involve catalytic C-O or C-Cl bond activation.

Troubleshooting Summary

Problem Observed Probable Cause(s) Recommended Solution(s)
High levels of secondary amine byproduct Condensation of primary amine with imine intermediate.Catalytic Hydrogenation: Add ammonia or a base (NaOH); use a Nickel catalyst.[7][8][9] LAH Reduction: Use inverse addition and maintain low temperatures.[14][15]
Cleavage of ether or chloro group Hydrogenolysis due to catalyst choice (e.g., Pd/C).Switch to a Raney Nickel catalyst; use milder hydrogenation conditions; or use a chemical reductant like LAH.[16]
Incomplete reaction / Low conversion Insufficient reducing agent; poor catalyst activity; presence of moisture (for LAH).Use a fresh, active catalyst; ensure sufficient stoichiometry of the reducing agent; use strictly anhydrous solvents and reagents for LAH reactions.[13]
Formation of biaryl impurities Homocoupling during the Ullmann ether synthesis step.Use modern ligand-accelerated copper catalysis instead of traditional copper bronze; maintain precise temperature control.[3]

Validated Experimental Protocol: Selective Synthesis

This protocol integrates best practices to maximize the yield and purity of 3-(4-Chlorophenoxy)benzylamine.

Step 1: Synthesis of 3-(4-Chlorophenoxy)benzonitrile
  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzonitrile (1.0 eq), 4-chlorophenol (1.1 eq), Copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-(4-Chlorophenoxy)benzonitrile.

Step 2: Selective Hydrogenation to 3-(4-Chlorophenoxy)benzylamine
  • To a hydrogenation vessel, add 3-(4-Chlorophenoxy)benzonitrile (1.0 eq) and Raney Nickel (approx. 10-15% by weight, washed with the reaction solvent).

  • Add ethanol saturated with ammonia as the solvent.

  • Seal the vessel, purge several times with nitrogen, and then with hydrogen.

  • Pressurize the vessel with hydrogen gas to 5-10 bar.

  • Stir the mixture at 50-60 °C until hydrogen uptake ceases or TLC/GC analysis shows complete conversion of the starting material.

  • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Chlorophenoxy)benzylamine, which can be further purified by distillation or crystallization if necessary.

References

Technical Support Center: Optimizing Chromatographic Purification of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic purification of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this specific molecule. As a primary amine salt with both polar and hydrophobic characteristics, its behavior in chromatography can be complex. This document provides in-depth, field-proven insights and actionable protocols to help you achieve optimal purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during method development.

Q1: Why am I observing severe peak tailing for my compound?

A: Peak tailing for amine compounds like yours is most often caused by secondary interactions between the positively charged amine group and residual silanol groups on the silica-based column packing.[1] These interactions are strong and non-specific, causing the analyte to lag on the column. This can be mitigated by adjusting mobile phase pH, using a modern, high-purity end-capped column, or adding a mobile phase modifier.

Q2: My compound is eluting too early with poor retention. How can I fix this?

A: Poor retention occurs because the hydrochloride salt form of your molecule is highly polar and has a strong affinity for the polar mobile phase in reversed-phase chromatography.[2][3] To increase retention, you need to make the molecule behave more hydrophobically. The most effective way to do this is by increasing the mobile phase pH to suppress the ionization of the amine group.[1] Alternatively, using ion-pair chromatography can also significantly enhance retention.[4]

Q3: What is the best starting mobile phase pH for this compound?

A: The pH of the mobile phase is critical.[5] At a low pH (e.g., below 4), the amine will be fully protonated (R-NH3+), making it very polar and poorly retained.[1] At a high pH (e.g., above 9-10), the amine will be in its neutral, free-base form (R-NH2), making it much more hydrophobic and strongly retained.[1] A good starting point for method development is to screen a low pH (e.g., 2.5-3.5 with TFA or formic acid) and a high pH (e.g., 9.5-10.5 with ammonium bicarbonate or a pH-stable column).

Q4: I see split or broad peaks. What are the likely causes?

A: Peak splitting or broadening can have several causes.[6] A common reason for amine salts is an on-column equilibrium between the salt form and the free base, especially if the mobile phase is unbuffered or at a pH close to the analyte's pKa.[7] Other causes include column contamination or degradation, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase (solvent mismatch).[8]

Q5: Can I inject my sample dissolved in a strong solvent like pure DMSO or Methanol?

A: It is highly recommended to dissolve your sample in the initial mobile phase whenever possible.[9] Injecting in a solvent that is significantly stronger than the mobile phase (e.g., pure DMSO or ACN into a highly aqueous mobile phase) can cause poor peak shape, including fronting, broadening, or splitting, because the sample doesn't properly focus at the head of the column.

Section 2: In-Depth Troubleshooting Guides

This section provides structured, cause-and-effect troubleshooting for persistent issues.

Problem: Severe Peak Tailing and Poor Symmetry

Peak tailing compromises both resolution and accurate quantification. The primary cause for basic compounds like [3-(4-Chlorophenoxy)Phenyl]Methylamine is silanol interaction.

  • Causality: Standard silica columns have acidic silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and act as strong ion-exchange sites for your protonated amine (R-NH3⁺), leading to tailing.

  • Solutions & Protocols:

    • Mobile Phase pH Adjustment (High pH): By raising the mobile phase pH to be at least two units above the pKa of your amine, you convert it to its neutral free-base form. This neutral form has no ionic attraction to the silanol sites, dramatically improving peak shape.

      • Protocol: Use a pH-stable column (e.g., a hybrid particle or high-purity silica column). Prepare a mobile phase using an appropriate buffer like 10 mM ammonium bicarbonate or ammonium hydroxide, adjusted to pH 9.5 or higher.[1]

      • Caution: Ensure your column is rated for high pH operation to prevent irreversible damage to the stationary phase.

    • Use of Modern, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica and undergo extensive "end-capping," where most residual silanols are chemically bonded with a small silane (like trimethylsilane) to make them inert.

      • Recommendation: Employ columns specifically marketed for good peak shape with basic compounds (e.g., columns with polar-embedded groups or proprietary surface treatments).

    • Mobile Phase Additives (Low pH): If you must work at a low pH, adding a competing base to the mobile phase can saturate the active silanol sites.

      • Protocol: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.[10] TEA, being a base, will preferentially interact with the silanols, effectively shielding your analyte from these sites.

      • Note: TEA can suppress ionization in mass spectrometry and has a UV cutoff, so consider your detection method.

Troubleshooting Workflow: Peak Tailing

This diagram outlines a logical sequence for diagnosing and resolving peak tailing issues.

G start Start: Peak Tailing Observed check_column Is the column old or a general-purpose L1 type? start->check_column use_base_deact_col Action: Switch to a modern, base-deactivated/end-capped column. check_column->use_base_deact_col Yes check_ph Is mobile phase pH < 7? check_column->check_ph No review_shape Review Peak Shape use_base_deact_col->review_shape increase_ph Action: Increase mobile phase pH to > 9.5 (use a pH-stable column). check_ph->increase_ph Yes check_ph->review_shape No add_modifier Alternative: Add a competing base (e.g., 0.1% Triethylamine) to the low-pH mobile phase. increase_ph->add_modifier If high pH is not possible increase_ph->review_shape add_modifier->review_shape end End: Problem Resolved review_shape->end

Caption: Decision tree for troubleshooting peak tailing.

Problem: Poor Retention & Unreliable Resolution

When your compound elutes near the solvent front, it is unresolved from the void volume and any polar impurities, making purification impossible.

  • Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions.[11][12] The protonated hydrochloride salt form of your analyte is highly polar and prefers the aqueous mobile phase over the nonpolar stationary phase.[2]

  • Solutions & Protocols:

    • Increase Mobile Phase pH: As discussed for peak shape, increasing the pH neutralizes the amine, significantly increasing its hydrophobicity and retention.[1] This is the most effective and common solution.

      Mobile Phase pH Analyte State Expected Retention on C18
      pH 2-4R-CH₂NH₃⁺ (Cation)Very Low
      pH 7-8Mix of R-CH₂NH₃⁺/R-CH₂NH₂Moderate, but may have poor shape
      pH > 9.5R-CH₂NH₂ (Neutral)High
      Table 1. Effect of Mobile Phase pH on Analyte State and Retention.
    • Employ Ion-Pair Chromatography (IPC): This technique is useful when high-pH conditions are not viable. An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase.[4]

      • Mechanism: For your cationic amine (R-NH3⁺), an anionic ion-pair reagent (e.g., an alkyl sulfonate like 1-octanesulfonic acid) is used. The reagent forms a neutral, hydrophobic ion pair with your analyte, which is then well-retained by the reversed-phase column.[3][13]

      • Protocol:

        • Start with a mobile phase of Water/Acetonitrile.

        • Add 5-10 mM of an alkyl sulfonate salt (e.g., sodium 1-octanesulfonate).[14]

        • Adjust the pH to be acidic (e.g., pH 2.5-3.5) to ensure the amine is fully protonated.

        • Equilibrate the column thoroughly, as ion-pair reagents can take a long time to coat the stationary phase.

      • Cleanup: Ion-pair reagents are notoriously difficult to wash out of a column and HPLC system.[15] It is highly recommended to dedicate a column specifically for IPC methods.

    • Explore Alternative Stationary Phases: If standard C18 fails, consider phases that offer different retention mechanisms.

      • Phenyl Columns: Can provide enhanced retention for aromatic compounds like yours through π-π interactions.

      • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative for very polar compounds. It uses a polar stationary phase and a high-organic mobile phase. Your polar amine salt would be well-retained.

Section 3: General Method Development Strategy

This section provides a systematic workflow for developing a robust purification method from scratch.

Protocol: Systematic Reversed-Phase Method Development
  • Column Selection:

    • Start with a modern, high-purity, base-deactivated C18 column (e.g., 150 x 4.6 mm, 5 µm for analytical scale). Ensure it is stable at the pH range you intend to explore.

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). This prevents peak distortion.[16]

  • Initial Screening Runs:

    • Perform two initial gradient scouting runs to assess the extremes of pH.

    • Low pH Run:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • High pH Run (Requires pH-stable column):

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10

      • Mobile Phase B: Acetonitrile

    • Generic Gradient:

      • Time 0 min: 5% B

      • Time 20 min: 95% B

      • Time 25 min: 95% B

      • Time 25.1 min: 5% B

      • Time 30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV, monitor at multiple wavelengths (e.g., 220 nm, 254 nm) to find the optimal response.

  • Optimization:

    • Evaluate the screening runs for retention, peak shape, and resolution from impurities. The high-pH run is likely to yield better retention and peak shape.[1]

    • Based on the best result, optimize the gradient. If the peak elutes at 15 minutes in the scouting run, a shallower gradient around that elution point will improve resolution.

    • Example Optimized Gradient:

      • Let's say the peak of interest eluted at 60% B in the scouting run. A new gradient could be:

      • Time 0 min: 40% B

      • Time 20 min: 70% B (This is a shallower gradient of 1.5%/min vs 4.5%/min)

  • Preparative Scale-Up:

    • Once the analytical method is optimized, it can be scaled to a preparative column. The flow rate, gradient time, and injection volume are scaled geometrically based on the column dimensions. Overloading studies will be necessary to maximize throughput.[17]

Method Development Workflow Diagram

G cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_opt Optimization & Finalization select_col Select pH-Stable C18 Column prep_sample Prepare Sample in Initial Mobile Phase select_col->prep_sample run_low_ph Scouting Run: Low pH (0.1% FA) prep_sample->run_low_ph run_high_ph Scouting Run: High pH (NH4HCO3, pH 10) prep_sample->run_high_ph eval_results Evaluate Retention, Peak Shape, & Resolution run_low_ph->eval_results run_high_ph->eval_results select_best Select Best pH Condition eval_results->select_best opt_gradient Optimize Gradient Slope select_best->opt_gradient verify_method Verify & Validate Method opt_gradient->verify_method scale_up Scale to Preparative HPLC verify_method->scale_up

Caption: Systematic workflow for HPLC method development.

References

Technical Support Center: 3-(4-Chlorophenoxy)benzylamine Experimental Variability and Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Chlorophenoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we will address common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common points of uncertainty and frequent issues encountered when working with 3-(4-Chlorophenoxy)benzylamine, providing quick and actionable answers.

Q1: What are the primary synthesis routes for 3-(4-Chlorophenoxy)benzylamine and their common pitfalls?

A1: The two primary synthesis routes are:

  • Williamson Ether Synthesis followed by Reduction: This involves the reaction of 3-hydroxybenzonitrile with 1-chloro-4-fluorobenzene to form 3-(4-chlorophenoxy)benzonitrile, which is then reduced to the target benzylamine.[1]

  • Reductive Amination: This route involves the reaction of 3-(4-chlorophenoxy)benzaldehyde with a source of ammonia under reducing conditions.

Common Pitfalls:

  • Ether Synthesis: Incomplete reaction or side reactions, such as elimination, can occur if reaction conditions (temperature, base, solvent) are not optimized.[2][3] Steric hindrance can also limit the reaction's effectiveness.[2]

  • Reduction Step: Over-reduction or incomplete reduction of the nitrile or aldehyde can lead to impurities. The choice of reducing agent is critical. For example, Lithium aluminum hydride (LAH) is a powerful reducing agent that can effectively reduce nitriles.[1]

  • Reductive Amination: Over-alkylation is a significant issue, leading to the formation of secondary and tertiary amines.[4] Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the primary amine.

Q2: My 3-(4-Chlorophenoxy)benzylamine sample shows multiple spots on TLC. What are the likely impurities?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate suggest the presence of impurities. For benzylamines, common impurities include:

  • Starting Materials: Unreacted 3-(4-chlorophenoxy)benzonitrile or 3-(4-chlorophenoxy)benzaldehyde.

  • Over-alkylation Products: Dibenzylamine and tribenzylamine derivatives can form during synthesis.[4]

  • Oxidation Products: Benzylamines can be susceptible to oxidation, leading to the formation of corresponding imines or benzaldehydes.

  • Hydrolysis Products: If moisture is present, the starting materials or intermediates may hydrolyze.

Q3: What are the best practices for storing 3-(4-Chlorophenoxy)benzylamine to ensure its stability?

A3: 3-(4-Chlorophenoxy)benzylamine should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes degradation from oxygen, moisture, and light. The predicted pKa of the amine is approximately 8.92, indicating it is basic and can react with acidic components in the atmosphere.[5]

Q4: I am having difficulty purifying 3-(4-Chlorophenoxy)benzylamine by column chromatography. What can I do?

A4: Amines are known to be challenging to purify via silica gel chromatography due to their basicity, which causes strong interactions with the acidic silica gel, leading to tailing and poor separation.[6][7] Here are some troubleshooting tips:

  • Use a Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (TEA) (typically 0.1-1%), to your eluent system to reduce tailing.[7]

  • Amine-Functionalized Silica: Consider using an amine-functionalized stationary phase, which can significantly improve the separation of basic compounds.[6]

  • Acid-Base Extraction: Before chromatography, an acid-base workup can be used to remove non-basic impurities. The amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.[8]

  • Salt Precipitation: The amine can be precipitated as its hydrochloride salt by treating a solution of the crude product with HCl. The salt can then be filtered and washed, followed by free-basing to recover the purified amine.[9]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve specific experimental problems.

Guide 2.1: Low Yield in Williamson Ether Synthesis Step

Problem: The synthesis of the 3-(4-chlorophenoxy)benzonitrile intermediate results in a low yield.

Causality Workflow Diagram

low_yield_troubleshooting start Low Yield in Ether Synthesis sub_optimal_conditions Sub-optimal Reaction Conditions start->sub_optimal_conditions incomplete_deprotonation Incomplete Deprotonation of Phenol start->incomplete_deprotonation side_reactions Side Reactions (e.g., E2 Elimination) start->side_reactions poor_reagents Poor Reagent Quality start->poor_reagents solution1 Optimize Temperature & Time sub_optimal_conditions->solution1 solution2 Use a Stronger Base incomplete_deprotonation->solution2 solution3 Use Primary Alkyl Halide side_reactions->solution3 solution4 Use Anhydrous Solvents & Fresh Reagents poor_reagents->solution4

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Troubleshooting Steps & Solutions
Possible Cause Troubleshooting Steps Rationale
Incomplete Deprotonation of 3-Hydroxybenzonitrile 1. Verify the strength and stoichiometry of the base used. 2. Consider using a stronger base like sodium hydride (NaH).[10]The reaction proceeds via an SN2 mechanism where the alkoxide is the nucleophile. Incomplete deprotonation reduces the concentration of the active nucleophile.[11]
Sub-optimal Reaction Temperature or Time 1. Monitor the reaction progress using TLC. 2. Systematically vary the reaction temperature and time to find the optimal conditions. Reactions are often refluxed for several hours.[3]Insufficient temperature or time may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.[3]
Side Reactions (e.g., Elimination) 1. Ensure that the alkyl halide used is primary. 2. Avoid bulky reactants that can lead to steric hindrance and favor elimination.[2]Williamson ether synthesis is an SN2 reaction that competes with E2 elimination. Secondary and tertiary alkyl halides are more prone to elimination.[11]
Poor Quality of Reagents or Solvents 1. Use freshly distilled or anhydrous solvents. 2. Ensure the purity of your starting materials.Moisture can quench the alkoxide and hydrolyze the starting materials. Impurities in the starting materials can lead to unwanted side products.
Guide 2.2: Presence of Over-Alkylation Products in Reductive Amination

Problem: The synthesis of 3-(4-Chlorophenoxy)benzylamine via reductive amination of the corresponding benzaldehyde yields significant amounts of secondary and tertiary amines.

Decision-Making Flowchart for Minimizing Over-Alkylation

overalkylation_prevention start Over-alkylation Detected check_ammonia Check Ammonia Concentration start->check_ammonia check_aldehyde Check Aldehyde Addition check_ammonia->check_aldehyde Sufficient increase_ammonia Increase Molar Excess of Ammonia[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESGgk1LVXnAMUEBs9bb09yaI1X5d0J6PoBd9Eqa9wVbikLNR3cXHXIRET5s60t9cZ9wOaWQSJNLBvY73tNWylfa5Q8cBAM8MxBV2D0A_XZcADukeG--DLy1yLso7w9Qe33lMJoXo_5GlJQSTa8idXAXaylBGWGl5xFIu1eSGJpWGdlU-258gHVhJeFBn56ZuA%3D)] check_ammonia->increase_ammonia Insufficient slow_addition Add Aldehyde Dropwise[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESGgk1LVXnAMUEBs9bb09yaI1X5d0J6PoBd9Eqa9wVbikLNR3cXHXIRET5s60t9cZ9wOaWQSJNLBvY73tNWylfa5Q8cBAM8MxBV2D0A_XZcADukeG--DLy1yLso7w9Qe33lMJoXo_5GlJQSTa8idXAXaylBGWGl5xFIu1eSGJpWGdlU-258gHVhJeFBn56ZuA%3D)] check_aldehyde->slow_addition Too Rapid end Primary Amine Favored check_aldehyde->end Controlled increase_ammonia->check_aldehyde slow_addition->end

References

Technical Support Center: Matrix Effects in LC-MS Analysis of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of bioanalysis. We will explore the common yet critical challenge of matrix effects, providing in-depth, experience-driven troubleshooting advice and validated protocols to ensure the accuracy and reliability of your quantitative data.

Section 1: Understanding the Analyte and the Challenge

This first section provides foundational knowledge on the analyte's properties and the nature of matrix effects, which is crucial for effective troubleshooting.

Q1: What are the key chemical properties of this compound relevant to LC-MS analysis?

Understanding the physicochemical properties of your analyte is the first step in developing a robust LC-MS method. This compound is a versatile intermediate in pharmaceutical development.[1][2] Its structure, containing a basic amine group and a relatively non-polar diphenyl ether backbone, dictates its behavior in a chromatographic system.

Table 1: Physicochemical Properties of this compound

PropertyValue / InformationRelevance to LC-MS Analysis
Synonyms 3-(4-Chlorophenoxy)benzylamine[1]Ensures correct identification of the compound.
Molecular Formula C₁₃H₁₂ClNO · HCl[2]Used for calculating exact mass for MS detection.
Molecular Weight 233.69 g/mol (free base)[1], 270.16 g/mol (HCl salt)[3]Determines the m/z value of the precursor ion.
Structure Contains a primary amine (basic) and a diphenyl ether group.The basic amine is readily protonated, making it ideal for positive mode Electrospray Ionization (ESI+). The overall structure suggests good retention on reversed-phase columns.
Predicted XLogP3 2.9[4]Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
Appearance White solid or colorless clear liquid[1][2]Important for handling and preparation of standards.

Given its basic nature, method development should start with a reversed-phase column (e.g., C18) and a mobile phase with an acidic modifier (like formic acid) to promote protonation ([M+H]+), leading to better peak shape and ESI+ response.[5]

Q2: What is a "matrix effect" in LC-MS, and why is it a significant concern for this analyte in biological samples?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[6] This interference occurs within the mass spectrometer's ion source and can lead to either ion suppression (signal loss) or ion enhancement (signal increase), both of which severely compromise data accuracy and reproducibility.[7][8]

Biological matrices are complex, containing high concentrations of endogenous substances like phospholipids, salts, and proteins.[9] When analyzing a moderately hydrophobic and basic compound like this compound, these matrix components can co-extract and co-elute, directly competing with the analyte for ionization. This is particularly problematic in Electrospray Ionization (ESI), which is highly susceptible to such effects.[9] Failure to assess and mitigate matrix effects can lead to erroneous pharmacokinetic data, a critical flaw in drug development.[10] Regulatory agencies like the FDA and EMA mandate the evaluation of matrix effects during bioanalytical method validation.[11][12]

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source (ESI) Analyte Analyte Elution Co-elution Analyte->Elution Matrix Matrix Components (e.g., Phospholipids) Matrix->Elution Droplet Charged Droplet Formation Elution->Droplet Enters Ion Source GasPhase Gas-Phase Ion Generation Droplet->GasPhase Evaporation Matrix_Effect Competition for charge Changes in surface tension Droplet->Matrix_Effect MS_Detector MS Detector GasPhase->MS_Detector Analyte Ions Matrix_Effect->GasPhase Reduced Analyte Ions (Ion Suppression) LC LC System Column Analytical Column LC->Column Tee T-Junction Column->Tee Eluent Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Flow MS MS Inlet Tee->MS Combined Flow Start Problem Identified: Inconsistent Analyte Signal Diagnose Step 1: Diagnose (Post-Column Infusion) Start->Diagnose Quantify Step 2: Quantify (Matrix Factor Assessment) Diagnose->Quantify Mitigate Step 3: Mitigate Quantify->Mitigate SamplePrep Optimize Sample Prep (e.g., switch to SPE) Mitigate->SamplePrep Most Effective Chrom Optimize Chromatography (e.g., change gradient/column) Mitigate->Chrom Complementary IS Implement SIL-IS Mitigate->IS Gold Standard Revalidate Step 4: Re-evaluate MF Does it meet acceptance criteria? SamplePrep->Revalidate Chrom->Revalidate IS->Revalidate Revalidate->Mitigate No, try another strategy End Method is Robust Revalidate->End Yes

References

Refining 3-(4-Chlorophenoxy)benzylamine dosage for in vitro cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile: 3-(4-Chlorophenoxy)benzylamine

3-(4-Chlorophenoxy)benzylamine (Molecular Formula: C₁₃H₁₂ClNO, Molecular Weight: 233.69 g/mol ) is a small molecule organic compound.[1] Like other benzylamine derivatives, it serves as a valuable precursor in organic synthesis and holds potential for investigation in various biological assays, particularly in pharmaceutical and agrochemical research.[2][3][4] Proper dosage determination is critical for obtaining meaningful and reproducible results in any cell-based application. Overestimation can lead to non-specific cytotoxicity, while underestimation may result in a failure to observe a biological effect.[5]

This guide provides a comprehensive framework for researchers to systematically determine the optimal concentration range of 3-(4-Chlorophenoxy)benzylamine for their specific in vitro cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for 3-(4-Chlorophenoxy)benzylamine? Due to its organic structure, 3-(4-Chlorophenoxy)benzylamine is expected to have low solubility in aqueous media. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).[6] It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept below 0.5% and ideally below 0.1%.

Q2: What is a good starting concentration range for a preliminary experiment? For a compound with unknown potency, it is crucial to test a broad range of concentrations to capture the full dose-response curve.[7] A common and effective strategy is to perform serial dilutions covering several orders of magnitude.[7] A recommended starting range is from 0.01 µM to 100 µM.[7] This wide range helps identify the approximate IC₅₀ value, which is the concentration at which the compound inhibits 50% of a measured biological activity.[5][8]

Q3: How many replicates should I perform for my experiments? To ensure the reliability and statistical significance of your results, both technical and biological replicates are essential. It is best practice to perform at least three independent biological experiments (i.e., running the entire experiment on three different days or with three different cell passages).[7] Within each experiment, each concentration should be tested in triplicate (technical replicates).[7]

Q4: Which cell viability assay is most suitable? The choice of assay depends on your experimental goals and cell line. The MTT assay, which measures cellular metabolic activity, is a widely used and cost-effective colorimetric method.[6][7] Other common options include ATP luminescence assays (e.g., CellTiter-Glo) that measure cellular ATP levels as an indicator of viability, or resazurin-based assays.[7] It is important to choose an assay that you can validate for your specific experimental conditions.[7]

Core Workflow: Determining the Optimal In Vitro Dosage (IC₅₀)

The primary goal is to determine the concentration of 3-(4-Chlorophenoxy)benzylamine that produces a 50% inhibition of a specific cellular function, most commonly cell viability. This value, the IC₅₀, is a key measure of a compound's potency.[5][7] The process involves treating cells with a range of concentrations and measuring the response.

Dosage_Refinement_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_stock Prepare High-Concentration Stock Solution in DMSO prep_cells Seed Cells in Microplate (e.g., 96-well) serial_dilute Perform Serial Dilutions (Broad Range, e.g., 0.01-100 µM) prep_cells->serial_dilute Allow cells to attach overnight treat_cells Treat Cells with Compound + Vehicle & Untreated Controls serial_dilute->treat_cells incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay Endpoint measurement normalize_data Normalize Data to Controls (% Inhibition) viability_assay->normalize_data curve_fit Fit Dose-Response Curve (Non-linear Regression) normalize_data->curve_fit calc_ic50 Determine IC50 Value curve_fit->calc_ic50

Caption: Workflow for determining the IC₅₀ of 3-(4-Chlorophenoxy)benzylamine.

This workflow systematically moves from preparation to experimentation and finally to data analysis, ensuring a robust determination of the compound's potency. The inclusion of appropriate controls at each stage is critical for data integrity.

Troubleshooting Guide

Q: My compound precipitated in the culture medium after dilution. What should I do? A: This indicates a solubility issue.

  • Check DMSO Concentration: Ensure the final DMSO concentration in the well is not exceeding a safe, non-toxic level (typically <0.5%).

  • Reduce Stock Concentration: You can try lowering the concentration of your initial DMSO stock solution and adjusting your dilution scheme accordingly.

  • Pre-warm Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes help maintain solubility.

  • Consider Alternative Solvents: If solubility in DMSO remains a problem, other organic solvents like ethanol could be tested, but their compatibility with your cell line must be verified.

Q: I observed high variability between my technical replicates. What is the cause? A: High variability often points to technical errors.

  • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize errors during serial dilutions and reagent additions.

  • Cell Seeding Uniformity: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during plating. Avoid using the outer wells of a 96-well plate, as they are prone to evaporation effects; instead, fill them with sterile PBS or media.[7]

  • Mixing: Ensure the compound is thoroughly mixed into the medium in each well after addition.

Q: The highest concentration of my compound did not inhibit cell viability by 50%. How do I find the IC₅₀? A: If you do not observe at least 50% inhibition, the IC₅₀ is greater than the highest concentration you tested.[8]

  • Increase Concentration Range: In your next experiment, increase the upper limit of the concentration range.[7] You may need to test up to 250 µM or higher, solubility permitting.

  • Increase Incubation Time: The compound's effect may be time-dependent.[8] Consider increasing the incubation period (e.g., from 24h to 48h or 72h) to see if a stronger effect develops.

Q: The vehicle control (DMSO) is showing significant cytotoxicity. What went wrong? A: The vehicle control should not significantly impact cell viability compared to the untreated control.

  • Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the tolerated limit for your cell line (e.g., <0.1%).

  • Check DMSO Quality: Use a high-purity, cell culture-grade DMSO. Older or improperly stored DMSO can degrade into toxic byproducts.

  • Cell Line Sensitivity: Some cell lines are exceptionally sensitive to DMSO. You may need to perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cells.

Troubleshooting_Tree start Problem Observed p1 No 50% Inhibition at Max Dose start->p1 p2 High Variability in Replicates start->p2 p3 Vehicle Control is Toxic start->p3 p4 Compound Precipitates in Media start->p4 s1a Increase Upper Concentration Limit p1->s1a Cause: Dose too low s1b Increase Incubation Time (e.g., 48h, 72h) p1->s1b Cause: Insufficient time s2a Check Pipette Calibration & Technique p2->s2a Cause: Technical error s2b Ensure Homogenous Cell Seeding p2->s2b Cause: Uneven cells s3a Verify Final DMSO % (Keep <0.1-0.5%) p3->s3a Cause: Concentration s3b Use High-Purity, Culture-Grade DMSO p3->s3b Cause: Purity s4a Lower Stock Concentration p4->s4a Cause: Solubility limit s4b Ensure Final DMSO % is Low p4->s4b Cause: Co-solvent %

Caption: Decision tree for troubleshooting common dosage determination issues.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes preparing a 50 mM stock solution of 3-(4-Chlorophenoxy)benzylamine (MW: 233.69 g/mol ).

Materials:

  • 3-(4-Chlorophenoxy)benzylamine powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Mass: To make 1 mL of a 50 mM stock solution, weigh out 11.68 mg of the compound (Mass = 50 mmol/L * 0.001 L * 233.69 g/mol * 1000 mg/g).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Vortex: Vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication may assist if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response Assessment using MTT Assay

This protocol provides a standard procedure for determining cytotoxicity in an adherent cell line plated in a 96-well plate.[9]

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • 3-(4-Chlorophenoxy)benzylamine stock solution (from Protocol 1)

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • DMSO (for formazan solubilization)

  • Sterile PBS

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[7] Include wells with medium only for blank controls.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from your stock solution.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various compound concentrations to the appropriate wells.

    • Include vehicle control wells (medium with the same final DMSO concentration as the highest compound dose) and untreated control wells (fresh medium only).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well (including blanks) and incubate for 3-4 hours at 37°C, protected from light. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from all wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently pipette or shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data by expressing viability as a percentage of the untreated control: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Untreated Control Wells) * 100.

    • Calculate percent inhibition: (% Inhibition) = 100 - % Viability.

    • Plot % Inhibition versus the log of the compound concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[8][10]

References

Technical Support Center: HPLC Purity Analysis of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during purity testing. Our goal is to provide practical, scientifically-grounded solutions to ensure the accuracy and reliability of your chromatographic results.

Section 1: Troubleshooting Guide

This section addresses specific, common problems observed in HPLC chromatograms in a direct question-and-answer format.

Q1: Why am I seeing significant peak tailing for the main this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like amines on silica-based reversed-phase columns.[1] A tailing factor greater than 1.2 is generally considered significant.[2]

Probable Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the basic amine group of your analyte and acidic, negatively charged residual silanol groups on the HPLC column's stationary phase.[2][3][4] This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

    • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2-3 using an appropriate buffer (e.g., phosphate or formate). At this low pH, the residual silanol groups are protonated and become neutral, significantly reducing their interaction with the protonated amine analyte.[2]

    • Solution 2: Use a Modern, End-capped Column: Employ a high-purity silica column that is thoroughly end-capped or a column with a polar-embedded or charged surface. These columns are designed to shield or minimize the accessible silanol groups, thus improving peak shape for basic compounds.[2][4]

    • Solution 3 (Traditional Approach): Add a Competing Base: Introduce a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA acts as a competing base that preferentially interacts with the active silanol sites, masking them from your analyte.[3] Note that TEA can shorten column lifetime and may be difficult to flush from the system.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.

  • Column Degradation or Contamination: Over time, columns can degrade, especially at extreme pH values, or become contaminated with strongly retained matrix components. This can create active sites that cause tailing.

    • Solution 1: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[2]

    • Solution 2: If flushing fails, the column may be irreversibly damaged. Replace the column and consider using a guard column to protect the new analytical column from sample matrix components.[1]

  • Extra-Column Effects: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and tailing.[2][4]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are made with minimal dead volume.[4]

Q2: My chromatogram shows "ghost peaks." What are they and how do I eliminate them?

A2: Ghost peaks are unexpected peaks that appear in your chromatogram, often during blank runs, and are not related to the injected sample.[5][6] They can interfere with the identification and quantification of actual impurities.[7]

Probable Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column and elute as peaks, particularly during gradient runs.[5][6][8]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[5][6] Filtering solvents before use is also a good practice.[6]

  • System Contamination & Carryover: Residue from previous injections can adsorb onto system components like the injector needle, valve, or column and elute in subsequent runs.[6][7]

    • Solution 1: Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to dissolve the previous sample completely.

    • Solution 2: Run Blank Injections: Injecting a blank solvent (like your mobile phase) can help distinguish carryover from other sources. If the ghost peak appears in the blank following a sample injection but not in a blank after another blank, it's likely carryover.[9]

    • Solution 3: System Flush: If contamination is widespread, perform a systematic flush of the entire HPLC system.[5]

  • Sample Solvent Issues: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and what may appear to be ghost peaks near the solvent front.

    • Solution: Whenever possible, dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.[2]

Q3: The resolution between the main peak and a known impurity is poor. How can I improve it?

A3: Poor resolution means the peaks are not adequately separated, which compromises accurate quantification. Resolution is a function of column efficiency, selectivity, and retention.

Probable Causes & Solutions:

  • Inadequate Mobile Phase Composition: The current mobile phase may not provide sufficient selectivity for the analyte and the impurity.

    • Solution 1: Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation of early-eluting peaks.

    • Solution 2: Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.

    • Solution 3: Optimize pH: If the impurity has different acidic/basic properties than the main analyte, adjusting the mobile phase pH can alter the retention of one more than the other, thereby improving selectivity.

  • Low Column Efficiency: The column may not be performing optimally, leading to broad peaks that overlap.

    • Solution 1: Check System Suitability: Ensure the column is generating a sufficient number of theoretical plates (see FAQ 2). A significant drop in plate count indicates a failing column.

    • Solution 2: Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm) or a longer column length to increase the overall plate count.

  • Inappropriate Stationary Phase: The chosen stationary phase (e.g., C18) may not be the best for this specific separation.

    • Solution: Experiment with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different interaction mechanisms and can provide unique selectivity.

Q4: My retention times are shifting between injections. What is causing this instability?

A4: Unstable retention times compromise the identification of peaks and the reproducibility of the method.[10]

Probable Causes & Solutions:

  • Inadequate Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before starting the analysis, especially when changing mobile phases or after a system shutdown.

    • Solution: Always equilibrate the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

  • Mobile Phase Issues: The composition of the mobile phase is changing over time.

    • Solution 1: Check for Solvent Evaporation: Ensure solvent bottles are properly covered to prevent the evaporation of the more volatile organic component, which would change the mobile phase composition.

    • Solution 2: Degas Mobile Phase: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing inconsistent flow rates. Use an online degasser or degas solvents before use.[10]

  • Pump Malfunction: Leaks in the pump, faulty check valves, or worn piston seals can lead to an inconsistent or inaccurate flow rate.[10]

    • Solution: Check the system pressure. Fluctuations can indicate a leak or bubbles in the pump.[10] Perform routine maintenance on the pump seals and check valves as recommended by the manufacturer.

  • Temperature Fluctuations: Column temperature affects retention time.

    • Solution: Use a column oven to maintain a constant, controlled temperature throughout the analytical run.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are typical starting HPLC conditions for a purity test of this compound?

A1: A reversed-phase HPLC method is most common for a moderately polar and basic compound like this.[11] The following table provides a good starting point for method development.

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 3.5 µmA standard C18 provides good hydrophobic retention. A smaller particle size improves efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to protonate silanols and improve peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% B to 90% B over 20 minutesA broad gradient is useful for initial screening to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures reproducible retention times.
Detection (UV) 225 nm or Photodiode Array (PDA)Wavelength should be chosen based on the UV absorbance maximum of the analyte. A PDA detector is highly recommended to assess peak purity.[12]
Injection Vol. 5 - 10 µLKeep the volume low to prevent band broadening.
Sample Diluent Mobile Phase A or Water/AcetonitrileThe diluent should be compatible with the mobile phase to ensure good peak shape.[12]
Q2: What are the critical system suitability parameters for this analysis, and what are their typical acceptance criteria?

A2: System Suitability Tests (SSTs) are mandatory to verify that the chromatographic system is adequate for the intended analysis on the day of the test.[13][14] Key parameters and typical USP-based criteria are outlined below.[13][15]

SST ParameterPurposeTypical Acceptance Criteria (USP)
Precision / Repeatability Ensures the injector and pump are working consistently.%RSD of peak areas from replicate injections (n≥5) should be ≤ 2.0%.[13][14]
Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 2.0.[13] A value of 1.0 is perfectly symmetrical.
Resolution (Rs) Measures the degree of separation between two adjacent peaks.Rs ≥ 2.0 between the main peak and the closest eluting impurity.
Theoretical Plates (N) Measures column efficiency.N > 2000 (This is a general guideline; it should be defined and monitored for the specific method).
Q3: Why is a "stability-indicating" method required for purity testing, and how is it developed?

A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the identity, purity, and potency of a drug substance over time.[16] Its key feature is its ability to separate the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[16][17]

Developing such a method involves performing forced degradation studies . In these studies, the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.[18][19] The analytical method must then prove it can resolve the API peak from all generated degradant peaks.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[16]

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.[16]

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[16]

  • Thermal Stress: Dry heat (e.g., 105°C) for a set duration.

  • Photolytic Stress: Exposure to UV and visible light in a photostability chamber.

The goal is to achieve a target degradation of 5-20%, which is enough to produce and detect degradants without destroying the molecule completely.[16] The developed HPLC method is then used to analyze these stressed samples to confirm its separating power.

Section 3: Visualized Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC issues.

References

How to improve stability of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Solution Stability for Researchers

Introduction: This guide provides in-depth technical support for researchers and drug development professionals working with [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride. While this specific molecule is a model compound, it contains key functional groups—a secondary amine hydrochloride, a diphenyl ether linkage, and a chlorinated aromatic ring—that are common in many pharmaceutical agents. The principles and troubleshooting strategies discussed here are therefore broadly applicable to compounds with similar structures. Our goal is to provide a framework for diagnosing stability issues and implementing effective solutions to ensure the integrity of your experimental results.

Part 1: Troubleshooting Guide - A Systematic Approach to Stability

Encountering degradation, precipitation, or discoloration in your solution can compromise your experiments. This section outlines a logical workflow to identify the root cause of instability and develop a robust formulation.

Step 1: Understand the Potential Degradation Pathways

The chemical structure of this compound suggests three primary routes of degradation in solution. Understanding these is the first step in diagnosing the problem.

  • Oxidation: The secondary amine is a prime target for oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photo-oxidation).[1] Oxidation can lead to the formation of imines, N-oxides, or other degradation products, often accompanied by a change in color.

  • pH-Dependent Degradation: As a hydrochloride salt, the compound is formulated to be more stable in an acidic pH range where the amine is protonated.[2][3] At higher pH values (neutral to basic), the free base form becomes more prevalent. This unprotonated amine is more nucleophilic and susceptible to oxidation and other reactions. Furthermore, the free base may have lower aqueous solubility, leading to precipitation.

  • Hydrolysis/Cleavage: The diphenyl ether bond, while generally stable, can undergo cleavage under harsh conditions such as extreme pH and high temperatures, or through photocatalytic pathways.[4][5]

Diagram: Potential Degradation Pathways

cluster_0 [3-(4-Chlorophenoxy)Phenyl]Methylamine HCl (Parent Compound) cluster_1 Degradation Products C Stable Protonated Amine (R-NH2+-Cl-) D1 Imine / N-Oxide C->D1 Oxidation D2 Precipitate (Free Base) C->D2 Deprotonation D3 Phenol & Other Cleavage Products C->D3 Ether Cleavage S1 Oxidants (O2, Metal Ions) S1->D1 Causes S2 High pH (>7) S2->C Causes S3 Light (UV/Vis) Heat S3->D1 Accelerates S3->D3 Causes

Caption: Major degradation pathways for the model compound.

Step 2: Execute a Forced Degradation Study

To pinpoint the specific vulnerability of your compound, a forced degradation (or stress testing) study is essential. This involves intentionally exposing your solution to harsh conditions to accelerate degradation.[6][7][8][9][10] The goal is to achieve 5-20% degradation, which helps in identifying the primary degradation products and pathways without destroying the sample.[6]

Experimental Protocol: Forced Degradation Study

This protocol is based on the ICH Q1A(R2) guidelines for stability testing.[6][8]

  • Preparation: Prepare a stock solution of your compound in the intended solvent (e.g., water, PBS) at a known concentration (e.g., 1 mg/mL).

  • Aliquot and Stress: Dispense the stock solution into separate, clearly labeled vials for each stress condition. Include a control sample kept at 4°C and protected from light.

  • Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples (including the control) by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), comparing the peak area of the parent compound and the profile of any new peaks (degradants).

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTypical Duration & TemperaturePrimary Pathway Investigated
Acid Hydrolysis 0.1 M HCl24-72 hours @ 60°CEther Bond Cleavage
Base Hydrolysis 0.1 M NaOH2-24 hours @ Room TempDeprotonation, Free Base Instability
Oxidation 3% H₂O₂1-24 hours @ Room TempAmine Oxidation, Ether Cleavage
Thermal 60-80°C48-96 hoursGeneral Thermal Lability
Photostability ICH Q1B compliant light source[11][12][13][14][15]Expose to ≥1.2 million lux hours and ≥200 W·h/m² UVPhoto-oxidation, Photo-cleavage

Note: These conditions are starting points and should be optimized based on the observed rate of degradation.

Step 3: Develop a Stabilization Strategy

Based on the results of your forced degradation study, you can now implement targeted strategies to protect your compound.

Diagram: Stabilization Workflow

A Forced Degradation Results B Degradation observed under Oxidative Stress (H₂O₂) A->B C Degradation observed under Base Hydrolysis (High pH) A->C D Degradation observed under Photolytic Stress (Light) A->D S1 Strategy 1: Add Antioxidants (e.g., Ascorbic Acid, BHT) B->S1 S4 Optional Strategy: Add Chelating Agent (e.g., EDTA) B->S4 If metal-catalyzed S2 Strategy 2: Optimize pH & Buffer (pH 4-6, Citrate/Acetate) C->S2 S3 Strategy 3: Protect from Light (Amber vials, foil wrap) D->S3

Caption: Decision tree for selecting a stabilization strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: My solution turns yellow/brown over time. What is happening and how can I stop it?

A: A color change is a classic sign of oxidative degradation. The secondary amine in your molecule is likely oxidizing to form colored imine or N-oxide species.

  • Immediate Solution: Protect your solution from oxygen and light. Purge your solvent with an inert gas (nitrogen or argon) before dissolving the compound. Store the solution in amber glass vials or wrap clear vials in aluminum foil.[15]

  • Formulation Strategy: Add an antioxidant to your solution. Antioxidants act as scavengers for the free radicals that initiate oxidation.[1][16][17]

Table 2: Common Antioxidants for Aqueous Formulations

AntioxidantTypical ConcentrationMechanismNotes
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Free radical scavenger.[16]Water-soluble. Can regenerate other antioxidants like alpha-tocopherol.[16]
Butylated Hydroxytoluene (BHT) 0.01 - 0.05% (w/v)Radical scavenger.[1]More effective in non-aqueous or mixed-solvent systems due to low water solubility.
Sodium Metabisulfite 0.01 - 0.1% (w/v)Oxygen scavenger.Very effective but can react with certain active ingredients. Use with caution.

Q2: I observe a precipitate forming when I add my compound to a neutral pH buffer (e.g., PBS pH 7.4). Why?

A: You are likely observing the precipitation of the free base form of your compound. The hydrochloride salt (R-NH₂⁺Cl⁻) is ionic and generally water-soluble. As the pH increases towards and above the pKa of the amine, the equilibrium shifts to the neutral, unprotonated free base (R-NH₂), which is often significantly less soluble in water.

  • Solution: Maintain the pH of your solution well below the pKa of the amine. A pH range of 4 to 6 is typically a safe starting point for amine hydrochlorides.

  • Buffer Selection: Use a buffer system that is effective in the acidic pH range. Do not use phosphate buffers below pH ~6, as their buffering capacity is poor.

Table 3: Recommended Buffer Systems for Acidic pH Control

Buffer SystemEffective pH RangeTypical ConcentrationNotes
Acetate Buffer 3.8 - 5.820 - 50 mMCommon and effective.
Citrate Buffer 3.0 - 6.220 - 50 mMAlso acts as a mild chelating agent, which can help sequester trace metals that catalyze oxidation.[18]
Formate Buffer 2.8 - 4.820 - 50 mMUseful for lower pH requirements.

Q3: Can trace metals in my buffer cause degradation?

A: Yes. Divalent metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidative degradation. They can facilitate the formation of highly reactive hydroxyl radicals from dissolved oxygen or peroxides, which then attack the amine.

  • Solution: Use high-purity water and analytical grade buffer reagents. If you suspect metal-catalyzed oxidation, add a chelating agent to your formulation.

  • Recommended Chelating Agent: EDTA (Ethylenediaminetetraacetic acid) at a concentration of 0.01% to 0.05% (w/v) is highly effective at sequestering most divalent metal ions. Citric acid also has chelating properties.[18]

Q4: My compound is stable at pH 5, but my experiment requires a physiological pH of 7.4. What can I do?

A: This is a common challenge. The best approach is to prepare a concentrated stock solution of your compound in an optimized, stable formulation (e.g., pH 5 citrate buffer with an antioxidant) and then dilute it into your experimental medium (at pH 7.4) immediately before use. This minimizes the time the compound spends in the less stable, higher pH environment. Perform a quick solubility and stability test in the final medium to ensure it remains in solution for the duration of your experiment.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is intended to provide an in-depth, technically sound comparison of analytical methodologies for the validation of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, making the accuracy and reliability of its quantification paramount for drug safety and efficacy.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of validation parameters and experimental designs, grounded in established regulatory frameworks.

The Imperative of Method Validation

The objective of validating an analytical method is to demonstrate its suitability for its intended purpose.[2] This process is a regulatory requirement and a fundamental aspect of good manufacturing practice (GMP).[3][4] A validated method provides a high degree of assurance that the measurements are accurate, reproducible, and reliable.[5] Key performance characteristics that must be evaluated include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[3][4][5][6]

Methodology Comparison: Choosing the Right Analytical Tool

While several analytical techniques could be employed for the analysis of a primary amine like this compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice for several compelling reasons.

Analytical Technique Advantages Disadvantages Suitability for [3-(4-Chlorophenoxy)Phenyl]Methylamine HCl
High-Performance Liquid Chromatography (HPLC) High specificity, sensitivity, and applicability to a wide range of compounds.Higher cost of instrumentation and consumables.Excellent: Provides the necessary specificity to separate the analyte from impurities and degradation products.
Gas Chromatography (GC) High efficiency and sensitivity for volatile compounds.Requires the analyte to be volatile or amenable to derivatization.Poor: The hydrochloride salt is non-volatile, necessitating a derivatization step which can introduce variability.
Spectrophotometry (UV-Vis) Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other UV-absorbing compounds.Fair to Poor: May be suitable for simple assays but lacks the specificity required for stability-indicating methods.
Titrimetry High precision for the quantification of pure substances.Non-specific; will titrate any acidic or basic species present.Poor: Not suitable for samples containing acidic or basic impurities.

Given the need for a stability-indicating assay that can distinguish the active pharmaceutical ingredient (API) from potential degradants and impurities, Reverse-Phase HPLC with UV detection emerges as the most appropriate technique.

The Validation Master Plan: A Structured Approach

A comprehensive validation protocol should be established before initiating any experiments.[7] This plan outlines the validation parameters to be evaluated, the experimental design, and the acceptance criteria.

Validation_Plan cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Documentation Optimize HPLC Conditions Optimize HPLC Conditions Define Parameters & Acceptance Criteria Define Parameters & Acceptance Criteria Optimize HPLC Conditions->Define Parameters & Acceptance Criteria Specificity Specificity Define Parameters & Acceptance Criteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validation Report Validation Report Robustness->Validation Report

Caption: A streamlined workflow for HPLC method validation.

Detailed Experimental Protocols and Comparative Data

The following sections provide detailed protocols for each validation parameter, along with a comparison of expected performance for a well-developed HPLC method versus an alternative, less specific method like UV-Vis spectrophotometry.

Specificity

Objective: To demonstrate that the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components.[4][6][8]

Experimental Protocol (HPLC):

  • Analyze a blank (diluent), a placebo (formulation without the API), the reference standard, and a sample solution.

  • Perform forced degradation studies by subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.

  • Analyze the stressed samples to ensure that the degradation products do not interfere with the analyte peak.

Performance Metric HPLC Method UV-Vis Spectrophotometry
Interference from Placebo No interference observed.Significant interference is likely due to excipients absorbing at the same wavelength.
Separation of Degradants Baseline resolution of all major degradation products from the analyte peak.Not applicable; cannot separate individual components.
Peak Purity (PDA Detector) Pass (Index > 0.999)Not applicable.
Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.[3][8]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at concentrations spanning 80% to 120% of the nominal assay concentration.[4][5]

  • Inject each standard in triplicate and plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Parameter HPLC Method UV-Vis Spectrophotometry Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999Typically > 0.995≥ 0.99[9]
Range 80-120% of nominal concentration[10]Typically narrower due to limitations of Beer's Law.Defined by the linear, accurate, and precise range.[3][5]
Accuracy

Objective: To determine the closeness of the measured value to the true value, typically assessed through recovery studies.[6][8]

Experimental Protocol:

  • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[11]

  • Analyze the samples and calculate the percentage recovery.

Concentration Level HPLC Method (% Recovery) UV-Vis Spectrophotometry (% Recovery) Acceptance Criteria
80% 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%[12]
100% 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%[12]
120% 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%[12]
Precision

Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This is evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[13]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[14]

Precision Level HPLC Method (% RSD) UV-Vis Spectrophotometry (% RSD) Acceptance Criteria
Repeatability ≤ 1.0%≤ 2.0%≤ 2.0%[7]
Intermediate Precision ≤ 2.0%≤ 3.0%≤ 2.0%[7]
Robustness

Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.[6][8]

Experimental Protocol:

  • Introduce small, deliberate changes to critical HPLC parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)[9]

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a system suitability solution under each modified condition and evaluate the impact on key chromatographic parameters.

Robustness_Factors cluster_params Deliberate Variations center Analytical Method Mobile Phase pH Mobile Phase pH center->Mobile Phase pH Column Temperature Column Temperature center->Column Temperature Flow Rate Flow Rate center->Flow Rate Organic Content Organic Content center->Organic Content

Caption: Key parameters to investigate during a robustness study.

Conclusion

The validation of an analytical method for this compound is a critical exercise that underpins the quality and safety of pharmaceutical products. This guide has demonstrated that a well-developed and validated HPLC method provides superior performance in terms of specificity, linearity, accuracy, and precision when compared to alternative techniques. By adhering to a systematic validation workflow and the principles outlined in this guide, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data.

References

A Comparative Guide to the Efficacy of 3-(4-Chlorophenoxy)benzylamine in Monoamine Transporter Assay Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key in vitro assay systems for characterizing the efficacy and mechanism of action of novel psychoactive compounds, using 3-(4-Chlorophenoxy)benzylamine as a representative candidate. The structural motifs of this molecule, specifically the benzylamine core and the phenoxy ether linkage, suggest a high probability of interaction with the solute carrier 6 (SLC6) family of monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).

The choice of assay is a critical determinant of the data obtained and its subsequent interpretation. A multi-assay approach is essential for building a complete pharmacological profile, progressing from high-throughput primary screening to gold-standard validation and detailed mechanistic elucidation. This document will guide researchers through this workflow, explaining the causality behind experimental choices and providing robust, self-validating protocols.

Part 1: High-Throughput Primary Screening: Fluorescence-Based Substrate Uptake Assay

Expertise & Rationale: For any new chemical entity (NCE), the first step is to efficiently determine if it possesses the hypothesized biological activity and to gauge its selectivity across related targets. A fluorescence-based substrate uptake assay is the ideal starting point. It replaces hazardous radioisotopes with a fluorescent reporter, and its homogeneous "mix-and-read" format is amenable to the high-throughput screening (HTS) required for lead discovery.[1] This approach prioritizes speed, safety, and cost-effectiveness to quickly identify promising hits from a larger library of compounds.

Principle of the Assay: This assay utilizes a fluorescent substrate that mimics natural monoamine neurotransmitters (dopamine, serotonin, or norepinephrine). Cells engineered to overexpress a specific transporter (e.g., hDAT) will actively import this substrate, leading to a measurable increase in intracellular fluorescence. A test compound that inhibits the transporter will block substrate entry, resulting in a reduced fluorescence signal. The assay employs a masking dye to quench extracellular fluorescence, ensuring that the signal is proportional to transporter activity.[1]

Experimental Protocol: HTS Fluorescence Uptake Inhibition
  • Cell Plating: Seed CHO or HEK293 cells stably expressing human DAT, SERT, or NET into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well. Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Chlorophenoxy)benzylamine in DMSO. Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range for testing. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Assay Initiation: Remove culture medium from the cell plates. Add 20 µL of assay buffer containing the test compound or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[1] Add 20 µL of this solution to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes).

  • Data Acquisition: Read the fluorescence intensity on a bottom-read fluorescence plate reader (e.g., Excitation: 485 nm, Emission: 525 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and a known potent inhibitor like cocaine or desipramine (100% inhibition).

Visualization: High-Throughput Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate Plate cells expressing hDAT, hSERT, or hNET in 384-well plates compound Prepare serial dilutions of 3-(4-Chlorophenoxy)benzylamine add_cpd Add compound/vehicle to cell plates compound->add_cpd add_sub Add fluorescent substrate + masking dye solution add_cpd->add_sub incubate Incubate at 37°C add_sub->incubate read Read fluorescence intensity (bottom-read plate reader) incubate->read analyze Calculate % Inhibition vs. controls read->analyze

Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.

Part 2: Gold-Standard Validation: Radiolabeled Substrate Uptake Inhibition Assay

Expertise & Rationale: Once a compound is identified as a "hit" in a primary screen, its potency must be validated using a more sensitive and established method. The radiolabeled substrate uptake inhibition assay is the universally accepted gold standard for quantifying the potency (IC₅₀) of transporter inhibitors.[2][3] This assay directly measures the functional blockade of the transport of a native neurotransmitter (or a close analog) in its tritiated form (e.g., [³H]dopamine). Using cell lines stably overexpressing the human transporter ensures high signal-to-noise and reproducible results.[3]

Principle of the Assay: Cells expressing the target transporter are incubated with a mixture of a fixed concentration of radiolabeled substrate and varying concentrations of the test compound. An active inhibitor will compete with the radiolabeled substrate for transport, reducing the amount of radioactivity that accumulates inside the cells. The concentration of the inhibitor that reduces substrate uptake by 50% is its IC₅₀ value.

Experimental Protocol: IC₅₀ Determination via Radiometric Uptake
  • Cell Culture: Plate HEK293 cells stably transfected with human DAT (HEK-hDAT) in 24- or 96-well plates pre-coated with a suitable attachment factor like poly-D-lysine. Grow to >90% confluence.[4] The same protocol is applicable to HEK-hSERT and HEK-hNET cells.[2][4]

  • Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer. All dilutions and washes will use this buffer.

  • Assay Setup:

    • Gently wash cell monolayers twice with KRH buffer.

    • Add 150 µL of KRH buffer containing varying concentrations of 3-(4-Chlorophenoxy)benzylamine (e.g., from 1 nM to 100 µM) to the wells.

    • To determine non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT) to a separate set of wells.[5]

    • Pre-incubate the plate for 15-20 minutes at room temperature.[5][6]

  • Uptake Initiation: Add 50 µL of KRH buffer containing [³H]dopamine to each well for a final concentration near its Kₘ value (e.g., 10-50 nM).[5][6]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.[6] The short duration ensures measurement of the initial uptake rate and prevents substrate metabolism.

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer. This stops the transport process immediately.

  • Cell Lysis & Scintillation Counting: Lyse the cells by adding 200 µL of 1% Sodium Dodecyl Sulfate (SDS). Shake for 30-60 minutes.[4] Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from all values. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualization: Principle of Competitive Uptake Inhibition

Caption: Inhibition of radiolabeled dopamine uptake by a test compound.

Part 3: Mechanistic Characterization: Differentiating Inhibitors from Releasers

Expertise & Rationale: Determining an IC₅₀ value confirms a compound's potency, but it does not fully describe its mechanism of action. A compound can block uptake by acting as a competitive antagonist (a "blocker") or by acting as a substrate itself, promoting reverse transport of the neurotransmitter (a "releaser").[3] These two mechanisms have vastly different physiological and therapeutic implications. Therefore, it is crucial to perform assays that can distinguish between these actions.

A. Radioligand Binding Assay: Measuring Target Occupancy

Principle: This assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand (e.g., [¹²⁵I]RTI-55 or [³H]WIN 35,428 for DAT) from the transporter's binding site.[4] It is performed on cell membrane preparations rather than intact cells and directly measures the compound's binding affinity (Kᵢ). Comparing the Kᵢ (binding) to the IC₅₀ (functional uptake) provides insight into the nature of the inhibition. A Kᵢ value similar to the IC₅₀ value is characteristic of a competitive inhibitor.

B. Substrate Efflux Assay: Identifying Releasing Agents

Principle: This assay is the definitive method for identifying substrate-type releasers.[2] Cells expressing the transporter are first "pre-loaded" with a radiolabeled substrate. After washing away the extracellular substrate, the cells are exposed to the test compound. If the compound is a releaser, it will induce a rapid efflux of the intracellular radioactivity, which can be measured in the supernatant. A simple reuptake inhibitor will not cause this effect.

Experimental Protocol: Substrate Efflux Assay
  • Cell Plating & Pre-loading: Plate HEK-hDAT cells as described previously. Wash the cells, then incubate them with KRH buffer containing [³H]dopamine for 30-45 minutes at 37°C to allow for substrate accumulation.

  • Wash: Aspirate the loading buffer and wash the cells extensively (4-5 times) with buffer to remove all extracellular radioactivity.

  • Efflux Initiation: Add KRH buffer containing varying concentrations of 3-(4-Chlorophenoxy)benzylamine or control compounds (e.g., buffer for baseline, amphetamine as a positive control).

  • Sample Collection: At specified time points (e.g., 1, 5, 10, 20 minutes), collect the entire supernatant (the "efflux sample") from the wells and immediately replace it with fresh buffer containing the compound.

  • Lysis & Counting: After the final time point, lyse the cells to determine the remaining intracellular radioactivity. Count both the efflux samples and the cell lysates using a scintillation counter.

  • Data Analysis: Express the radioactivity released at each time point as a percentage of the total initial radioactivity (sum of all efflux samples + final lysate). Plot the percent efflux against time or concentration to determine the compound's ability and potency (EC₅₀) to induce efflux.[2]

Visualization: Reuptake Inhibitor vs. Releasing Agent

G cluster_inhibitor Mechanism 1: Reuptake Inhibitor cluster_releaser Mechanism 2: Releasing Agent node_i1 Compound binds to external site of transporter node_i2 Transporter is blocked node_i1->node_i2 node_i3 [DA]extracellular increases node_i2->node_i3 node_r1 Compound is transported into the cell node_r2 Induces reverse transport (efflux) of DA node_r1->node_r2 node_r3 [DA]extracellular increases node_r2->node_r3

Caption: Contrasting mechanisms of transporter modulation.

Synthesizing the Data: A Comprehensive Efficacy Profile

By integrating the data from these distinct assay systems, a comprehensive profile of 3-(4-Chlorophenoxy)benzylamine can be constructed. The results allow for a clear, evidence-based classification of its potency, selectivity, and mechanism of action.

Table 1: Hypothetical Comparative Efficacy Data for 3-(4-Chlorophenoxy)benzylamine
Assay TypeTarget TransporterMetricResultInterpretation
Fluorescence Screen DAT% Inhibition @ 10 µM95%Potent activity at DAT
SERT% Inhibition @ 10 µM88%Potent activity at SERT
NET% Inhibition @ 10 µM45%Moderate activity at NET
Radiometric Uptake DATIC₅₀75 nMHigh potency at DAT
SERTIC₅₀110 nMHigh potency at SERT
NETIC₅₀1.2 µMLower potency at NET; ~16-fold selective for DAT over NET
Radioligand Binding DATKᵢ ([³H]WIN 35,428)85 nMBinds competitively; affinity correlates well with functional potency
Substrate Efflux DAT% Efflux @ 10 µM< 5%Not a substrate or releaser; acts as a pure reuptake inhibitor

Expert Interpretation: The synthesized data in Table 1 paints a clear picture. 3-(4-Chlorophenoxy)benzylamine emerges as a potent, competitive inhibitor of both the dopamine and serotonin transporters, with significantly weaker activity at the norepinephrine transporter. Crucially, the lack of activity in the efflux assay confirms its classification as a pure reuptake inhibitor, distinguishing it from substrate-releasers like amphetamine. This profile is similar to that of some dual serotonin-dopamine reuptake inhibitors (SDRIs) investigated for depression and other CNS disorders.

Conclusion

Evaluating the efficacy of a novel compound like 3-(4-Chlorophenoxy)benzylamine requires a systematic, multi-faceted approach. Beginning with high-throughput fluorescent assays allows for rapid identification of activity and selectivity, which is then rigorously quantified by gold-standard radiolabeled uptake inhibition assays. Finally, mechanistic studies, such as binding and efflux assays, are indispensable for elucidating the true pharmacological nature of the molecule. This structured workflow ensures that the generated data is robust, reproducible, and provides the comprehensive insights necessary for advancing drug development programs.

References

A Senior Application Scientist's Guide to the Cross-Validation of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride: An Orthogonal, Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of experimental data is paramount. The characterization of any novel compound or key pharmaceutical intermediate, such as [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride, demands more than a single analytical result. It requires a robust, cross-validated dataset that confirms identity, purity, and stability from multiple, independent perspectives. This guide provides an in-depth, technical comparison of orthogonal analytical methods for the comprehensive characterization of this compound, demonstrating a self-validating system of experimental verification.

This compound (CAS: 154108-30-2) is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2][3] Given its role as a critical starting material, absolute confidence in its chemical identity and purity is non-negotiable. Cross-validation, in the context of analytical chemistry, is the process of critically assessing data generated from two or more distinct methods to ensure reliability and consistency.[4][5] This guide will compare the results for our target compound against its structural isomer, [4-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride, to highlight the specificity and power of this multi-technique approach.

The following workflow illustrates the principle of using orthogonal methods—each relying on a different physical or chemical principle—to build a comprehensive and trustworthy analytical profile.

G cluster_0 Analytical Workflow for Cross-Validation cluster_1 Primary Analysis cluster_2 Cross-Validation (Orthogonal Methods) Compound Test Compound [3-(4-Chlorophenoxy)Phenyl]Methylamine HCl HPLC Purity & Impurity Profile (HPLC) Compound->HPLC Quantitative Analysis NMR Structural Identity (NMR Spectroscopy) Compound->NMR Qualitative & Quantitative Analysis FTIR Functional Group Confirmation (FTIR Spectroscopy) Compound->FTIR Qualitative & Quantitative Analysis Thermal Physical Properties (TGA / DSC) Compound->Thermal Qualitative & Quantitative Analysis Decision Final Data Validation (Confirm Identity, Purity, Stability) HPLC->Decision NMR->Decision FTIR->Decision Thermal->Decision G cluster_workflow HPLC Experimental Workflow A 1. Sample Preparation - Accurately weigh sample - Dissolve in mobile phase - Filter to remove particulates B 2. System Setup - Prime pumps - Equilibrate C18 column - Set detector wavelength (e.g., 225 nm) A->B C 3. Injection & Separation - Inject sample onto column - Mobile phase carries sample - Components separate based on polarity B->C D 4. Detection & Data Acquisition - UV detector measures absorbance - Chromatogram is generated C->D E 5. Data Analysis - Integrate peak areas - Calculate % Purity - Identify and quantify impurities D->E

References

A Strategic Guide to Evaluating a Novel Neuroprotective Candidate: A Comparative Analysis of 3-(4-Chlorophenoxy)benzylamine Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective treatments for neurodegenerative diseases and acute neuronal injury, the identification and validation of novel neuroprotective agents are of paramount importance. This guide provides a comprehensive framework for evaluating the neuroprotective potential of a novel compound, 3-(4-Chlorophenoxy)benzylamine, by comparing it against two clinically approved drugs with distinct mechanisms of action: Edaravone and Riluzole.

Given the current scarcity of public-domain data on the specific neuroprotective effects of 3-(4-Chlorophenoxy)benzylamine, this document serves as both a comparative analysis based on established benchmarks and a strategic roadmap for its preclinical evaluation. We will delve into the mechanistic underpinnings of Edaravone and Riluzole, propose testable hypotheses for our compound of interest based on its structural motifs, and provide detailed experimental protocols to rigorously assess its potential.

Mechanistic Benchmarking: Setting the Stage

A thorough understanding of existing neuroprotective strategies is crucial for contextualizing the potential of a new chemical entity. Edaravone and Riluzole represent two divergent, yet successful, approaches to mitigating neuronal damage.

Edaravone: The Potent Free Radical Scavenger

Initially approved for acute ischemic stroke and later for Amyotrophic Lateral Sclerosis (ALS), Edaravone's primary mechanism is its potent antioxidant activity.[1][2][3] It readily crosses the blood-brain barrier to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-).[2] This action inhibits lipid peroxidation, a destructive process that damages cell membranes and contributes to neuronal death.[1][2] Furthermore, Edaravone has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating microglial activation.[1] It can also modulate apoptotic pathways by upregulating the anti-apoptotic protein Bcl-2 and inhibiting the activation of executioner caspases like caspase-3.[2]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontsize=9, fontname="Arial"];

} Edaravone's primary neuroprotective mechanism.

Riluzole: The Glutamate Modulator

Riluzole, the first drug approved to treat ALS, operates through a multi-faceted mechanism centered on the modulation of glutamatergic neurotransmission.[4][5][6] Excitotoxicity, the pathological process by which excessive glutamate signaling leads to neuronal damage, is a key factor in many neurodegenerative conditions. Riluzole tackles this by:

  • Inhibiting Glutamate Release: It is thought to inactivate voltage-dependent sodium channels on presynaptic nerve terminals, thereby reducing the release of glutamate.[5][6][7]

  • Blocking Postsynaptic Glutamate Receptors: It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, preventing the excessive influx of calcium ions that triggers downstream neurotoxic cascades.[5][6]

  • Inhibiting Protein Kinase C (PKC): More recent studies suggest that Riluzole can directly inhibit PKC, which may contribute to its antioxidative and neuroprotective effects beyond its anti-excitotoxic actions.[8]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontsize=9, fontname="Arial"];

} Riluzole's primary neuroprotective mechanism.

3-(4-Chlorophenoxy)benzylamine: A Compound of Interest

The structure of 3-(4-Chlorophenoxy)benzylamine suggests several plausible, and testable, hypotheses for its neuroprotective activity. The benzylamine moiety is present in compounds known to interact with monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism and oxidative stress.[9] The chlorophenoxy group, a common feature in pharmacologically active compounds, could confer antioxidant properties or modulate ion channel activity. Thus, a primary investigational thrust would be to explore its potential as both an antioxidant and a modulator of neuronal excitability.

A Roadmap for Preclinical Evaluation: In Vitro Studies

A tiered in vitro testing strategy is essential to efficiently characterize the neuroprotective profile of 3-(4-Chlorophenoxy)benzylamine.

Experimental Workflow: From Cytotoxicity to Mechanism

The initial phase of in vitro screening should follow a logical progression from establishing a safe therapeutic window to elucidating the specific mechanism of action. This workflow ensures that resources are directed toward the most promising avenues of investigation.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9, fontname="Arial"];

} Tiered in vitro experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Therapeutic Window Assessment (MTT Assay)

  • Objective: To determine the concentration range at which 3-(4-Chlorophenoxy)benzylamine is non-toxic to neuronal cells, establishing a therapeutic window for subsequent efficacy studies.

  • Causality: It is critical to distinguish between a compound's neuroprotective effects and any inherent cytotoxicity. This assay identifies the optimal concentrations for neuroprotection studies where the compound itself does not harm the cells.

  • Methodology:

    • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[10]

    • Compound Treatment: Prepare serial dilutions of 3-(4-Chlorophenoxy)benzylamine (e.g., from 0.1 µM to 100 µM) in complete culture medium.

    • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Antioxidant Activity (DCFDA Assay)

  • Objective: To determine if 3-(4-Chlorophenoxy)benzylamine can reduce intracellular ROS levels, similar to Edaravone.

  • Causality: This assay directly measures the compound's ability to mitigate oxidative stress, a central mechanism of neuronal damage.

  • Methodology:

    • Cell Culture and Treatment: Plate SH-SY5Y cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of 3-(4-Chlorophenoxy)benzylamine and Edaravone (as a positive control) for 1 hour.

    • Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (100 µM) to the wells for 1 hour.

    • DCFDA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.

    • Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

    • Data Analysis: Normalize the fluorescence values to the control group and compare the reduction in ROS levels between the treated groups.

Comparative In Vitro Data Benchmarks

The following table outlines the expected outcomes for our investigational compound against the known profiles of Edaravone and Riluzole.

Assay Edaravone Riluzole 3-(4-Chlorophenoxy)benzylamine
Neuronal Cytotoxicity (MTT) Low toxicity at therapeutic concentrationsLow toxicity at therapeutic concentrationsTo be determined
ROS Reduction (DCFDA Assay) High efficacy in reducing H₂O₂-induced ROS[11]Minimal to no direct antioxidant effectTo be determined
Glutamate Toxicity Rescue Moderate protection, likely via antioxidant effects[2]High efficacy in protecting against glutamate-induced excitotoxicity[5]To be determined
MAO-B Inhibition No significant effectNo significant effectTo be determined

Advancing to In Vivo Models: The Path to Clinical Relevance

Positive in vitro data provides the justification for advancing a compound to more complex and physiologically relevant in vivo models.

Selecting the Right Model

The choice of animal model is dictated by the intended clinical application. For broad-spectrum neuroprotection, a model of acute ischemic stroke is often employed. For specific neurodegenerative diseases, transgenic models are the standard.

  • Acute Ischemic Stroke: The transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents is the gold standard for mimicking the ischemia-reperfusion injury seen in human stroke.[12]

  • Amyotrophic Lateral Sclerosis (ALS): The SOD1-G93A transgenic mouse model, which expresses a mutant human superoxide dismutase 1 gene, is widely used as it recapitulates many aspects of ALS pathology.

High-Level Protocol for tMCAO Study
  • Objective: To assess the ability of 3-(4-Chlorophenoxy)benzylamine to reduce infarct volume and improve neurological function following an ischemic stroke.

  • Methodology:

    • Animal Subjects: Use adult male C57BL/6 mice.

    • tMCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 60 minutes, followed by reperfusion.

    • Drug Administration: Administer 3-(4-Chlorophenoxy)benzylamine, Edaravone (positive control), or vehicle intravenously at the time of reperfusion.

    • Neurological Scoring: Evaluate neurological deficits at 24 hours post-tMCAO using a standardized scoring system (e.g., a 0-5 scale).

    • Infarct Volume Measurement: At 24 hours, sacrifice the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Comparative In Vivo Data Benchmarks
Parameter Edaravone Riluzole 3-(4-Chlorophenoxy)benzylamine
tMCAO Model: Infarct Reduction Significant reduction in infarct volume[3]Modest reduction in infarct volume[7]To be determined
SOD1-G93A ALS Model: Survival Shown to slow functional decline in clinical trials[13][14][15]Modestly extends survival in both animal models and patients[16][17][18][19]To be determined

Synthesis and Future Directions

The evaluation of a novel neuroprotective candidate like 3-(4-Chlorophenoxy)benzylamine requires a systematic and hypothesis-driven approach. By benchmarking against established drugs such as Edaravone and Riluzole, we can effectively position our compound of interest within the existing therapeutic landscape.

The proposed roadmap—from foundational in vitro assays to robust in vivo models—provides a clear path forward. The initial focus should be on determining the compound's safety profile and its primary mechanism of action, with a particular emphasis on its potential antioxidant and anti-excitotoxic properties.

Should 3-(4-Chlorophenoxy)benzylamine demonstrate a favorable profile, particularly if it exhibits a multi-modal mechanism of action (e.g., combining antioxidant effects with modulation of neuronal excitability), it would represent a highly promising candidate for further development. The journey from bench to bedside is long and arduous, but with rigorous, well-designed preclinical studies, we can confidently identify the next generation of neuroprotective therapies.

References

A Senior Application Scientist's Guide to the Synthesis of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical synthesis, the selection of a synthetic route is a critical decision, balancing efficiency, scalability, safety, and cost. [3-(4-Chlorophenoxy)Phenyl]Methylamine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2][3] This guide provides an in-depth, objective comparison of two primary synthetic pathways to this key intermediate, supported by detailed experimental protocols and data to inform your selection process.

We will dissect a primary route centered on Reductive Amination and an alternative pathway involving Nitrile Reduction. The analysis will focus on the underlying chemical principles, practical execution, and a quantitative comparison of their respective merits and drawbacks.

Methodology 1: Reductive Amination of a Benzaldehyde Intermediate

This approach is a cornerstone of amine synthesis, valued for its versatility and often mild reaction conditions.[4][5] The strategy involves the initial formation of a diaryl ether to construct the core scaffold, followed by the conversion of an aldehyde to the target primary amine.

Causality of Experimental Design:

The logic of this pathway is to first build the stable diaryl ether backbone and then introduce the amine functionality in the final steps. The key C-O ether bond is forged using a copper-catalyzed Ullmann condensation, a classic and robust method for coupling an aryl halide with a phenol.[6][7][8] The subsequent reductive amination is a highly efficient one-pot procedure where an intermediate imine is formed from the aldehyde and an ammonia source, and then immediately reduced to the amine.[9][10] This avoids the isolation of the often-unstable imine and prevents side reactions. The choice of a mild reducing agent like sodium borohydride is crucial for selectively reducing the imine without affecting the starting aldehyde.

Synthetic Workflow: Reductive Amination

A 3-Bromobenzaldehyde + 4-Chlorophenol B Ullmann Condensation (Cu Catalyst, Base) A->B Step 1 C 3-(4-Chlorophenoxy)benzaldehyde B->C D Reductive Amination (NH4OAc, NaBH4) C->D Step 2 E [3-(4-Chlorophenoxy)Phenyl]Methylamine D->E F Salt Formation (HCl) E->F Step 3 G [3-(4-Chlorophenoxy)Phenyl]Methylamine HCl F->G

Caption: Workflow for the Reductive Amination synthesis route.

Experimental Protocols: Reductive Amination Route

Step 1: Synthesis of 3-(4-Chlorophenoxy)benzaldehyde via Ullmann Condensation

This protocol is adapted from established Ullmann ether synthesis methodologies.[6][11]

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromobenzaldehyde (1.0 equiv), 4-chlorophenol (1.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and copper(I) iodide (CuI, 0.1 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-(4-chlorophenoxy)benzaldehyde.

Step 2: Synthesis of [3-(4-Chlorophenoxy)Phenyl]Methylamine via Reductive Amination

This one-pot procedure converts the aldehyde to the primary amine.[12]

  • Imine Formation: Dissolve 3-(4-chlorophenoxy)benzaldehyde (1.0 equiv) in methanol (MeOH). Add ammonium acetate (NH₄OAc, 10 equiv) to serve as the ammonia source. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the product from the aqueous residue with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amine is often of sufficient purity for the next step.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude [3-(4-chlorophenoxy)phenyl]methylamine in a minimal amount of diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride.

Methodology 2: Reduction of a Benzonitrile Intermediate

This alternative pathway also begins with an Ullmann condensation to form the diaryl ether but utilizes a nitrile as the precursor to the amine. The reduction of a nitrile is a powerful method for synthesizing primary amines.[12]

Causality of Experimental Design:

The rationale here is similar to the first route in its initial construction of the diaryl ether. However, it diverges by employing a nitrile (-C≡N) group, which is subsequently reduced to the aminomethyl (-CH₂NH₂) group. This transformation requires a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), as the nitrile group is less reactive than an imine.[12] While often providing excellent yields, the use of LiAlH₄ introduces significant safety and handling considerations due to its pyrophoric nature and violent reaction with protic solvents.

Synthetic Workflow: Nitrile Reduction

A 3-Bromobenzonitrile + 4-Chlorophenol B Ullmann Condensation (Cu Catalyst, Base) A->B Step 1 C 3-(4-Chlorophenoxy)benzonitrile B->C D Nitrile Reduction (LiAlH4, THF) C->D Step 2 E [3-(4-Chlorophenoxy)Phenyl]Methylamine D->E F Salt Formation (HCl) E->F Step 3 G [3-(4-Chlorophenoxy)Phenyl]Methylamine HCl F->G

Caption: Workflow for the Nitrile Reduction synthesis route.

Experimental Protocols: Nitrile Reduction Route

Step 1: Synthesis of 3-(4-Chlorophenoxy)benzonitrile

  • Reagent Setup: This step is analogous to the Ullmann condensation in Route 1, using 3-bromobenzonitrile (1.0 equiv) in place of the aldehyde. The procedure, reagents (4-chlorophenol, K₂CO₃, CuI), and workup are otherwise identical.

Step 2: Reduction of Nitrile to [3-(4-Chlorophenoxy)Phenyl]Methylamine

This step requires stringent anhydrous conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of 3-(4-chlorophenoxy)benzonitrile (1.0 equiv) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Very carefully and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude amine.

Step 3: Formation of the Hydrochloride Salt

  • This procedure is identical to Step 3 in the Reductive Amination route.

Comparative Data Summary

The choice between these two robust synthetic routes depends on a careful evaluation of several key performance indicators.

ParameterRoute 1: Reductive AminationRoute 2: Nitrile ReductionRationale & Justification
Starting Materials 3-Bromobenzaldehyde, 4-Chlorophenol3-Bromobenzonitrile, 4-ChlorophenolBoth routes rely on similar, commercially available starting materials.
Key Intermediates 3-(4-Chlorophenoxy)benzaldehyde3-(4-Chlorophenoxy)benzonitrileThe choice of intermediate dictates the subsequent reduction chemistry.
Key Reagents NaBH₄ (Sodium Borohydride)LiAlH₄ (Lithium Aluminum Hydride)NaBH₄ is a mild, selective, and easy-to-handle reducing agent. LiAlH₄ is highly reactive and pyrophoric, requiring specialized handling.[12]
Overall Yield Good (Typically 65-75%)Excellent (Often >80%)The nitrile reduction pathway often results in higher overall yields.[12]
Reaction Conditions Mild to moderate temperaturesModerate to high temperatures, strict inert atmosphereReductive amination is operationally simpler and less demanding.
Reagent Toxicity/Hazard Moderate (NaBH₄ is flammable)High (LiAlH₄ is pyrophoric)The safety profile of Route 1 is significantly more favorable, especially for less experienced personnel or in labs not equipped for pyrophorics.[12]
Scalability Generally good and straightforwardChallenging due to the safe handling and quenching of large quantities of LiAlH₄.Route 1 is more amenable to safe scale-up without specialized equipment.
Purification Column chromatography typically required for intermediates.Column chromatography often necessary.Both routes require similar purification strategies for the intermediates.

Conclusion and Recommendation

Both the Reductive Amination and Nitrile Reduction pathways offer viable and effective methods for the synthesis of this compound.

Route 1 (Reductive Amination) is the recommended method for most standard laboratory applications, including small to medium-scale synthesis for research and development. Its primary advantages are operational simplicity, the use of safer and more manageable reagents (NaBH₄), and milder reaction conditions. These factors contribute to a more forgiving and easily scalable process.

Route 2 (Nitrile Reduction) should be considered when the highest possible overall yield is the primary objective and the laboratory is fully equipped for handling pyrophoric reagents like LiAlH₄. While it can deliver superior yields, the stringent safety protocols required for handling and quenching LiAlH₄ make it a more hazardous and technically demanding procedure, particularly at a larger scale.

Ultimately, the optimal choice will be dictated by the specific project goals, available laboratory infrastructure, and the experience level of the scientific personnel involved.

References

The Pivotal Role of the Diaryl Ether Moiety: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Chlorophenoxy)benzylamine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(4-chlorophenoxy)benzylamine and its analogs, with a specific focus on their potent inhibitory activity against monoamine oxidases (MAOs). We will explore the key structural features that govern potency and selectivity for the two isoforms of MAO, MAO-A and MAO-B, providing a framework for the rational design of novel therapeutics for neurological disorders.

Monoamine oxidases are crucial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Consequently, inhibitors of MAO have found significant therapeutic application as antidepressants (MAO-A inhibitors) and as treatments for Parkinson's disease and Alzheimer's disease (MAO-B inhibitors).[1] The 3-(4-chlorophenoxy)benzylamine scaffold represents a promising diaryl ether template for the development of potent and selective MAO inhibitors.

Dissecting the Structure: Key Determinants of MAO Inhibition

The inhibitory potency and selectivity of 3-(4-chlorophenoxy)benzylamine analogs are dictated by specific structural modifications across the molecule. The core structure can be divided into three key regions: the A-ring (4-chlorophenoxy), the B-ring (benzylamine), and the linker (ether oxygen and the methyleneamine bridge).

The A-Ring: Impact of Substitution on the Phenoxy Moiety

The nature and position of substituents on the phenoxy A-ring play a critical role in modulating the inhibitory activity. The 4-chloro substituent in the parent compound is a key feature. Halogenation at this position, particularly with electron-withdrawing groups, generally enhances inhibitory potency. This is likely due to favorable interactions within the active site of the MAO enzyme.

The B-Ring: The Significance of the Benzylamine Portion

The benzylamine moiety is crucial for the interaction with the active site of MAO. The primary amine is a key pharmacophoric element, mimicking the endogenous substrates of the enzyme. Modifications to the benzylamine ring can influence selectivity towards MAO-A or MAO-B.

The Ether Linkage: A Bridge to Potency

The diaryl ether linkage provides the necessary conformational flexibility for the molecule to adopt an optimal binding orientation within the complex topology of the MAO active site. The length and nature of the linker between the two aromatic rings are critical for activity.

Comparative Analysis of Inhibitory Potency

To illustrate the structure-activity relationships, the following table summarizes the MAO inhibitory activities of a series of hypothetical 3-(4-chlorophenoxy)benzylamine analogs. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity.

CompoundR1 (A-Ring)R2 (B-Ring)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1 4-ClH5.20.86.5
2 4-FH7.81.26.5
3 4-BrH3.50.65.8
4 4-Cl3-CH36.10.96.8
5 4-Cl4-OCH310.52.54.2

This table presents illustrative data based on general SAR principles for diaryl ether MAO inhibitors and does not represent actual experimental results from a single study.

From this illustrative data, we can infer several key SAR trends:

  • Halogenation on the A-ring: Bromo-substitution (Compound 3) appears to be slightly more favorable for potency against both isoforms compared to chloro (Compound 1) and fluoro (Compound 2) substitutions.

  • Substitution on the B-ring: Small alkyl groups at the meta position of the benzylamine ring (Compound 4) may be well-tolerated, while electron-donating groups at the para position (Compound 5) appear to decrease potency.

Mechanism of Action: Reversible and Competitive Inhibition

Derivatives of 3-(4-chlorophenoxy)benzylamine typically act as reversible and competitive inhibitors of monoamine oxidase.[2] This means they bind to the active site of the enzyme, preventing the natural substrate from binding, but do not form a permanent covalent bond. This reversible nature is often associated with a more favorable side-effect profile compared to irreversible MAO inhibitors.[1]

MAO_Inhibition cluster_Enzyme Monoamine Oxidase (MAO) cluster_Molecules Molecules Active Site Active Site Metabolites Metabolites Active Site->Metabolites Catalyzes Substrate Substrate Substrate->Active Site Binds Inhibitor 3-(4-Chlorophenoxy)benzylamine Analog Inhibitor->Active Site Competitively Binds

Caption: Competitive inhibition of MAO by 3-(4-chlorophenoxy)benzylamine analogs.

Experimental Protocols

Synthesis of 3-(4-Chlorophenoxy)benzylamine

A representative synthetic route to 3-(4-chlorophenoxy)benzylamine involves the reduction of the corresponding nitrile.[3]

Step 1: Synthesis of 3-(4-Chlorophenoxy)benzonitrile

  • To a solution of 3-hydroxybenzonitrile and 1-chloro-4-fluorobenzene in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(4-chlorophenoxy)benzonitrile, which can be purified by column chromatography.

Step 2: Reduction to 3-(4-Chlorophenoxy)benzylamine

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of 3-(4-chlorophenoxy)benzonitrile in THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours.

  • Monitor the reaction by TLC. Once complete, carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure to yield 3-(4-chlorophenoxy)benzylamine.

Synthesis_Workflow 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile SNAr Reaction SNAr Reaction 3-Hydroxybenzonitrile->SNAr Reaction 1-Chloro-4-fluorobenzene 1-Chloro-4-fluorobenzene 1-Chloro-4-fluorobenzene->SNAr Reaction 3-(4-Chlorophenoxy)benzonitrile 3-(4-Chlorophenoxy)benzonitrile SNAr Reaction->3-(4-Chlorophenoxy)benzonitrile Reduction Reduction 3-(4-Chlorophenoxy)benzonitrile->Reduction 3-(4-Chlorophenoxy)benzylamine 3-(4-Chlorophenoxy)benzylamine Reduction->3-(4-Chlorophenoxy)benzylamine

Caption: Synthetic workflow for 3-(4-chlorophenoxy)benzylamine.

Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay with kynuramine as a substrate.[4][5]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve test compounds and reference inhibitors in DMSO to make stock solutions.

    • Prepare working solutions of the enzymes and kynuramine in potassium phosphate buffer.

  • Assay Protocol:

    • Add 5 µL of serially diluted test compounds or reference inhibitors to the wells of a 96-well plate. For control wells (100% activity), add 5 µL of buffer with the same final DMSO concentration.

    • Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the kynuramine working solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 310-320 nm and an emission wavelength of 380-400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 3-(4-chlorophenoxy)benzylamine scaffold serves as a versatile and potent platform for the design of selective monoamine oxidase inhibitors. The SAR studies reveal that subtle modifications to the A- and B-rings can significantly impact both potency and selectivity. The insights provided in this guide, from structural analysis to detailed experimental protocols, offer a valuable resource for researchers dedicated to the development of novel therapeutics for a range of neurological disorders. The continued exploration of this chemical space holds great promise for the discovery of next-generation MAO inhibitors with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Assessing Target Specificity of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Specificity in Drug Discovery

In the intricate landscape of drug development, the specificity of a compound for its intended biological target is a cornerstone of both efficacy and safety. A highly specific molecule promises a rifle-shot approach, minimizing the off-target interactions that frequently lead to adverse drug reactions and clinical failures. Conversely, a promiscuous compound, acting on multiple targets, can create a cascade of unintended biological effects, complicating development and jeopardizing patient safety.

This guide provides a comprehensive, technically-grounded framework for assessing the target specificity of the novel research compound, [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride . While this molecule is noted as a versatile building block in medicinal chemistry for therapeutic agents targeting neurological disorders, a detailed public profile of its specific biological interactions is not yet established[1][2].

Therefore, this document serves not as a review of existing data, but as an actionable, field-proven playbook for a research team tasked with characterizing this compound from first principles. We will proceed with a logical, multi-tiered experimental workflow designed to rigorously define its primary target, quantify its potency and selectivity, and unmask potential off-target liabilities.

Structural Hypothesis: A Clue to the Primary Target

A cursory analysis of the compound's structure—featuring a chlorophenoxy group linked to a phenyl methylamine scaffold—provides critical clues to its likely mechanism of action. This motif is prevalent in a class of drugs that interact with monoamine neurotransmitter transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[3][4]. These transporters are transmembrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal[5][6]. Inhibitors of these transporters are mainstays in the treatment of depression and other neurological conditions[7].

Based on this structural homology, our working hypothesis is that This compound is an inhibitor of one or more monoamine transporters. Our experimental strategy is therefore designed to test this hypothesis directly and comprehensively.

Part 1: Primary Target Affinity and Selectivity Profiling

The foundational step is to determine if and how strongly the compound binds to its hypothesized targets. The gold standard for quantifying binding affinity is the Radioligand Binding Assay , a robust and sensitive method that measures the displacement of a known radioactive ligand from its receptor by the test compound[8][9].

Causality Behind Experimental Choice:

We employ a competitive binding assay across all three primary monoamine transporters (SERT, NET, DAT) expressed in stable cell lines (e.g., HEK293). This allows for the simultaneous determination of affinity (expressed as the inhibition constant, Ki) for the primary target and selectivity against its closest structural and functional homologues[10]. High selectivity for one transporter over the others is a critical attribute for a clean pharmacological profile.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for hSERT, hNET, and hDAT.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine

    • For NET: [³H]-Nisoxetine

    • For DAT: [³H]-WIN 35,428

  • Non-Specific Binding Control: High concentration of a known, potent inhibitor for each transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR-12909 for DAT).

  • Assay Buffer: e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound, typically from 100 µM down to 10 pM in assay buffer.

  • Plate Setup: In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg protein/well), the radioligand at a concentration near its Kd value, and varying concentrations of the test compound[11].

  • Controls: Include wells for "Total Binding" (membranes + radioligand only) and "Non-Specific Binding" (membranes + radioligand + non-specific control inhibitor).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium[11].

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding). This separates the membrane-bound radioligand from the unbound radioligand[9].

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate "Specific Binding" = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[11].

Data Presentation and Interpretation

The results should be summarized in a clear table to facilitate direct comparison and calculation of selectivity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NET/SERT SelectivityDAT/SERT Selectivity
[3-(4-Cl-PhO)Ph]MA [Experimental Value][Experimental Value][Experimental Value]Ki(SERT)/Ki(NET)Ki(SERT)/Ki(DAT)
Fluoxetine (Ref.)1-5150-500>1000>100-fold>200-fold
Desipramine (Ref.)17-163[12]0.6-3.5[12]>3000[12]~0.05-fold (NET selective)>20-fold

This table allows for an immediate assessment. A low Ki value indicates high binding affinity. A high selectivity ratio (e.g., >100-fold) for one transporter over the others suggests a specific inhibitor.

Part 2: Functional Assessment of Target Inhibition

High binding affinity does not always equate to functional activity. It is crucial to validate that the compound's binding to the transporter results in a functional consequence—namely, the inhibition of neurotransmitter reuptake. The Synaptosomal Uptake Assay is a classic, physiologically relevant method for this purpose[13][14].

Causality Behind Experimental Choice:

Synaptosomes are resealed nerve terminals isolated from brain tissue that contain all the necessary machinery for neurotransmitter uptake, storage, and release[14][15]. Using synaptosomes allows us to measure the direct functional impact of the compound on the transporter in a system that closely mimics the presynaptic environment.

Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

Objective: To determine the functional potency (IC50) of the compound in inhibiting the uptake of serotonin, norepinephrine, and dopamine.

Materials:

  • Synaptosomes: Freshly prepared crude synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET)[13][16].

  • Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), [³H]-Dopamine (DA).

  • Assay Buffer: Krebs-Ringer buffer, oxygenated.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Pre-incubation: In a 96-well plate, pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or vehicle control for 5-10 minutes at 37°C[17].

  • Initiate Uptake: Add the corresponding radiolabeled neurotransmitter (e.g., [³H]-5-HT) at a low concentration (e.g., 10-20 nM) to initiate the uptake reaction[17].

  • Incubation: Allow the uptake to proceed for a short, defined period within the linear range of transport (typically 5-15 minutes) at 37°C.

  • Terminate Uptake: Rapidly terminate the reaction by filtration through a glass fiber filter plate, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Lyse the synaptosomes trapped on the filter and measure the internalized radioactivity via liquid scintillation counting.

  • Controls: Determine non-specific uptake in parallel incubations performed at 4°C or in the presence of a known potent inhibitor.

  • Data Analysis:

    • Calculate specific uptake = Total uptake (37°C) - Non-specific uptake (4°C).

    • Plot the percentage inhibition of specific uptake versus the log concentration of the test compound.

    • Fit the data to determine the IC50 value.

Visualizing the Mechanism

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT SERT Transporter Vesicle Vesicle SERT->Vesicle Recycling MAO MAO SERT->MAO Metabolism Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic Postsynaptic Receptor Serotonin->Postsynaptic Signaling Compound [3-(4-Cl-PhO)Ph]MA (Inhibitor) Compound->SERT Blocks

Caption: Mechanism of monoamine reuptake inhibition at the synapse.

Part 3: Broad Panel Off-Target Liability Screening

A truly specific compound should exhibit minimal interaction with other biologically relevant targets. Early identification of off-target activities is critical to mitigate the risk of adverse effects and costly late-stage failures[18][19].

Causality Behind Experimental Choice:

We recommend employing a commercially available, broad in vitro safety screening panel. These panels use radioligand binding or functional assays to test the compound at a fixed concentration (typically 1-10 µM) against a diverse array of 40-100 targets, including GPCRs, ion channels, kinases, and other transporters[18][20][21]. This provides a cost-effective and rapid snapshot of the compound's promiscuity. Leading providers include Eurofins Discovery (e.g., SafetyScreen44) and Reaction Biology (e.g., InVEST44)[18][20].

Data Presentation: Interpreting the Safety Panel Results

The data is typically presented as the percent inhibition (%I) at the tested concentration. A common threshold for concern is >50% inhibition, which flags a target for follow-up dose-response analysis to determine a Ki or IC50 value.

Target ClassTarget% Inhibition @ 10 µMFollow-up Required?
GPCRs 5-HT2A Receptor[Value][Yes/No]
Adrenergic α1[Value][Yes/No]
Muscarinic M1[Value][Yes/No]
Ion Channels hERG[Value][Yes/No]
NaV1.5[Value][Yes/No]
Enzymes PDE4[Value][Yes/No]

This structured output allows for rapid risk assessment. A "clean" profile would show minimal (<50%) inhibition across the panel, bolstering the claim of specificity.

Part 4: Cellular Target Engagement Confirmation

The final piece of the puzzle is to confirm that the compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this interaction[22][23][24].

Causality Behind Experimental Choice:

CETSA is based on the principle of ligand-induced thermal stabilization[25]. When a drug binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation. By measuring the amount of soluble target protein remaining after heating cells to various temperatures, we can detect a "thermal shift" in the presence of the compound, which serves as direct evidence of target engagement in a physiological context[22][25].

Experimental Workflow: CETSA

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification A Intact Cells + Vehicle Control C Heat to Range of Temperatures (e.g., 40-70°C) A->C B Intact Cells + Test Compound B->C D Cell Lysis C->D E Centrifugation to Pellet Aggregated Proteins D->E F Collect Supernatant (Soluble Protein Fraction) E->F G Quantify Target Protein (e.g., Western Blot, ELISA) F->G

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conceptual Protocol: CETSA for SERT
  • Treatment: Treat cultured cells expressing SERT with either vehicle or a saturating concentration of this compound.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation[26].

  • Detection: Quantify the amount of soluble SERT remaining in the supernatant at each temperature point using a specific antibody-based method like Western blotting or ELISA.

  • Analysis: Plot the fraction of soluble SERT against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Final Comparison and Conclusion

By integrating the data from these four experimental tiers, we can build a comprehensive specificity profile and create a definitive comparison guide.

Comparative Specificity Profile
Parameter[3-(4-Cl-PhO)Ph]MAFluoxetine (SSRI)Desipramine (TCA/NRI)
Primary Target [e.g., SERT]SERTNET
SERT Ki (nM) [Value] ~1-5~100
NET Ki (nM) [Value] ~150-500~1-4
DAT Ki (nM) [Value] >1000>3000
Functional IC50 (nM) [Value on primary target] ~10-30 (SERT)~5-15 (NET)
Key Off-Target Hits [e.g., None >50% @ 10µM] Low affinity for 5-HT2CAdrenergic α1, Muscarinic M1
Cellular Target Engagement [Confirmed via CETSA] ConfirmedConfirmed
Overall Specificity [e.g., High] High (SERT selective)Moderate (NET-preferential)

This final table synthesizes all generated data into an objective, at-a-glance comparison against well-characterized alternatives. A favorable profile for this compound would be characterized by a potent, sub-nanomolar Ki and IC50 for a single monoamine transporter, selectivity ratios exceeding 100-fold against other transporters, a clean off-target panel, and confirmed target engagement via CETSA.

This rigorous, multi-faceted approach provides the necessary data to confidently assess the specificity of this compound, transforming it from a chemical entity into a well-characterized pharmacological tool, ready for the next stages of drug development.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride, a versatile intermediate in pharmaceutical and biochemical research, demands meticulous handling not only in its application but also in its disposal.[1] Improper disposal of this halogenated amine hydrochloride can pose significant risks to environmental and human health.[2][3]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to move beyond mere instruction to instill a deep understanding of the chemical principles that dictate these procedures, ensuring a self-validating system of laboratory safety.

Core Chemical Profile & Hazard Assessment

Understanding the molecular structure of this compound is fundamental to appreciating its disposal requirements. The molecule possesses two key features that dictate its waste stream classification:

  • A Chlorinated Aromatic Ring: The presence of a chlorine atom on the phenoxy group classifies this compound as a halogenated organic compound .[4] Halogenated wastes require specialized disposal, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins and furans.[4][5]

  • An Amine Hydrochloride Salt: The amine group, while present as a more stable hydrochloride salt, necessitates handling precautions to avoid inhalation and skin contact.[6][7]

Given its use as a research pharmaceutical compound, it falls under strict environmental regulations governing chemical waste.[2][8] All unusable or expired quantities must be disposed of as hazardous chemical waste, never via standard trash or sanitary sewer systems.[2][3]

Hazard ProfileDescriptionRecommended Precautions
Classification Halogenated Organic Compound; Pharmaceutical Research ChemicalSegregate from non-halogenated waste streams. Follow institutional chemical waste procedures.[2][4][9]
Primary Routes of Exposure Inhalation (of dust), Skin Contact, Eye ContactHandle exclusively in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).[10][11]
Acute Health Effects May cause respiratory tract, skin, and serious eye irritation. Harmful if swallowed. (Based on analogous compounds).[11][12]Use engineering controls and PPE to minimize exposure. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5][12][13]
Environmental Hazards Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to contamination of water and soil.[2][14]Never discard down the drain or in regular trash.[10][15] All waste must be collected for authorized disposal.

Pre-Disposal Safety: Engineering Controls and PPE

Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. The following controls and equipment are mandatory.

  • Engineering Control: All handling and transferring of this compound, whether in solid or solution form, must be conducted within a properly functioning and certified chemical fume hood.[10] This is the primary defense against inhaling potentially harmful dust or aerosols.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal and ocular exposure.

    • Eye Protection: Safety glasses with side-shields or, preferably, chemical splash goggles are required.[15]

    • Hand Protection: Nitrile gloves are essential. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.[15][16]

    • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[10]

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[10]

The Disposal Workflow: A Step-by-Step Protocol

The cornerstone of proper disposal for this compound is rigorous waste segregation. The following protocol provides a direct, procedural guide for researchers.

DisposalWorkflow start Waste Generation [3-(4-Chlorophenoxy)Phenyl] Methylamine HCl waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated wipes, gloves, weigh boats) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, rinsates) waste_type->liquid_waste Liquid solid_container Transfer to labeled 'HALOGENATED ORGANIC SOLID WASTE' container solid_waste->solid_container liquid_container Transfer to labeled 'HALOGENATED ORGANIC LIQUID WASTE' container liquid_waste->liquid_container no_drain CRITICAL: NEVER DISPOSE DOWN THE DRAIN liquid_waste->no_drain seal_container Securely Seal Container When Not in Use solid_container->seal_container liquid_container->seal_container storage Store in Designated Satellite Accumulation Area (SAA) seal_container->storage pickup Arrange for Pickup by Environmental Health & Safety (EH&S) storage->pickup

Caption: Disposal Decision Workflow for [3-(4-Chlorophenoxy)Phenyl]Methylamine HCl.

Protocol Details:

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing threaded cap.[9]

    • The container must be designated for "Halogenated Organic Waste." [4][9] Most institutions use a color-coding system or specific labels for this purpose.

    • Before adding any waste, the container must be labeled with the words "Hazardous Waste" and a complete list of its chemical contents. Do not use abbreviations or chemical formulas.[9]

  • Transferring Waste:

    • Solid Waste: Carefully transfer the pure compound, as well as any contaminated disposables (e.g., weigh paper, gloves, paper towels), into the designated solid halogenated waste container. Minimize the creation of dust.

    • Liquid Waste: Transfer any aqueous solutions containing the compound into a designated liquid halogenated waste container. Do not mix incompatible waste streams. For instance, keep acidic and basic solutions separate.[4]

  • Container Management:

    • Keep the waste container closed at all times except when actively adding waste.[5][9] This prevents the release of vapors and protects against spills.

    • Do not overfill the container. A good rule of thumb is to stop at 80-90% capacity to prevent splashing and allow for vapor expansion.

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[5] This area should be secure and away from general traffic.

    • Once the container is full or if the waste has been accumulated for the maximum time allowed by your institution (e.g., 6 months), arrange for pickup through your organization's Environmental Health & Safety (EH&S) department.[9] They will manage the final disposal at a licensed hazardous waste facility.

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to manage, evacuate the area and contact your institution's emergency response team (EH&S).

  • SECURE: Prevent entry into the spill area. If safe to do so, eliminate ignition sources.

  • PROTECT: Don the appropriate PPE as described in Section 2, including nitrile gloves, a lab coat, and chemical splash goggles.

  • CONTAIN & CLEAN:

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[5]

    • Working from the outside in, carefully sweep or scoop the absorbed material into a sealable bag or container.[15]

    • Label the container as "Hazardous Waste" with the full chemical name of the spilled substance.

  • DECONTAMINATE: Clean the spill area with soap and water, and place any contaminated cleaning materials (e.g., paper towels) into the hazardous waste container.

  • DISPOSE: The sealed container with the spill cleanup materials must be disposed of as halogenated organic waste, following the protocol in Section 3.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

Comprehensive Safety and Handling Guide for [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant work environment. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic amine hydrochloride salt. While specific toxicological data for this compound is limited, the structural motifs—a chlorinated aromatic ring and an amine hydrochloride—necessitate stringent handling protocols. The primary hazards are associated with its potential for irritation and toxicity.[1]

GHS Hazard Classification: Based on data for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and eye contact. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes. Chemical-resistant gloves (Nitrile or Neoprene).To prevent skin contact which can lead to irritation. Double gloving is recommended for extended handling periods.
Respiratory Protection A NIOSH-approved respirator with organic vapor/acid gas cartridges.To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for minimizing the risk of exposure and ensuring experimental integrity.

Preparation and Pre-Handling Checklist
  • Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags must be available in the immediate vicinity.

  • Material Weighing: Whenever possible, weigh the solid material in a containment device such as a glove bag or a ventilated balance enclosure.

Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_spill_kit Confirm Spill Kit Availability prep_fume_hood->prep_spill_kit handle_weigh Weigh Compound in Containment prep_spill_kit->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate disposal_segregate Segregate Halogenated Waste cleanup_decontaminate->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store for Pickup disposal_label->disposal_store

Caption: Standard laboratory workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and rinsates, must be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Decontamination of Glassware
  • Initial Rinse: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) into the halogenated organic waste container.

  • Secondary Wash: Wash the rinsed glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal Pathway

The disposal of halogenated waste must follow institutional and regulatory guidelines.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal_path Disposal Pathway gen_solid Contaminated Solid Waste collect_solid Sealed Halogenated Solid Waste Container gen_solid->collect_solid gen_liquid Contaminated Liquid Waste collect_liquid Sealed Halogenated Liquid Waste Container gen_liquid->collect_liquid disposal_ehs Arrange Pickup by Environmental Health & Safety (EHS) collect_solid->disposal_ehs collect_liquid->disposal_ehs disposal_incineration High-Temperature Incineration disposal_ehs->disposal_incineration

Caption: Disposal pathway for waste containing this compound.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.